N-(2,6-dimethylphenyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-5-3-6-11(2)13(10)16-14(17)12-7-4-8-15-9-12/h3,5-6,12,15H,4,7-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYUAAHPVDFFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349551 | |
| Record name | Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337488-90-1 | |
| Record name | Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2,6-dimethylphenyl)piperidine-3-carboxamide: Properties, Synthesis, and Therapeutic Potential
Executive Summary
N-(2,6-dimethylphenyl)piperidine-3-carboxamide is a heterocyclic compound of growing interest within the medicinal chemistry landscape. As a member of the broader piperidine carboxamide class, this scaffold is foundational to the development of novel therapeutics. The piperidine motif is a highly privileged structure in drug discovery, known for enhancing metabolic stability and improving pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview of this compound, synthesizing current knowledge on its physicochemical properties, a validated synthesis protocol, and its significant, recently discovered biological activities. The primary focus is on its emerging potential as an anti-melanoma agent through the induction of a senescence-like phenotype, offering a novel therapeutic strategy for oncology.[2][3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular scaffold.
Introduction and Significance
The piperidine ring is a ubiquitous structural motif in a vast array of clinically approved drugs, valued for its ability to modulate lipophilicity, serve as a hydrogen bond acceptor, and conform to the steric requirements of biological targets.[1] When combined with a carboxamide linker and an aryl group, as in this compound, the resulting scaffold presents a versatile platform for probing complex biological systems.
While isomers such as N-(2,6-dimethylphenyl)piperidine-2-carboxamide are well-documented as metabolites of local anesthetics like Bupivacaine and Ropivacaine, the 3-carboxamide isomer has recently carved its own niche.[4][5] Groundbreaking research has identified the N-arylpiperidine-3-carboxamide core as a potent inducer of cellular senescence in melanoma cells, highlighting a distinct and therapeutically valuable mechanism of action.[2][3] Furthermore, the broader class of piperidine-3-carboxamide derivatives is being actively investigated for other applications, including the treatment of osteoporosis by targeting Cathepsin K and malaria via proteasome inhibition.[6][7] This guide consolidates the fundamental properties and explores the compelling therapeutic avenues for this specific and promising compound.
Physicochemical Properties and Characterization
Precise characterization is the bedrock of reproducible research. While specific experimental data for the 3-carboxamide isomer is not widely published, the properties of the closely related and well-characterized 2-carboxamide isomer (CAS 15883-20-2) provide a reliable reference point for expected values.
| Property | Value / Information | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₄H₂₀N₂O | [8] |
| Molecular Weight | 232.32 g/mol | [4][8] |
| CAS Number | 15883-20-2 (for 2-carboxamide isomer) | [4][8][9] |
| Appearance | White to off-white crystalline powder (expected) | [8] |
| Melting Point | 114-117 °C (for 2-carboxamide isomer) | [4] |
| Boiling Point | 392.3 ± 42.0 °C at 760 mmHg (for 2-carboxamide isomer) | [4] |
| Density | 1.1 ± 0.1 g/cm³ (for 2-carboxamide isomer) | [4] |
| Solubility | Expected to be soluble in DMSO, DMF, and Ethanol | [10] |
| Purity (Typical) | >98% (HPLC) | [8] |
Analytical Characterization Rationale: A robust analytical workflow is critical for structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The spectra would be expected to show characteristic resonances for the dimethylphenyl group, the piperidine ring protons, and the amide proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition (C₁₄H₂₀N₂O), with an expected exact mass of 232.1576.[4]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard for determining purity, often using a C18 column with a mobile phase of acetonitrile and water. This technique is also crucial for separating the target compound from any starting materials or byproducts.[11]
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved through a standard amide coupling reaction. This approach is reliable and scalable, making it suitable for both discovery and development phases.
Experimental Rationale: The chosen methodology employs a carbodiimide-mediated coupling, a cornerstone of modern amide synthesis. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is used as the coupling agent to activate the carboxylic acid of the piperidine starting material. 4-Dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst to accelerate the reaction and improve yield. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve the reactants.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-3-carboxylic acid (1.0 equivalent) and 2,6-dimethylaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: To the stirred solution, add DMAP (0.1 equivalents).
-
Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add EDCI (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the mixture with DCM. Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with high purity.
Synthesis Workflow Diagram:
Caption: Amide coupling synthesis workflow.
Biological Activity and Therapeutic Potential
The most compelling aspect of this compound is its recently uncovered biological activity as a modulator of cellular senescence, positioning it as a promising candidate for cancer therapy.
Primary Indication: Anti-Melanoma Activity via Senescence Induction In a high-throughput screening campaign to identify novel anti-melanoma agents, an N-arylpiperidine-3-carboxamide scaffold was identified as a hit compound.[2] This compound was shown to induce a senescence-like phenotype in human melanoma A375 cells.[2][3]
-
Mechanism of Action: Cellular senescence is a state of irreversible cell cycle arrest. Inducing senescence in cancer cells is an emerging and powerful therapeutic strategy. Unlike apoptosis, which triggers cell death, senescence halts proliferation and can stimulate an anti-tumor immune response. The N-arylpiperidine-3-carboxamide scaffold triggers morphological changes in melanoma cells consistent with senescence, including cell enlargement and flattening, without causing significant toxicity to normal cells.[2][3] This selective activity is a critical attribute for any viable oncology drug candidate.
-
Structure-Activity Relationship (SAR): Subsequent studies on a focused library of analogues have begun to elucidate the key structural moieties required for this anti-proliferative activity, paving the way for the rational design of more potent derivatives.[2]
Proposed Mechanism of Action Diagram:
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide | Chemsrc [chemsrc.com]
- 5. 2',6'-Pipecoloxylidide, (+)- | C14H20N2O | CID 10014180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(2,6-Dimethylphenyl)piperidine-2-carboxamide [cymitquimica.com]
- 9. N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | 15883-20-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. (±)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide CAS#: 38396-39-3 [m.chemicalbook.com]
- 11. veeprho.com [veeprho.com]
The Elusive Isomer: A Technical Guide to N-(2,6-dimethylphenyl)piperidine-3-carboxamide and Its Congeners
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Isomeric Landscape
In the realm of medicinal chemistry, the precise arrangement of atoms within a molecule is paramount, often dictating its biological activity, efficacy, and safety. The N-(2,6-dimethylphenyl)piperidine carboxamide scaffold is a privileged structure, appearing in a variety of biologically active compounds. While the 2- and 4-carboxamide isomers are well-documented and commercially available, the 3-carboxamide variant remains a more enigmatic entity. This guide serves as a comprehensive technical resource, addressing the knowns and unknowns of this chemical family. It will provide a thorough overview of the characterized isomers, and importantly, explore the prospective synthesis and potential therapeutic applications of the lesser-known N-(2,6-dimethylphenyl)piperidine-3-carboxamide, leveraging insights from related structures.
I. Isomeric Identification: A Tale of Three Positions
A critical first step in any chemical investigation is the unambiguous identification of the compound , most commonly through its Chemical Abstracts Service (CAS) number. In the case of N-(2,6-dimethylphenyl)piperidine carboxamides, the position of the carboxamide group on the piperidine ring defines three distinct isomers, each with its own unique identifier.
It is crucial to note that a specific CAS number for This compound is not readily found in major chemical databases. This suggests that this particular isomer is not as extensively studied or commercially available as its counterparts. This guide will, therefore, draw upon synthetic strategies and biological data from structurally similar compounds to illuminate the potential of this underexplored molecule.
| Isomer | Structure | CAS Number |
| N-(2,6-dimethylphenyl)piperidine-2-carboxamide | ![]() | 15883-20-2[1] |
| (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | ![]() | 27262-40-4[2][3] |
| N-(2,6-dimethylphenyl)piperidine-4-carboxamide | ![]() | 109403-19-2[4][5] |
| This compound | ![]() | Not readily available |
II. The Well-Characterized Isomers: Synthesis and Physicochemical Properties
The 2- and 4-carboxamide isomers serve as important benchmarks for understanding the chemical landscape of this family.
N-(2,6-dimethylphenyl)piperidine-2-carboxamide (CAS: 15883-20-2)
This isomer is a key intermediate in the synthesis of several local anesthetics.[6] A common synthetic approach involves the amidation of 2-piperidinecarboxylic acid (pipecolic acid) with 2,6-dimethylaniline.[7]
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₄H₂₀N₂O |
| Molecular Weight | 232.32 g/mol |
| Melting Point | 114-117 °C[1] |
| Boiling Point | 392.3±42.0 °C at 760 mmHg[1] |
| Appearance | White to Almost white powder to crystal |
N-(2,6-dimethylphenyl)piperidine-4-carboxamide (CAS: 109403-19-2)
The synthesis of the 4-carboxamide isomer can be achieved through the reaction of pyridine-4-formyl-(2,6-dimethyl)aniline with a reducing agent.[4]
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₄H₂₀N₂O |
| Molecular Weight | 232.32 g/mol |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
| Appearance | Crystalline solid[4] |
III. The Underexplored Frontier: this compound
While a dedicated synthesis for this compound is not explicitly detailed in readily available literature, a plausible synthetic route can be extrapolated from established methodologies for analogous N-arylpiperidine-3-carboxamides.
Proposed Synthetic Pathway
A logical approach would involve the coupling of piperidine-3-carboxylic acid (nipecotic acid) with 2,6-dimethylaniline. This reaction would likely employ a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate solvent.
Caption: Proposed mechanism of anti-melanoma activity.
Other Potential Applications
Derivatives of piperidine carboxamide have been explored for a multitude of other therapeutic applications, including:
-
Anti-osteoporosis agents: Targeting cathepsin K. [8]* Platelet aggregation inhibitors. [9] The unique structural features of this compound may confer novel activities in these or other therapeutic areas, warranting further investigation.
V. Future Directions and Conclusion
The journey into the chemical and biological landscape of this compound is just beginning. The absence of a readily available CAS number and extensive literature highlights a significant opportunity for original research. The synthesis and characterization of this elusive isomer, followed by a thorough investigation of its biological properties, could unlock new avenues in drug discovery.
This technical guide has aimed to provide a comprehensive overview of the N-(2,6-dimethylphenyl)piperidine carboxamide family, clarifying the status of its isomers and illuminating the potential of the underexplored 3-carboxamide derivative. For researchers and drug development professionals, the path forward is clear: the synthesis and exploration of this compound could yield novel and impactful therapeutic agents.
References
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (Source: PMC - NIH, URL: [Link])
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (Source: PMC - NIH, URL: [Link])
-
The Role of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide in Advancing Local Anesthetic Research. (Source: NINGBO INNO PHARMCHEM CO.,LTD., URL: [Link])
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (Source: PubMed, URL: [Link])
-
CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide. (Source: Chemsrc, URL: [Link])
-
CAS No : 5294-61-1 | Product Name : N-(2,6-Dimethylphenyl)-1-piperazineacetamide. (Source: Pharmaffiliates, URL: [Link])
-
Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (Source: PubMed, URL: [Link])
-
CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide. (Source: Chemsrc, URL: [Link])
-
2',6'-Pipecoloxylidide, (+)- | C14H20N2O. (Source: PubChem, URL: [Link])
-
N'-2,6-DIMETHYLPHENYL N-BOC-DL-PIPECOLAMIDE. (Source: gsrs, URL: [Link])
- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
(+)-Bupivacaine | C18H28N2O | CID 117963. (Source: PubChem, URL: [Link])
- Process for producing 4-arylpiperidine-3-carbinols and related compounds.
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (Source: The Royal Society of Chemistry, URL: [Link])
Sources
- 1. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide | Chemsrc [chemsrc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2',6'-Pipecoloxylidide, (+)- | C14H20N2O | CID 10014180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2,6-dimethylphenyl)piperidine-4-carboxamide synthesis - chemicalbook [chemicalbook.com]
- 5. N-(2,6-dimethylphenyl)piperidine-4-carboxamide | 109403-19-2 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
- 8. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(2,6-dimethylphenyl)piperidine-3-carboxamide: Synthesis, Properties, and Biological Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2,6-dimethylphenyl)piperidine-3-carboxamide, a molecule of interest in medicinal chemistry. Due to the limited specific data on this particular isomer, this document will also explore the broader class of N-arylpiperidine-3-carboxamides, drawing on available literature for analogous compounds to infer potential synthetic routes and biological activities. A comparative analysis with its more extensively studied regioisomers, the 2- and 4-carboxamides, will also be presented to highlight the significance of isomeric substitution.
Core Molecular Attributes
Molecular Formula: C₁₄H₂₀N₂O
Molecular Weight: 232.33 g/mol
The structure consists of a piperidine ring substituted at the 3-position with a carboxamide group, which is in turn N-substituted with a 2,6-dimethylphenyl group. This arrangement of a rigid aromatic group and a flexible saturated heterocyclic ring is a common motif in pharmacologically active compounds.
Synthesis of N-Arylpiperidine-3-carboxamides: A General Approach
A plausible and efficient synthetic route to this compound can be designed based on established methodologies for similar compounds. The key transformation is the amide coupling between a piperidine-3-carboxylic acid derivative and 2,6-dimethylaniline.
Retrosynthetic Analysis and Strategy
The primary disconnection for the target molecule is at the amide bond, yielding piperidine-3-carboxylic acid and 2,6-dimethylaniline as the primary synthons. To facilitate the amide coupling, the carboxylic acid is typically activated. A common and effective strategy involves the use of a coupling agent or conversion to an acyl chloride. The piperidine nitrogen may require a protecting group during this process to prevent side reactions, which is subsequently removed.
Experimental Protocol: A General Method
The following protocol outlines a general, multi-step synthesis applicable to N-arylpiperidine-3-carboxamides.
Step 1: N-Protection of Piperidine-3-carboxylic Acid
-
Dissolve piperidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.
-
Introduce a protecting group precursor, for example, di-tert-butyl dicarbonate (Boc₂O) for Boc-protection, and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the N-protected piperidine-3-carboxylic acid.
-
Purify the product, typically by crystallization or column chromatography.
Step 2: Amide Coupling
-
Dissolve the N-protected piperidine-3-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Add an amide coupling agent, such as HATU or EDC, along with a base like DIPEA.
-
Introduce 2,6-dimethylaniline to the reaction mixture.
-
Stir at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the N-protected product by column chromatography.
Step 3: N-Deprotection
-
Dissolve the N-protected this compound in a suitable solvent.
-
For a Boc-protecting group, add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Remove the acid and solvent under reduced pressure.
-
Neutralize the residue with a base and extract the final product.
-
Purify the final compound, this compound, by crystallization or chromatography.
Synthetic Workflow Diagram
Caption: Generalized synthetic workflow for this compound.
Potential Biological Activities of Piperidine-3-carboxamide Derivatives
While the specific biological profile of this compound is not documented, the piperidine-3-carboxamide scaffold is present in molecules with diverse biological activities. This suggests that the target compound could be a valuable subject for biological screening.
| Biological Activity | Key Findings |
| Anti-melanoma | Certain N-arylpiperidine-3-carboxamide derivatives have been identified to induce a senescence-like phenotype in human melanoma cells, demonstrating antiproliferative activity.[1] |
| Anti-osteoporosis | Novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, showing potential as anti-bone resorption agents for the treatment of osteoporosis.[2] |
| Antimalarial | A piperidine carboxamide was identified to have potent and selective antimalarial activity by targeting the Plasmodium falciparum proteasome.[3] |
| Antimicrobial and Antifungal | The broader class of piperidine derivatives has shown promising antimicrobial and antifungal properties.[4] |
Comparative Physicochemical Properties of Isomers
The position of the carboxamide group on the piperidine ring significantly influences the molecule's physical and chemical properties. Below is a comparison of the known properties of the 2- and 4-carboxamide isomers, which underscores the importance of precise isomeric synthesis and characterization.
| Property | N-(2,6-dimethylphenyl)piperidine-2-carboxamide | N-(2,6-dimethylphenyl)piperidine-4-carboxamide |
| CAS Number | 15883-20-2[5][6] | 109403-19-2[7] |
| Molecular Weight | 232.33 g/mol [5] | 232.33 g/mol |
| Appearance | White to off-white powder/crystal[5][6] | Crystalline solid[7] |
| Melting Point | 114-117 °C[6] | Not specified |
| Boiling Point | 392.3 °C at 760 mmHg[6] | Not specified |
| Density | 1.087 g/cm³[6] | Not specified |
Conclusion and Future Directions
This compound represents an under-explored area of chemical space. Based on the known biological activities of related piperidine-3-carboxamide derivatives, this compound and its analogues are promising candidates for screening in various therapeutic areas, including oncology and infectious diseases. The general synthetic route outlined in this guide provides a solid foundation for the future synthesis and investigation of this molecule. Further research is warranted to elucidate its specific physicochemical properties, pharmacological profile, and potential as a lead compound in drug discovery programs.
References
-
N-(2,6-dimethylphenyl)piperidine-2-carboxamide - LookChem. [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH. [Link]
-
2',6'-Pipecoloxylidide, (+)- | C14H20N2O - PubChem. [Link]
-
2',6'-Pipecoloxylidide | C14H20N2O | CID 115282 - PubChem. [Link]
-
CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide - Chemsrc. [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC - NIH. [Link]
- Synthesis of 1-N-(2,6-dimethyl phenyl)
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - RSC Publishing. [Link]
Sources
- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(2,6-Dimethylphenyl)piperidine-2-carboxamide [cymitquimica.com]
- 6. lookchem.com [lookchem.com]
- 7. N-(2,6-dimethylphenyl)piperidine-4-carboxamide synthesis - chemicalbook [chemicalbook.com]
"N-(2,6-dimethylphenyl)piperidine-3-carboxamide" synthesis precursors
An In-depth Technical Guide to the Synthesis Precursors of N-(2,6-dimethylphenyl)piperidine-2-carboxamide
A Note on Isomeric Specificity: This guide focuses on the synthesis of N-(2,6-dimethylphenyl)piperidine-2-carboxamide. While the initial topic specified the 3-carboxamide isomer, a comprehensive review of scientific literature reveals that the 2-carboxamide isomer is of paramount significance in the pharmaceutical industry. It serves as the pivotal precursor for the synthesis of widely used local anesthetics such as Ropivacaine and Mepivacaine.[1][2] This document, therefore, addresses the synthesis of this critical and well-documented compound to provide the most relevant and actionable information for researchers and drug development professionals.
Introduction: The Architectural Core of Modern Anesthetics
N-(2,6-dimethylphenyl)piperidine-2-carboxamide, also known in the literature as 2',6'-Pipecoloxylidide, is a cornerstone intermediate in medicinal chemistry.[1] Its structure elegantly combines a chiral piperidine moiety with an aromatic aniline derivative, providing a versatile scaffold for the development of potent and long-acting local anesthetic agents.[2] Understanding the efficient and scalable synthesis of this molecule is fundamental to ensuring the supply chain for critical drugs like Ropivacaine and Bupivacaine.[1] This guide provides a detailed exploration of the primary precursors and the strategic chemical pathways employed in its construction, emphasizing the rationale behind methodological choices and process optimization.
Retrosynthetic Analysis: Deconstructing the Target Molecule
To logically identify the primary precursors, we begin with a retrosynthetic analysis. The most apparent disconnection points in the target molecule are the robust amide bond and the C-N bonds within the piperidine ring. The primary and most industrially viable disconnection occurs at the amide linkage.
This logical breakdown reveals two principal starting materials:
-
Piperidine-2-carboxylic Acid (Pipecolic Acid): The source of the chiral heterocyclic core.
-
2,6-Dimethylaniline (2,6-Xylidine): The provider of the N-aryl pharmacophore.
Caption: Final synthetic step from the precursor to Ropivacaine.
This is typically achieved by reacting the precursor with an alkylating agent, such as 1-bromopropane, in a suitable solvent like tetrahydrofuran (THF) under reflux conditions. T[3]he reaction adds the propyl group to the piperidine nitrogen, completing the synthesis of the Ropivacaine base.
The synthesis of N-(2,6-dimethylphenyl)piperidine-2-carboxamide is a well-optimized and critical process in pharmaceutical manufacturing. The core strategy relies on two readily available precursors: pipecolic acid and 2,6-dimethylaniline . The most common synthetic route involves the activation of pipecolic acid to its acyl chloride, followed by amidation with 2,6-dimethylaniline, a method that is both high-yielding and industrially scalable. Advanced techniques utilizing ultrasound or microwave assistance offer significant improvements in reaction efficiency, reducing time and energy consumption. A thorough understanding of these precursors and synthetic pathways is essential for professionals engaged in the research, development, and production of amide-type local anesthetics.
References
- Jamison, C. R., et al. (2020). Rapid production of the anaesthetic mepivacaine through continuous, portable technology. Green Chemistry.
-
ResearchGate. Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy | Request PDF. [Link]
-
Li, S., et al. (2014). An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. Semantic Scholar. [Link]
- Google Patents.
-
ResearchGate. Process mass intensity details for the synthesis of mepivacaine (7). [Link]
-
ResearchGate. An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation | Request PDF. [Link]
-
ResearchGate. Continuous‐flow synthesis of mepivacaine. | Download Scientific Diagram. [Link]
- Google Patents. CN103073483A - Preparation method of mepivacaine and optical enantiomer of....
- Google Patents. Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
Enovatide. Buy N-(2,6-dimethylphenyl)piperidine-2-carboxamide (EVT-266852) | 15883-20-2. [Link]
-
AHH Chemical. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide. [Link]
Sources
The Emerging Therapeutic Potential of N-(2,6-dimethylphenyl)piperidine-3-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-aryl piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific, promising derivative, N-(2,6-dimethylphenyl)piperidine-3-carboxamide, and its analogues. While its isomer, the 2-carboxamide, is a well-known precursor to the local anesthetic Ropivacaine, the 3-carboxamide variant is gaining attention for its distinct and potent biological activities. This document provides an in-depth exploration of its potential as an anticancer agent, particularly in inducing cellular senescence in melanoma, and touches upon its prospective roles as a sodium channel blocker and an anti-inflammatory agent. We will delve into its mechanism of action, structure-activity relationships, synthesis protocols, and key in vitro assays, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Piperidine-3-Carboxamide Scaffold
The piperidine ring is a ubiquitous heterocyclic motif in a vast array of pharmaceuticals, prized for its favorable physicochemical properties that often enhance drug-like characteristics. When combined with an N-aryl carboxamide at the 3-position, it creates a versatile scaffold with the potential for diverse biological interactions. The 2,6-dimethylphenyl moiety is a common feature in local anesthetics, influencing the compound's lipophilicity and binding to target proteins. The strategic placement of the carboxamide at the 3-position of the piperidine ring, as opposed to the more extensively studied 2-position, opens up new avenues for therapeutic targeting.
Recent high-throughput screening efforts have identified the N-arylpiperidine-3-carboxamide core as a promising starting point for the development of novel therapeutics.[1] This guide will synthesize the current understanding of this compound and its derivatives, providing a technical framework for its further investigation.
Potential Biological Activities
The unique structural arrangement of this compound confers upon it a spectrum of potential biological activities, with the most compelling evidence currently pointing towards anticancer and local anesthetic applications.
Anticancer Activity: Induction of Cellular Senescence
A landmark study has identified the N-arylpiperidine-3-carboxamide scaffold as a potent inducer of a senescence-like phenotype in human melanoma cells.[1] Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism.[2]
A high-throughput screening of approximately 110,000 small molecules identified a hit compound with the N-arylpiperidine-3-carboxamide core that induced these phenotypic changes in A375 human melanoma cells without significant cytotoxicity to normal cells.[1] Subsequent structure-activity relationship (SAR) studies on a focused library of analogues revealed that specific modifications could significantly enhance this antimelanoma activity.[1] One notable analogue demonstrated an impressive IC50 value of 0.03 µM and an EC50 of 0.04 µM for inducing senescence-like morphological changes.[3]
The induction of senescence by these compounds represents a promising therapeutic strategy for melanoma, a notoriously difficult-to-treat cancer. Further investigation into the specific molecular targets and pathways modulated by this compound is warranted.[2]
Local Anesthetic Potential: Sodium Channel Blockade
Given the structural similarity of the N-(2,6-dimethylphenyl) moiety to established local anesthetics like bupivacaine and ropivacaine, it is hypothesized that this compound may also function as a sodium channel blocker.[3] By inhibiting the influx of sodium ions through voltage-gated sodium channels in neuronal membranes, these compounds can disrupt the propagation of action potentials, leading to a localized anesthetic effect.
While direct, extensive studies on the 3-carboxamide isomer's anesthetic properties are less common than for its 2-carboxamide counterpart, the fundamental pharmacophore for sodium channel interaction is present. This suggests a potential for development as a local anesthetic, possibly with a differentiated safety or efficacy profile.
Potential Anti-Inflammatory and Neurological Activities
The broader class of piperidine derivatives has been explored for a range of other biological activities. While not yet specifically demonstrated for this compound, related structures have shown potential as anti-inflammatory agents and modulators of neurological pathways.[4][5] The anti-inflammatory effects of similar heterocyclic compounds are often attributed to the inhibition of key inflammatory mediators like prostaglandin E2 and various cytokines.[6] The N-benzylpiperidine motif, for instance, is a common feature in compounds targeting neurological disorders.[5] These observations suggest that the therapeutic potential of this compound may extend beyond its currently identified activities.
Mechanism of Action: A Multifaceted Approach
The biological activities of this compound and its derivatives appear to stem from a multi-target mechanism of action.
Induction of Cellular Senescence
The primary anticancer mechanism identified for the N-arylpiperidine-3-carboxamide scaffold is the induction of a senescence-like phenotype in cancer cells.[1] Senescent cells exhibit distinct morphological and biochemical changes, including an enlarged and flattened shape and increased activity of senescence-associated β-galactosidase (SA-β-gal).[2] By forcing cancer cells into this non-proliferative state, these compounds can halt tumor growth. The precise molecular trigger for senescence induction by this class of compounds is an active area of research.[2]
Caption: Proposed mechanism of anticancer activity.
Sodium Channel Modulation
As a potential local anesthetic, the primary mechanism of action would be the blockade of voltage-gated sodium channels. The this compound molecule, with its lipophilic aromatic ring and protonatable amine, possesses the key features to interact with the sodium channel protein from the intracellular side, physically occluding the pore and preventing sodium ion influx.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound and its analogues can be achieved through standard amide coupling reactions.[2] A general synthetic route involves the coupling of a suitably protected piperidine-3-carboxylic acid with 2,6-dimethylaniline.[2]
Caption: General synthetic workflow.
SAR studies on N-arylpiperidine-3-carboxamide derivatives for antimelanoma activity have revealed several key insights:
-
Piperidine Ring: The piperidine ring is a crucial component for activity.
-
Aryl Group: Modifications to the N-aryl ring significantly impact potency. The presence and position of substituents on this ring can fine-tune the compound's electronic and steric properties, influencing its interaction with the biological target.
-
Linker: The nature of the linker between the piperidine and the aryl group is also important.
| Compound/Modification | Antimelanoma Activity (IC50) | Reference |
| Initial Hit Compound | Micromolar range | [1] |
| Optimized Analogue | 0.03 µM | [3] |
Experimental Protocols
Synthesis of this compound
This protocol is a general representation based on standard amide coupling techniques.[2]
Materials:
-
N-Boc-piperidine-3-carboxylic acid
-
2,6-dimethylaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2,6-dimethylaniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-N-(2,6-dimethylphenyl)piperidine-3-carboxamide.
-
To a solution of the Boc-protected intermediate in DCM, add TFA (10 eq) and stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
In Vitro Cellular Senescence Assay (High-Content Screening)
This protocol is adapted from methodologies used for high-throughput screening of senescence inducers.[7][8]
Materials:
-
Human melanoma cell line (e.g., A375)
-
Cell culture medium and supplements
-
96-well microplates
-
Test compound (this compound) and controls
-
Senescence-Associated β-Galactosidase (SA-β-gal) staining kit
-
Nuclear stain (e.g., Hoechst 33342)
-
High-content imaging system
Procedure:
-
Seed A375 cells into 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for senescence induction.
-
Incubate the cells for a period sufficient to induce senescence (e.g., 72-96 hours).
-
Fix the cells according to the SA-β-gal staining kit manufacturer's instructions.
-
Stain for SA-β-gal activity.
-
Counterstain the cell nuclei with Hoechst 33342.
-
Acquire images using a high-content imaging system, capturing both the brightfield (for SA-β-gal) and fluorescence (for nuclei) channels.
-
Analyze the images using appropriate software to quantify the number of SA-β-gal positive cells and assess cell morphology (e.g., cell spreading area).
-
Calculate the percentage of senescent cells for each treatment condition and determine the EC50 value for senescence induction.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol provides a general framework for assessing the metabolic stability of the compound.[9][10]
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound)
-
Positive control compounds (with known metabolic stability)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in phosphate buffer.
-
In a 96-well plate, combine the test compound solution with liver microsomes.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of remaining compound against time and determine the half-life (t1/2) and intrinsic clearance (CLint).
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The compelling evidence for their ability to induce cellular senescence in melanoma cells opens a new frontier in cancer therapy. Furthermore, their structural resemblance to known local anesthetics suggests a dual-activity profile that warrants further exploration.
Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular target(s) responsible for the senescence-inducing activity.
-
In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in preclinical animal models of melanoma.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME-Tox studies to assess the drug-like properties and safety of these compounds.
-
Exploration of Other Therapeutic Areas: Investigating the potential of this scaffold in other disease contexts, including inflammatory disorders and neurological conditions.
The this compound scaffold is a rich source for novel drug candidates. The insights and protocols provided in this guide are intended to facilitate and accelerate the research and development efforts in this exciting area of medicinal chemistry.
References
-
ChemRxiv. A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]
-
MDPI. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
PubMed. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. [Link]
-
PubMed. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]
-
PubMed Central. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]
-
PubMed Central. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]
-
PubMed Central. A Fully-Automated Senescence Test (FAST) for the high-throughput quantification of senescence-associated markers. [Link]
-
Evotec. Microsomal Stability. [Link]
-
Drug development & registration. The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides. [Link]
-
protocols.io. Fully Automated Senescence Test (FAST). [Link]
-
Bio-protocol. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]
-
ResearchGate. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. [Link]
-
Frontiers. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
-
Mercell. metabolic stability in liver microsomes. [Link]
Sources
- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N ,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides | Buzmakova | Drug development & registration [pharmjournal.ru]
- 5. researchgate.net [researchgate.net]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Fully-Automated Senescence Test (FAST) for the high-throughput quantification of senescence-associated markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fully Automated Senescence Test (FAST) [protocols.io]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. mercell.com [mercell.com]
This guide provides a comprehensive technical overview of N-(2,6-dimethylphenyl)piperidine-3-carboxamide and its structurally related derivatives. It is intended for researchers, medicinal chemists, and drug development professionals investigating novel therapeutic agents. This document delves into the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of this promising chemical scaffold.
Introduction: The Piperidine Carboxamide Scaffold
The piperidine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Its favorable physicochemical properties and synthetic tractability make it a privileged scaffold in drug design.[4] When functionalized with a carboxamide linkage, particularly at the 3-position, the resulting piperidine-3-carboxamide core gives rise to a class of compounds with a broad spectrum of biological activities. These derivatives have garnered significant attention for their potential in oncology, infectious diseases, and metabolic disorders.[1][5][6]
The N-aryl substitution on the carboxamide, specifically with a 2,6-dimethylphenyl group, imparts distinct conformational constraints and lipophilicity that can significantly influence target binding and pharmacokinetic properties. This guide will explore the nuances of this substitution and its impact on the therapeutic potential of the resulting molecules.
Synthetic Strategies and Methodologies
The synthesis of N-arylpiperidine-3-carboxamide derivatives is typically achieved through standard amide coupling reactions. The general approach involves the reaction of a suitably protected piperidine-3-carboxylic acid with a substituted aniline.
General Synthesis of N-Arylpiperidine-3-carboxamides
A common synthetic route involves the coupling of a Boc-protected piperidine-3-carboxylic acid with the desired aniline (in this case, 2,6-dimethylaniline) using a peptide coupling agent.[6]
Experimental Protocol: Amide Coupling
-
Reactant Preparation: To a solution of Boc-protected piperidine-3-carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add 1.1 equivalents of 2,6-dimethylaniline.
-
Coupling Agent Addition: Add 1.2 equivalents of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). Include a base such as 4-dimethylaminopyridine (DMAP) or diisopropylethylamine (DIPEA) (1.2 equivalents) to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Deprotection (if required): The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final this compound.
Diagram: General Synthetic Workflow
Below is a Graphviz diagram illustrating the general synthetic workflow for N-arylpiperidine-3-carboxamide derivatives.
Caption: General workflow for the synthesis of this compound.
Structure-Activity Relationship (SAR) Insights
The biological activity of piperidine-3-carboxamide derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and the N-aryl moiety.
Importance of the Piperidine-3-Carboxamide Moiety
Studies have shown that the piperidine-3-carboxamide core is crucial for certain biological activities. For instance, in the context of antimelanoma agents that induce senescence, the regioisomer with a piperidine-4-carboxamide functionality was found to be inactive.[7] Furthermore, replacing the piperidine ring with smaller heterocycles like pyrrolidine or azetidine resulted in a gradual decrease in activity, highlighting the importance of the six-membered ring.[7]
Influence of N-Aryl Substituents
The substitution pattern on the N-aryl ring plays a critical role in modulating the potency and selectivity of these compounds. The 2,6-dimethylphenyl group, as in the title compound, is a common feature in local anesthetics like bupivacaine and ropivacaine, where it is crucial for their pharmacological activity.[8][9] In other therapeutic areas, such as anticancer agents, modifications to this ring can significantly impact efficacy. For example, in a series of N-arylpiperidine-3-carboxamides designed as antimelanoma agents, the nature of the substituent on the aryl ring was a key determinant of senescence-inducing activity.[7]
Therapeutic Applications and Biological Activities
Derivatives of the N-(aryl)piperidine-3-carboxamide scaffold have demonstrated a wide array of therapeutic applications, which are summarized below.
Anticancer Activity: Inducers of Senescence in Melanoma
A notable application of N-arylpiperidine-3-carboxamide derivatives is in the treatment of melanoma.[1] High-throughput screening identified compounds with this scaffold that induce a senescence-like phenotype in human melanoma cells without significant cytotoxicity to normal cells.[7]
-
Mechanism of Action: These compounds trigger premature senescence, a state of irreversible cell cycle arrest, which is a promising therapeutic strategy for cancer.[7] Senescent cells are characterized by altered morphology, including an enlarged and flattened shape, and increased cytoplasmic granularity.[7]
One particularly potent derivative, compound 54 from a focused library, exhibited an IC50 of 0.03 µM in A375 human melanoma cells, which was correlated with a strong induction of senescence-like morphological changes (EC50 = 0.04 µM).[1][7]
Table 1: Antiproliferative and Senescence-Inducing Activity of Select N-Arylpiperidine-3-carboxamide Derivatives in A375 Melanoma Cells [7]
| Compound | R Group on N-Aryl Ring | IC50 (µM) | EC50 (µM) |
| 1 (Initial Hit) | Thiazole derivative | >10 | 1.2 |
| 54 | Pyridine and Pyrrole derivative | 0.03 | 0.04 |
IC50 represents the concentration for 50% inhibition of cell proliferation. EC50 is the effective concentration to induce senescence in 50% of the cell population.
Anti-osteoporosis Activity: Cathepsin K Inhibition
Piperidine-3-carboxamide derivatives have been investigated as inhibitors of Cathepsin K, a cysteine protease that plays a crucial role in bone resorption by osteoclasts.[5] Inhibition of Cathepsin K is a validated therapeutic approach for osteoporosis.[5][6] A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their Cathepsin K inhibitory activity.[5]
Antimalarial Activity: Proteasome Inhibition
A piperidine carboxamide series has been identified with potent and selective antimalarial activity.[10] These compounds were found to target the β5 active site of the Plasmodium falciparum proteasome (Pf20Sβ5).[10] Notably, these inhibitors exhibit species selectivity, with no inhibition of human proteasome isoforms.[10] This selective inhibition presents a promising avenue for the development of new antimalarial drugs with a reduced risk of host toxicity.
Local Anesthetics and Other CNS Applications
The N-(2,6-dimethylphenyl)carboxamide moiety is a hallmark of several local anesthetics. For instance, (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide is a key intermediate in the synthesis of Ropivacaine, a long-acting local anesthetic.[9] This highlights the importance of the N-(2,6-dimethylphenyl)piperidine carboxamide scaffold in modulating ion channel function. Furthermore, piperidine-based analogs have been explored as potent dopamine transporter (DAT) inhibitors, suggesting their potential in treating cocaine abuse.[11]
Future Directions and Conclusion
The this compound scaffold and its derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. The synthetic accessibility of this core allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Elucidation of Mechanisms of Action: For many of the observed biological activities, the precise molecular targets and signaling pathways remain to be fully elucidated.
-
In Vivo Efficacy Studies: Promising in vitro results, such as the antimelanoma and antimalarial activities, need to be validated in relevant animal models.
-
Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their progression into clinical development.
References
- BenchChem. (n.d.). Comparative Guide to the Structure-Activity Relationship of Piperidine-3-Carboxamide Derivatives as Cathepsin K Inhibitors.
- Park, S., Kim, H., Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563-571.
- BenchChem. (n.d.). The Emerging Therapeutic Potential of Piperidine-3-carbothioamide Derivatives: A Technical Overview.
- BenchChem. (n.d.). An In-depth Technical Guide to the Therapeutic Potential of Piperidine-3-carbothioamide Scaffolds.
- Various Authors. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme, 1-13.
- Sunkel, C. E., de Casa-Juana, M. F., Santos, L., et al. (1990). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 33(11), 3205-3210.
- Various Authors. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate.
- Various Authors. (2023). Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. ResearchGate.
- Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide.
- Chem-Impex. (n.d.). N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.
- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
- Carroll, F. I., et al. (1995). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 38(17), 3243-3250.
- ChemicalBook. (n.d.). N-(2,6-dimethylphenyl)piperidine-4-carboxamide synthesis.
- Bryan, M. C., et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 15(1), 101345.
- Various Authors. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(1), 244.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide in Advancing Local Anesthetic Research.
- CymitQuimica. (n.d.). N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.
- Su, C. C., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(1), 103-114.e8.
- Albuquerque, E. X., et al. (1980). Characterization of neuromuscular blocking action of piperidine derivatives. Journal of Pharmacology and Experimental Therapeutics, 215(1), 213-222.
- Chem-Impex. (n.d.). (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Prominence of the Piperidine-3-Carboxamide Scaffold
An In-Depth Technical Guide to N-(2,6-dimethylphenyl)piperidine-3-carboxamide and its Analogs A Senior Application Scientist's Review of Synthesis, Pharmacological Activity, and Therapeutic Potential
The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of numerous pharmaceuticals across a wide spectrum of therapeutic areas.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity, improving metabolic stability, and facilitating transport across biological membranes, often with reduced toxicity.[3] Within the vast chemical space of piperidine derivatives, the N-substituted piperidine-3-carboxamide scaffold has emerged as a particularly fruitful area for drug discovery.
While specific literature on This compound is not extensively available, this technical guide will provide a comprehensive overview of this chemical class. By synthesizing data from closely related analogs, this document will explore the synthesis, biological activities, and therapeutic potential of the piperidine-3-carboxamide core. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising scaffold in their own discovery programs.
Chemical Structure of the Target Compound:
Caption: Chemical structure of this compound.
PART 1: Synthesis Strategies for Piperidine-3-Carboxamides
The synthesis of N-substituted piperidine-3-carboxamides typically revolves around a key amide bond formation step between a piperidine-3-carboxylic acid derivative and a primary or secondary amine. The choice of protecting groups for the piperidine nitrogen and the carboxylic acid, as well as the selection of coupling reagents, are critical for achieving high yields and purity.
A common and reliable approach involves the use of N-Boc-protected piperidine-3-carboxylic acid (also known as N-Boc-nipecotic acid) as the starting material. This strategy prevents unwanted side reactions at the piperidine nitrogen during the amide coupling step.
General Synthetic Workflow
The synthesis can be logically broken down into three main stages: amide coupling, deprotection of the piperidine nitrogen, and subsequent N-functionalization if required (though for the target compound, the piperidine nitrogen remains unsubstituted).
Caption: Generalized workflow for the synthesis of N-aryl piperidine-3-carboxamides.
Experimental Protocol: Amide Coupling and Deprotection
This protocol describes a representative synthesis of a piperidine-3-carboxamide derivative.
Materials:
-
N-Boc-piperidine-3-carboxylic acid
-
2,6-Dimethylaniline
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Step-by-Step Methodology:
-
Amide Coupling: a. To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add 2,6-dimethylaniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). b. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. c. Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions like racemization.[4] DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and to activate the carboxylic acid. d. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate. f. Purify the crude product by flash column chromatography on silica gel.
-
Boc Deprotection: a. Dissolve the purified N-Boc protected carboxamide in DCM. b. Add an excess of TFA (e.g., 20-50% v/v in DCM) to the solution. c. Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS. d. Rationale: TFA is a strong acid that effectively cleaves the tert-butyloxycarbonyl (Boc) protecting group, which is labile under acidic conditions. e. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. f. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product with a suitable organic solvent like ethyl acetate or DCM. g. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, this compound.
PART 2: Pharmacological Profile and Therapeutic Potential of Analogs
While the specific biological profile of this compound is not well-documented, the broader class of N-arylpiperidine-3-carboxamides has been investigated for several therapeutic applications. The following sections summarize key findings for these analogs, providing a strong foundation for predicting the potential activity of the target compound.
Anti-Melanoma Activity via Senescence Induction
A significant breakthrough in the study of this scaffold was the discovery of its ability to induce senescence-like phenotypic changes in human melanoma cells.[5][6] Cellular senescence is a state of irreversible cell cycle arrest, which is emerging as a powerful therapeutic target in oncology.[5]
In a high-throughput screening campaign, an N-arylpiperidine-3-carboxamide compound was identified as a hit for inducing senescence in A375 human melanoma cells without significant cytotoxicity to normal cells.[5][6] Subsequent structure-activity relationship (SAR) studies led to the identification of highly potent analogs.[5]
Mechanism of Action: Senescence Induction Pathway
Caption: Proposed mechanism of anti-melanoma activity for piperidine-3-carboxamides.
Quantitative Data on Anti-Melanoma Activity
| Compound ID (from source) | Antiproliferative Activity (IC₅₀, µM) in A375 cells | Senescence-Inducing Activity (EC₅₀, µM) |
| Hit Compound 1 | 0.88 | 1.24 |
| Analog 13 (Pyrrolidine) | 8.0 | >20 |
| Analog 14 (Azetidine) | >20 | >20 |
| Optimized Analog 54 | 0.03 | 0.05 |
| Data sourced from Oh et al., ACS Med Chem Lett, 2021.[5] |
The data clearly indicates that the piperidine ring is crucial for activity, as smaller ring systems led to a dramatic loss of potency.[5] The optimization efforts culminating in compound 54 demonstrate the high potential of this scaffold.
Cathepsin K Inhibition for Anti-Osteoporosis Treatment
Another promising therapeutic avenue for piperidine-3-carboxamide derivatives is the treatment of osteoporosis.[7] Osteoporosis is characterized by excessive bone resorption by osteoclasts, a process in which the cysteine protease Cathepsin K (Cat K) plays a pivotal role. Therefore, inhibiting Cat K is a validated strategy for developing anti-resorptive agents.
A series of novel piperidine-3-carboxamide derivatives were designed and synthesized as Cat K inhibitors.[7] Molecular docking studies suggested that these compounds could effectively occupy the active site pockets of the enzyme.[7]
Quantitative Data on Cathepsin K Inhibition
| Compound ID (from source) | Cathepsin K Inhibitory Activity (IC₅₀, µM) |
| Lead Compound F-12 | 0.43 |
| Optimized Compound H-9 | 0.08 |
| Data sourced from Liu et al., Molecules, 2023.[7] |
The most potent compound, H-9, not only showed excellent enzymatic inhibition but also effectively downregulated Cathepsin K expression in cells and increased bone mineral density in an in vivo osteoporosis mouse model.[7]
Inhibition of Human Platelet Aggregation
Early research into this class of compounds identified them as inhibitors of human platelet aggregation.[8][9] Platelet aggregation is a key event in thrombosis and atherosclerosis, making antiplatelet agents valuable for preventing and treating cardiovascular diseases.
A detailed structure-activity analysis of various "nipecotamides" (piperidine-3-carboxamides) revealed key structural requirements for antiplatelet activity.[8][9]
Key SAR Findings for Antiplatelet Activity:
-
3-Carboxamide is Essential: The amide substituent at the 3-position of the piperidine ring was found to be necessary for activity.[8]
-
Hydrophobicity Plays a Role: The potency of the compounds was influenced by their hydrophobic character.[8][9]
-
N-Substituent is Critical: Optimal activity was achieved when the piperidine nitrogen was substituted with an appropriate alkyl or aralkyl group, suggesting an interaction with a hydrophobic pocket in the biological target.[8]
PART 3: Structure-Activity Relationship (SAR) Summary
Synthesizing the findings from various studies allows for the construction of a general SAR model for the piperidine-3-carboxamide scaffold. This provides a predictive framework for designing new analogs with desired biological activities.
Caption: Key structure-activity relationship points for the piperidine-3-carboxamide scaffold.
Conclusion and Future Directions
The N-substituted piperidine-3-carboxamide scaffold is a versatile and highly promising platform for the development of novel therapeutics. Analogs have demonstrated potent activity as anti-melanoma agents, Cathepsin K inhibitors for osteoporosis, and platelet aggregation inhibitors. The recurring theme across these studies is the critical role of the piperidine ring and the 3-carboxamide moiety, with the N-substituent providing the key to modulating potency and target selectivity.
While direct experimental data on This compound remains elusive in the public domain, the extensive research on its close analogs provides a strong rationale for its synthesis and biological evaluation. The 2,6-dimethylphenyl substitution is a common feature in pharmacologically active molecules, often used to restrict bond rotation and present a specific conformation to a biological target.
Future research should focus on:
-
Targeted Synthesis: The synthesis and characterization of this compound to enable its biological evaluation.
-
Broad Biological Screening: Screening this specific compound against a diverse panel of targets, including those where its analogs have shown promise (e.g., cancer cell lines, proteases like Cathepsin K).
-
Further SAR Exploration: Investigating how modifications to the piperidine ring (e.g., substitution at other positions) in combination with the N-(2,6-dimethylphenyl) group affect biological activity.
This systematic approach will undoubtedly unlock the full therapeutic potential of this specific molecule and the broader piperidine-3-carboxamide chemical class.
References
A complete list of all sources cited within this technical guide.
-
Dandárová, M., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4447. [Link]
-
Jagtap, S., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]
-
PsychonautWiki Contributors. (2020). Substituted piperidines. PsychonautWiki. [Link]
-
Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188. [Link]
-
Zheng, X., et al. (1995). Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors. ACS Publications. [Link]
-
Oh, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563-571. [Link]
-
Stylianakis, I., et al. (2003). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Bioorganic & Medicinal Chemistry, 11(24), 5451-5458. [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Wang, H., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. European Journal of Medicinal Chemistry, 105, 126-137. [Link]
-
Liu, W., et al. (2023). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 28(14), 5369. [Link]
-
Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(5), 105774. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide in Advancing Local Anesthetic Research. PharmaCompass. [Link]
- Google Patents. (2010). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
National Center for Biotechnology Information. 2',6'-Pipecoloxylidide. PubChem Compound Database. [Link]
-
chemsrc.com. (2025). CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide. chemsrc.com. [Link]
-
PubMed. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed. [Link]
-
Nilsen, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), P1-13. [Link]
-
The Merck Index Online. Bupivacaine. Royal Society of Chemistry. [Link]
-
Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116893. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Whitepaper: A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Piperidine-3-Carboxamide Compounds
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Enduring Value of a Privileged Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of pharmaceuticals and natural products.[1] Its robust, three-dimensional structure offers a versatile framework that chemists can readily functionalize to fine-tune physicochemical properties, enhancing both pharmacokinetic profiles and biological activity.[1] When functionalized at the 3-position with a carboxamide moiety, the resulting piperidine-3-carboxamide core becomes a powerful building block for engaging with a wide range of biological targets. This guide provides a comprehensive technical overview of the discovery and synthesis of novel compounds based on this scaffold, drawing from field-proven insights to navigate the path from initial concept to a well-characterized lead molecule. We will explore not just the "how," but the critical "why" behind the strategic decisions in synthesis, screening, and optimization.
Part 1: The Discovery Engine - From Library to "Hit"
The journey to a novel therapeutic often begins not with a single, rationally designed molecule, but with the systematic interrogation of vast chemical libraries. The goal is to identify a "hit"—a compound that demonstrates confirmed activity in a primary biological assay and serves as the starting point for a dedicated drug discovery program.[2]
High-Throughput Screening (HTS): Casting a Wide Net
High-Throughput Screening (HTS) is the engine of modern hit identification. It employs automation, robotics, and miniaturized assays to rapidly evaluate tens of thousands to millions of compounds against a specific biological target.[3][4] This process accelerates the identification of active compounds, validates drug targets, and streamlines the entire hit-to-lead development pipeline.[5][6]
The HTS process can be visualized as a funnel, progressively narrowing down a large library to a small number of promising candidates.
Caption: High-Throughput Screening (HTS) cascade for hit identification.
The causality behind this workflow is critical:
-
The Primary Screen: The initial screen is performed at a single, relatively high concentration to maximize the chances of detecting any activity, however weak. The goal is sensitivity over specificity.
-
Dose-Response Confirmation: A true "hit" will exhibit a concentration-dependent effect. This step is crucial for eliminating "false positives" that arise from assay interference, compound fluorescence, or other artifacts. It provides the first quantitative measure of potency (e.g., IC50 or EC50).
-
Secondary/Orthogonal Assays: To ensure the observed activity is genuine and target-specific, hits are tested in a different assay format (e.g., a binding assay to complement a functional one). This self-validating step builds confidence that the hit is not an artifact of the primary assay's technology.[5]
Case Example: Identifying an N-Arylpiperidine-3-carboxamide Hit
In a notable example, researchers utilized high-throughput and high-content screening (HCS) of approximately 110,000 chemicals to identify compounds that could induce a senescence-like phenotype in human melanoma cells.[7][8] This phenotypic screening approach led to the identification of an initial hit compound possessing the N-arylpiperidine-3-carboxamide scaffold, which demonstrated moderate activity (EC50 = 1.24 µM) and served as the starting point for a comprehensive structure-activity relationship (SAR) study.[7]
Part 2: The Synthetic Toolkit - Constructing the Core Scaffold
With a validated hit series in hand, the focus shifts to medicinal chemistry and the synthesis of analogs. The piperidine-3-carboxamide scaffold, while common, presents specific synthetic challenges that require a robust and flexible chemical toolkit. The core synthesis almost invariably hinges on the efficient formation of the amide bond.
The Central Challenge: Amide Bond Formation
Amide bond formation is one of the most fundamental reactions in organic chemistry.[9] A common misconception is that a carboxylic acid and an amine will react directly to form an amide. In reality, a simple mixture results in an acid-base reaction, forming a stable ammonium carboxylate salt, which prevents the desired nucleophilic attack.[9][10]
To overcome this, the carboxylic acid must be "activated." This is achieved using coupling reagents that convert the hydroxyl group into a better leaving group, facilitating the reaction with the amine under mild conditions.[11]
Common classes of coupling reagents include:
-
Carbodiimides: (e.g., DCC, EDCI)
-
Uronium/Guanidinium Salts: (e.g., HATU, HBTU)
-
Phosphonium Salts: (e.g., PyBOP)
The choice of coupling reagent is often dictated by factors like steric hindrance around the reaction centers, the desire to avoid side reactions, and the need to preserve chiral centers.[12]
General Synthetic Strategy
A generalized and highly effective route to novel piperidine-3-carboxamide derivatives involves the coupling of a suitably protected piperidine-3-carboxylic acid with a diverse range of primary or secondary amines.
Caption: General synthetic route via amide coupling.
Causality of Protocol Choices:
-
N-Protection (PG): The piperidine nitrogen is typically protected (e.g., with a Boc group) to prevent it from competing with the target amine during the coupling reaction and to avoid self-polymerization.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is added to neutralize the acidic byproducts generated during the reaction, driving it to completion.[]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is used to dissolve the reactants and reagents effectively.
Part 3: The Iterative SAR Cycle - From Hit to Potent Lead
The initial hit is rarely optimal. The goal of the hit-to-lead and lead optimization phases is to systematically modify the hit's structure to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This is accomplished through an iterative process of designing, synthesizing, and testing analogs, known as the Structure-Activity Relationship (SAR) cycle.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Identification of first active compounds in drug discovery. how to proceed? [frontiersin.org]
- 3. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 4. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. jackwestin.com [jackwestin.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Stereochemistry of N-arylpiperidine-3-carboxamides
Abstract
The N-arylpiperidine-3-carboxamide scaffold is a privileged structural motif in modern medicinal chemistry, frequently associated with a wide range of biological activities. The precise three-dimensional arrangement of substituents on the piperidine ring is often a critical determinant of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive exploration of the stereochemistry of N-arylpiperidine-3-carboxamides, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of stereoisomerism in this class of molecules, detail robust methodologies for their stereoselective synthesis and chiral resolution, present a comparative analysis of analytical techniques for stereochemical characterization, and discuss the profound impact of stereochemistry on their biological function.
I. Introduction: The Significance of Stereoisomerism in Drug Action
The piperidine ring is a cornerstone in the design of therapeutic agents, with a significant number of approved drugs and clinical candidates featuring this heterocyclic core.[1][2] When substituted at the 3-position with a carboxamide moiety and at the nitrogen with an aryl group, the resulting N-arylpiperidine-3-carboxamide structure gives rise to at least one stereocenter at the C3 position. This introduces the possibility of enantiomers, which are non-superimposable mirror images of each other.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects. Therefore, the ability to synthesize and analyze enantiomerically pure N-arylpiperidine-3-carboxamides is of paramount importance in drug discovery and development.[3] This guide will provide the foundational knowledge and practical insights necessary to navigate the complexities of stereochemistry within this important class of compounds.
II. The Conformational Landscape of the Piperidine Ring
The six-membered piperidine ring is not planar and predominantly adopts a chair conformation to minimize steric and torsional strain.[4][5] For a 3-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is influenced by steric interactions.
Generally, the chair conformation with the larger substituent in the equatorial position is thermodynamically favored to avoid 1,3-diaxial interactions.[4] In the case of N-arylpiperidine-3-carboxamides, the conformational equilibrium is influenced by both the aryl group on the nitrogen and the carboxamide group at C3. Computational modeling and experimental data from analogous structures suggest a preference for the chair conformation where the C3-carboxamide group occupies the equatorial position to minimize steric hindrance.[4][6]
Diagram: Chair Conformations of a 3-Substituted Piperidine
Caption: Equilibrium between equatorial and axial chair conformers.
III. Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure N-arylpiperidine-3-carboxamides can be achieved through two primary strategies: asymmetric synthesis, which creates the desired stereocenter in a controlled manner, or chiral resolution, which separates a racemic mixture into its constituent enantiomers.
A. Asymmetric Synthesis
Modern synthetic organic chemistry offers several powerful methods for the asymmetric synthesis of 3-substituted piperidines.[3][7] These approaches often provide high levels of stereocontrol, leading directly to enantiomerically enriched products.
1. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
A significant advancement involves the rhodium-catalyzed asymmetric reductive Heck reaction.[1][8][9] This method allows for the coupling of arylboronic acids with activated pyridine derivatives to generate 3-substituted tetrahydropyridines with excellent enantioselectivity. Subsequent reduction of the tetrahydropyridine affords the desired chiral piperidine.[1][8]
Diagram: Asymmetric Synthesis Workflow via Reductive Heck Reaction
Caption: Rh-catalyzed asymmetric synthesis of 3-arylpiperidines.
2. Chemo-enzymatic Dearomatization
A powerful and sustainable approach combines chemical synthesis with biocatalysis.[10] This chemo-enzymatic method utilizes an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines.[10] This strategy has been successfully applied to the synthesis of several biologically active molecules, demonstrating its utility in drug development.[10]
3. Chiral Pool Synthesis
Another effective strategy involves utilizing readily available chiral starting materials, often derived from natural sources like amino acids. For instance, L-glutamic acid can be converted through a multi-step sequence into enantiomerically pure 3-amino piperidine derivatives, which can then be further functionalized to the desired N-arylpiperidine-3-carboxamides.
B. Chiral Resolution
1. Diastereomeric Salt Formation
This classical method involves reacting the racemic piperidine with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or mandelic acid derivatives), to form a pair of diastereomeric salts.[11] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated from the salt.
2. Kinetic Resolution
Kinetic resolution is a dynamic process where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product.[12][13] For example, enantioselective acylation of disubstituted piperidines has been shown to be an effective method for their kinetic resolution.[13]
IV. Analytical Techniques for Stereochemical Characterization
Once a chiral N-arylpiperidine-3-carboxamide has been synthesized, it is crucial to determine its enantiomeric purity and absolute configuration. Several analytical techniques are routinely employed for this purpose.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for separating and quantifying enantiomers.[14][15][16] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times. A variety of CSPs are commercially available, with polysaccharide-based columns being particularly effective for a broad range of chiral compounds, including piperidine derivatives.[15]
For compounds lacking a strong UV chromophore, pre-column derivatization with a UV-active reagent may be necessary.[17]
Table: Comparison of Chiral Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Versatile, well-established, wide range of available CSPs.[14] | Can have longer analysis times and higher solvent consumption.[14] |
| Chiral SFC | Supercritical fluid as the mobile phase with a chiral stationary phase. | Faster analysis, lower organic solvent consumption ("greener").[14] | Higher initial instrument cost.[14] |
| Chiral GC | Separation of volatile enantiomers on a chiral capillary column. | High resolution, cost-effective for volatile compounds.[14] | Limited to volatile or derivatizable analytes.[14][18] |
| NMR Spectroscopy | Use of chiral solvating agents or derivatizing agents to induce chemical shift non-equivalence.[19] | Provides structural information in addition to enantiomeric purity. | May require specialized reagents and can have lower sensitivity than chromatographic methods. |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative and absolute stereochemistry of molecules.[19][20] While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved by using a chiral solvating agent or by converting them into diastereomers through reaction with a chiral derivatizing agent (e.g., Mosher's acid).[19] The resulting diastereomers will have distinct NMR spectra, allowing for the determination of enantiomeric excess.
Furthermore, detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide valuable information about the conformation and relative stereochemistry of the piperidine ring.[21][22]
C. X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the absolute configuration and the solid-state conformation of the molecule.[23][24] This technique offers a definitive three-dimensional structure, which is invaluable for understanding structure-activity relationships.
V. Impact of Stereochemistry on Biological Activity: A Case Study Perspective
The profound influence of stereochemistry on the pharmacological properties of N-arylpiperidine-3-carboxamides is well-documented. For instance, in the development of kappa opioid receptor agonists, the stereochemistry at the C3 position of the piperidine ring was found to be a critical determinant of both potency and selectivity. Often, one enantiomer exhibits significantly higher affinity for the receptor than the other.
Similarly, in the context of cancer therapy, a library of N-arylpiperidine-3-carboxamide derivatives was screened for their ability to induce senescence in melanoma cells. The lead compound's activity was highly dependent on its stereochemistry, with one enantiomer showing the desired effect with minimal cytotoxicity towards normal cells.[25]
VI. Conclusion
The stereochemistry of N-arylpiperidine-3-carboxamides is a multifaceted and critical aspect of their chemistry and pharmacology. A thorough understanding of their conformational preferences, coupled with the application of modern stereoselective synthetic methods and robust analytical techniques, is essential for the successful development of novel therapeutics based on this important scaffold. As the field of medicinal chemistry continues to advance, the demand for enantiomerically pure compounds will only increase, making the principles and methodologies outlined in this guide more relevant than ever for researchers and drug development professionals.
VII. References
-
Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers - Benchchem. 3
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. 1
-
A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - NIH. 26
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - NIH. 27
-
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds - Benchchem. 14
-
Recent advances in the synthesis of piperidones and piperidines. 2
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC - NIH. 10
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - RSC Publishing. 28
-
A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine - Benchchem. 15
-
Stereoselective Synthesis of Piperidines - ResearchGate.
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. 8
-
Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed.
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society.
-
A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates - Benchchem. 18
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed.
-
A Technical Guide to the Stereoselective Synthesis of Piperidine-3-carbothioamide Enantiomers - Benchchem. 29
-
RU2315762C2 - Method for synthesis of chiral n-arylpiperazines - Google Patents.
-
Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PubMed Central.
-
Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods - PubMed.
-
US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents.
-
EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents.
-
Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods | Request PDF - ResearchGate.
-
Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PubMed Central.
-
Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations - PMC - NIH.
-
Piperidine-1-carboximidamide - PMC - NIH.
-
Navigating the Conformational Landscape of Piperidine-3-carbothioamide: A Comparative Analysis - Benchchem. 4
-
NMR and Stereochemistry - Harned Research Group. 20
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. 12
-
Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia.
-
Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed.
-
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC - NIH.
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary - ResearchGate.
-
Synthesis and characterization of C2-symmetric bis(carboxamide) pincer ligands - White Rose Research Online.
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry.
-
X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath.
-
Kinetic Resolution of Nitrogen Heterocycles using Chiral Organolithium Chemistry ASHRAF TAHER EL-TUNSI - White Rose eTheses Online.
-
Biologically active 4-arylpiperidine-3-carboxylic acid derivatives - ResearchGate.
-
Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions | ACS Omega.
-
Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - NIH.
-
(3S)-N-(3-hydroxypropyl)piperidine-3-carboxamide | 1567895-75-3 | Benchchem.
-
A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates.
-
Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts - PubMed.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
-
synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC - NIH.
-
Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent - PubMed.
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 20. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 21. Determination of absolute configuration and conformation of a cyclic dipeptide by NMR and chiral spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 25. benchchem.com [benchchem.com]
- 26. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 28. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(2,6-dimethylphenyl)piperidine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,6-dimethylphenyl)piperidine-3-carboxamide is a molecule of significant interest in medicinal chemistry and drug discovery. It belongs to the class of piperidine carboxamides, a scaffold found in a variety of pharmacologically active compounds. The structural relative, N-(2,6-dimethylphenyl)piperidine-2-carboxamide, is a key intermediate in the synthesis of the local anesthetic Ropivacaine, highlighting the potential of this class of molecules in the development of new therapeutics.[1][2][3] This document provides a detailed guide to the synthesis of the 3-carboxamide isomer, offering two robust protocols suitable for laboratory-scale production. The methodologies are based on established principles of amide bond formation, drawing from literature precedents for structurally similar compounds.[4][5][6]
Synthetic Strategy: The Amide Bond Formation
The core of the synthesis for this compound is the formation of an amide bond between piperidine-3-carboxylic acid (also known as nipecotic acid) and 2,6-dimethylaniline. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by the amine.[7]
Two primary strategies for this activation and subsequent amidation are presented here:
-
The Acyl Chloride Method: This is a classic and highly effective method where the carboxylic acid is converted to a more reactive acyl chloride intermediate using a halogenating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the amine to form the desired amide.[4][5][7]
-
Direct Coupling with Carbodiimide Reagents: This modern approach utilizes coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt). These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions than the acyl chloride method.[8]
The choice of method may depend on the scale of the reaction, the sensitivity of the starting materials to harsh conditions, and the desired purity of the final product.
Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol is adapted from established procedures for the synthesis of related piperidine carboxamides.[4][5][9] It involves a two-step process: the formation of the acyl chloride of piperidine-3-carboxylic acid, followed by its reaction with 2,6-dimethylaniline.
Step-by-Step Methodology
Step 1: Formation of Piperidine-3-carbonyl chloride hydrochloride
-
To a stirred suspension of piperidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as toluene or dichloromethane (DCM) (approx. 10 mL per gram of carboxylic acid), slowly add thionyl chloride (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (for toluene, ~110°C; for DCM, ~40°C) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by the dissolution of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude piperidine-3-carbonyl chloride hydrochloride as a solid. This intermediate is moisture-sensitive and is typically used in the next step without further purification.
Step 2: Amidation with 2,6-Dimethylaniline
-
Dissolve the crude piperidine-3-carbonyl chloride hydrochloride from the previous step in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of 2,6-dimethylaniline (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) in the same anhydrous solvent. The base is crucial to neutralize the HCl generated during the reaction and the HCl salt of the acyl chloride.
-
Cool the amine solution to 0 °C and add the solution of the acyl chloride dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer and wash it successively with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Data Summary for Protocol 1
| Parameter | Value/Description |
| Starting Materials | Piperidine-3-carboxylic acid, 2,6-dimethylaniline |
| Key Reagents | Thionyl chloride (SOCl₂), Triethylamine (TEA) |
| Solvents | Toluene or Dichloromethane (DCM), THF |
| Reaction Temperature | Step 1: Reflux; Step 2: 0 °C to Room Temp. |
| Reaction Time | Step 1: 2-4 hours; Step 2: 4-16 hours |
| Work-up | Aqueous wash with dilute acid and base |
| Purification | Column chromatography or recrystallization |
Protocol 2: Direct Amide Coupling with EDC/HOBt
This protocol offers a milder alternative for the synthesis of this compound, avoiding the use of harsh halogenating agents. It is a one-pot procedure that is common in modern organic synthesis and medicinal chemistry.[8]
Step-by-Step Methodology
-
Dissolve piperidine-3-carboxylic acid (1.0 eq), 2,6-dimethylaniline (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred reaction mixture.
-
Add a non-nucleophilic base such as DIPEA or TEA (2.5 eq) to the mixture.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Data Summary for Protocol 2
| Parameter | Value/Description |
| Starting Materials | Piperidine-3-carboxylic acid, 2,6-dimethylaniline |
| Coupling Reagents | EDC, HOBt |
| Base | DIPEA or TEA |
| Solvents | DMF or DCM |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous wash with dilute acid and base |
| Purification | Column chromatography |
Visualization of Synthetic Pathway and Workflow
Overall Synthetic Reaction
Caption: General reaction scheme for the synthesis.
Experimental Workflow: Acyl Chloride Method (Protocol 1)
Caption: Workflow for the acyl chloride synthesis method.
References
- Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
- Google Patents. Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
ResearchGate. Synthesis of Ropivacaine under Ultrasound Irradiation. [Link]
-
Semantic Scholar. An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. [Link]
- Google Patents. CN103086954A - Method for preparing ropivacaine.
-
ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
- Google Patents. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
-
Fisher Scientific. Amide Synthesis. [Link]
-
PubMed. Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment. [Link]
-
Molbase. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide. [Link]
-
RSC Publishing. TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. [Link]
-
CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
RSC Publishing. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
YouTube. mechanism of amide formation with DCC. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide | Chemsrc [chemsrc.com]
- 3. cphi-online.com [cphi-online.com]
- 4. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation | Semantic Scholar [semanticscholar.org]
- 7. Amide Synthesis [fishersci.dk]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103086954A - Method for preparing ropivacaine - Google Patents [patents.google.com]
Application Notes & Protocols: Comprehensive Analytical Characterization of N-(2,6-dimethylphenyl)piperidine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical characterization of N-(2,6-dimethylphenyl)piperidine-3-carboxamide. Direct analytical protocols for this specific molecule are not widely published. Therefore, this guide synthesizes methodologies from structurally analogous compounds, primarily the local anesthetic agent Bupivacaine and its derivatives like Levobupivacaine and Ropivacaine, which share the core N-(2,6-dimethylphenyl)piperidine-carboxamide scaffold.[1] The protocols herein are designed to be robust starting points for method development and validation, ensuring the identity, purity, and stability of the target compound are accurately determined.
Introduction: The Rationale for an Analog-Based Approach
This compound is a member of the piperidine carboxamide class of molecules. This structural motif is common in pharmacologically active compounds, particularly local anesthetics.[1][2][3] A thorough analytical characterization is paramount for any scientific investigation or drug development pathway to ensure the compound's identity, quantify its purity, and identify any related substances or degradation products.
Given the limited specific literature for the 3-carboxamide isomer, we turn to its well-documented structural analogs, such as Bupivacaine (a piperidine-2-carboxamide derivative), for which a wealth of analytical data exists.[4][5] The methodologies for chromatography, mass spectrometry, and spectroscopy are highly transferable due to the shared chromophores, functional groups, and physicochemical properties. The methods presented below are foundational and should be subject to compound-specific optimization and validation as per ICH guidelines.
Chromatographic Methods for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying this compound. A reversed-phase method is most appropriate, given the compound's moderate lipophilicity.
Expertise & Experience: Causality in Method Design
The choice of a C18 stationary phase provides excellent hydrophobic retention for the aromatic and piperidine rings. An acidic mobile phase is crucial to ensure the piperidine nitrogen is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the silica support. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. The detection wavelength is chosen based on the UV absorbance of the 2,6-dimethylphenyl chromophore.
Protocol: Reversed-Phase HPLC for Purity Determination
Objective: To separate this compound from potential impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[6]
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose reversed-phase column suitable for this analyte type.[3] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acid modifier for peak shape control.[2] |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Organic modifier for elution. |
| Gradient | 20% B to 80% B over 15 minutes | A gradient is recommended to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | UV at 270 nm or 250 nm | Wavelengths where the aromatic ring is expected to have significant absorbance.[2][3] |
| Injection Vol. | 10 µL | |
| Sample Prep. | 1.0 mg/mL in 50:50 Water:Acetonitrile | Ensure complete dissolution. |
Procedure:
-
Prepare the mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Prepare a series of calibration standards of the reference material.
-
Inject a blank (diluent), followed by the calibration standards and the sample solutions.
-
Analyze the resulting chromatograms for peak purity, area, and retention time.
Trustworthiness: System Self-Validation
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.
-
Linearity: A calibration curve should be generated with at least five concentration levels. The correlation coefficient (r²) should be >0.999.
-
Specificity: The diluent blank should show no interfering peaks at the retention time of the main analyte. Peak purity can be assessed using a PDA detector.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To confirm the molecular structure and proton/carbon environments.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended)
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
TMS (internal standard)
Expected ¹H NMR Resonances (based on chemical principles and similar structures): [7]
-
Aromatic Protons: Signals in the ~7.0-7.2 ppm region.
-
Amide NH: A broad singlet, ppm value is solvent-dependent.
-
Piperidine Ring Protons: A complex series of multiplets between ~1.5 and 3.5 ppm.[8]
-
Dimethylphenyl Methyl Protons: A sharp singlet around ~2.2 ppm.
Expected ¹³C NMR Resonances: [7]
-
Amide Carbonyl: ~170-175 ppm.
-
Aromatic Carbons: ~125-140 ppm.
-
Piperidine Carbons: ~24-50 ppm.
-
Methyl Carbons: ~18-20 ppm.
Procedure:
-
Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated solvent.
-
Add a small amount of TMS.
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H spectrum and assign peaks based on chemical shifts and coupling patterns.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the identity. Coupling with a chromatographic technique like HPLC or GC is highly recommended.
Protocol: LC-MS Analysis
Objective: To determine the accurate mass of the parent ion and identify potential impurities.
Instrumentation:
-
LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry)
LC Conditions:
-
Use the HPLC method described in Section 2.2, replacing phosphoric acid with 0.1% formic acid for MS compatibility.[6]
MS Conditions (ESI+):
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3-4 kV |
| Source Temp. | 120-150 °C |
| Scan Range | m/z 50-500 |
| Expected [M+H]⁺ | ~m/z 247.18 |
Procedure:
-
Tune and calibrate the mass spectrometer.
-
Infuse a standard solution to confirm the detection of the [M+H]⁺ ion.
-
Perform LC-MS analysis on the sample.
-
Extract the ion chromatogram for the expected mass to confirm the peak.
-
Analyze the mass spectrum of the peak of interest to confirm the molecular weight. High-resolution data should be within 5 ppm of the calculated exact mass.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify characteristic functional groups.
Instrumentation:
-
FTIR Spectrometer with an ATR accessory.
Expected Characteristic Absorptions: [9]
-
N-H Stretch (Amide): ~3300 cm⁻¹ (secondary amide)
-
C-H Stretch (Aromatic/Aliphatic): ~2850-3100 cm⁻¹
-
C=O Stretch (Amide): ~1640-1680 cm⁻¹ (Amide I band)
-
N-H Bend (Amide): ~1550 cm⁻¹ (Amide II band)
-
C=C Stretch (Aromatic): ~1450-1600 cm⁻¹
Procedure:
-
Obtain a background spectrum.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the sample spectrum (typically 16-32 scans).
-
Identify and label the major absorption bands.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of the compound, such as melting point and thermal stability.[10][11]
Protocol: DSC and TGA
Objective: To determine the melting point, thermal transitions, and decomposition temperature.
Instrumentation:
-
DSC instrument
-
TGA instrument
DSC Conditions:
-
Sample Pan: Aluminum
-
Atmosphere: Nitrogen (50 mL/min)
-
Temperature Program: Heat from 25 °C to a temperature above the melting point at a rate of 10 °C/min.
TGA Conditions:
-
Sample Pan: Platinum or Alumina
-
Atmosphere: Nitrogen (50 mL/min)
-
Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.
Procedure:
-
Accurately weigh 2-5 mg of the sample into the appropriate sample pan.
-
Place the pan in the instrument and run the defined temperature program.
-
Analyze the DSC thermogram for endothermic events (melting) and the TGA thermogram for mass loss (decomposition).
Comprehensive Analytical Workflow
The following diagram illustrates a logical workflow for the complete analytical characterization of a new batch of this compound.
Caption: Comprehensive analytical characterization workflow.
References
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Bupivacaine on Primesep 200 Column.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Bupivacaine on Primesep B Column.
-
McClean, S., O'Kane, E., Hillis, J., & Smyth, W. F. (1998). Determination of bupivacaine and three of its metabolites in rat urine by capillary electrophoresis. Journal of pharmaceutical and biomedical analysis, 17(4-5), 817–825. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of analytical methods for the determination of bupivacaine. Retrieved from [Link]
-
Smyth, W. F., McClean, S., & O'Kane, E. (1998). A capillary electrophoretic method for the analysis of bupivacaine and its metabolites. Electrophoresis, 19(16-17), 2970–2974. Retrieved from [Link]
-
Li, J., Wang, Y., Li, Y., Liu, Y., Zhang, Y., & Zhang, Q. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules (Basel, Switzerland), 28(22), 7567. Retrieved from [Link]
-
Mihai, C. M., Dobrota, C., Voina, I. C., Cocu, F., & Manda, G. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Pharmaceuticals, 17(1), 10. Retrieved from [Link]
-
Ji, L., Xiao, Z., & Jie, J. (2011). A validated HPLC method for the determination of levobupivacaine in plasma and its application to pharmacokinetic studies in Chinese people. African Journal of Pharmacy and Pharmacology, 5(20), 2232-2237. Retrieved from [Link]
-
Li, J., Wang, Y., Li, Y., Liu, Y., Zhang, Y., & Zhang, Q. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7567. Retrieved from [Link]
-
Ji, L., Xiao, Z., & Jie, J. (2011). A validated HPLC method for the determination of levobupivacaine in plasma and its application to pharmacokinetic studies in Chinese people. African Journal of Pharmacy and Pharmacology, 5(20), 2232-2237. Retrieved from [Link]
-
Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
-
Mihai, C. M., Dobrota, C., Voina, I. C., Cocu, F., & Manda, G. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. ResearchGate. Retrieved from [Link]
-
Veeprho. (n.d.). 1-butyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide Hydrochloride. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Bupivacaine hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 27(19), 6296. Retrieved from [Link]
-
de Araujo, D. R., et al. (2019). Preclinical Evaluation of Ropivacaine in 2 Liposomal Modified Systems. Anesthesia Progress, 66(2), 71-78. Retrieved from [Link]
-
Jagtap, V. A., et al. (2020). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 32(6), 1315-1320. Retrieved from [Link]
-
Yarrarapu, S. N. S., & Gupta, V. (2024). Ropivacaine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Goti, A., et al. (2017). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 22(11), 1841. Retrieved from [Link]
-
PureSynth. (n.d.). N-(26-Dimethylphenyl)Piperidine-2-Carboxamide 98.0%(HPLC). Retrieved from [Link]
-
Veeprho. (n.d.). 1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride. Retrieved from [Link]
-
ClinicalTrials.gov. (2024). Study Protocol and Statistical Analysis Plan. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
Patel, K. M., & Patel, A. D. (2017). Study for force degradation of three local anesthetic drugs, Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research, 9(06), 53036-53043. Retrieved from [Link]
-
ChemSrc. (n.d.). CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
NIST. (n.d.). Nipecotamide. Retrieved from [Link]
-
Lee, J. H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(11), 2201–2207. Retrieved from [Link]
-
Hanna, S. Y., & Williams, K. R. (1987). Studies of tertiary amine oxides. 9. Thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides to the corresponding N-hydroxy lamines. The Journal of Organic Chemistry, 52(9), 1710–1713. Retrieved from [Link]
-
Gidwani, R. M., et al. (1983). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 26(11), 1636–1640. Retrieved from [Link]
-
Icin, C., et al. (2025). Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation. Journal of Chromatography B, 1247, 124792. Retrieved from [Link]
-
Panda, S. S., et al. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 16(10), 1435. Retrieved from [Link]
-
Al-Tannak, N. F., & Al-Bairuty, G. A. (2021). Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon. Journal of Separation Science, 44(1), 241–249. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Retrieved from [Link]
-
Fujii, A., et al. (2018). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. Physical Chemistry Chemical Physics, 20(4), 2261–2270. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. HPLC Method for Analysis of Bupivacaine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 3. HPLC Method for Analysis of Bupivacaine on Primesep B Column | SIELC Technologies [sielc.com]
- 4. Determination of bupivacaine and three of its metabolites in rat urine by capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Bupivacaine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 9. Nipecotamide [webbook.nist.gov]
- 10. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of N-(2,6-dimethylphenyl)piperidine-3-carboxamide by NMR and Mass Spectrometry
Introduction
N-(2,6-dimethylphenyl)piperidine-3-carboxamide is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] Accurate structural characterization of such compounds is a critical step in drug discovery and development, ensuring the identity and purity of synthesized molecules. This application note provides a detailed guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.[8][9] For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.
Experimental Protocol: NMR Data Acquisition
This protocol outlines the standard procedure for acquiring high-quality NMR data for a small organic molecule like this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid this compound sample.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. Instrument Setup and Data Acquisition:
- The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR:
- Acquire the spectrum at room temperature.
- Use a standard pulse program for a one-dimensional proton experiment.
- Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
- Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Process the data with a Fourier transform and apply appropriate phasing and baseline correction.
- ¹³C NMR:
- Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
- Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
- A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise due to the lower natural abundance of ¹³C.
- Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow from sample preparation to structural elucidation using NMR spectroscopy.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ would show distinct signals corresponding to the protons on the piperidine ring and the dimethylphenyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~ 7.1 - 7.3 | m | 3H | Ar-H | Aromatic protons of the dimethylphenyl ring. |
| ~ 8.0 - 8.5 | br s | 1H | N-H (amide) | The amide proton signal is typically broad and its chemical shift can vary. |
| ~ 3.0 - 3.5 | m | 2H | Piperidine-H2, H6 (axial/equatorial) | Protons adjacent to the piperidine nitrogen. |
| ~ 2.5 - 2.8 | m | 1H | Piperidine-H3 | Proton at the stereocenter bearing the carboxamide group. |
| ~ 1.5 - 2.0 | m | 4H | Piperidine-H4, H5 (axial/equatorial) | Methylene protons of the piperidine ring. |
| ~ 2.2 | s | 6H | Ar-CH₃ | Two equivalent methyl groups on the aromatic ring. |
| ~ 1.5 - 1.8 | br s | 1H | N-H (piperidine) | The piperidine NH proton signal is often broad. |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~ 175 | C=O (amide) | Carbonyl carbon of the amide group.[10][11] |
| ~ 135 | Ar-C (quaternary) | Aromatic carbons attached to the methyl groups. |
| ~ 128 | Ar-CH | Aromatic methine carbons. |
| ~ 127 | Ar-C (quaternary) | Aromatic carbon attached to the amide nitrogen. |
| ~ 45-50 | Piperidine-C2, C6 | Carbons adjacent to the piperidine nitrogen. |
| ~ 40-45 | Piperidine-C3 | Carbon bearing the carboxamide group. |
| ~ 25-30 | Piperidine-C4, C5 | Methylene carbons of the piperidine ring. |
| ~ 18 | Ar-CH₃ | Methyl carbons on the aromatic ring. |
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.[12]
Experimental Protocol: Mass Spectrometry Data Acquisition
This protocol describes a general method for obtaining a mass spectrum of this compound using electrospray ionization (ESI).
1. Sample Preparation:
- Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- The sample solution may need to be further diluted depending on the sensitivity of the mass spectrometer.
2. Instrument Setup and Data Acquisition:
- The following are general parameters for an ESI-quadrupole or ESI-time-of-flight (TOF) mass spectrometer.
- Ionization Mode: Positive ion mode is typically used for compounds containing basic nitrogen atoms, which are readily protonated.
- Source Parameters:
- Capillary Voltage: 3-4 kV
- Cone Voltage: 20-40 V (can be varied to induce fragmentation)
- Source Temperature: 100-150 °C
- Desolvation Temperature: 250-350 °C
- Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).
- Data Acquisition: Acquire the spectrum for a sufficient duration to obtain a good ion count and a representative spectrum.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for structural analysis using mass spectrometry.
Predicted Mass Spectrum Data
The molecular formula of this compound is C₁₄H₂₀N₂O, with a monoisotopic mass of 232.1576 g/mol .
| Predicted m/z | Assignment | Justification |
| 233.1654 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in positive ion ESI. |
| 255.1473 | [M+Na]⁺ | Adduct with sodium ions, commonly observed in ESI-MS. |
Expected Fragmentation Pattern:
In tandem MS (MS/MS) experiments, the protonated molecular ion ([M+H]⁺) would be isolated and fragmented. Key expected fragment ions for this compound include:
-
Loss of the piperidine ring: Cleavage of the amide bond could lead to the formation of the 2,6-dimethylaniline fragment ion.
-
Cleavage within the piperidine ring: Characteristic losses of small neutral molecules from the piperidine ring can occur.
-
Formation of an acylium ion: Cleavage of the C-N bond of the amide can result in an acylium ion.[10][11]
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The predicted ¹H and ¹³C NMR data offer detailed insights into the molecular framework, while mass spectrometry confirms the molecular weight and provides additional structural information through fragmentation analysis. The protocols and expected data presented in this application note serve as a valuable resource for researchers involved in the synthesis and analysis of this and related compounds, ensuring high standards of scientific integrity and facilitating advancements in drug discovery and development.
References
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]
-
Macmillan Group - Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
-
Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
Claridge, T. D. W. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-36. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001). [Link]
-
National Institutes of Health. (n.d.). Gas-Phase Reactivity of Carboxylic Acid Functional Groups with Carbodiimides. PMC. Retrieved from [Link]
-
Claridge, T. D. W. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. [Link]
-
University of Washington. (n.d.). Enhanced Detection of Eicosanoids and Carboxylic Acids by Mass Spectrometry. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 2',6'-Pipecoloxylidide, (+)-. Retrieved from [Link]
-
ChemSrc. (2025, August 22). CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 2',6'-Pipecoloxylidide. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. N-(2,6-dimethylphenyl)piperidine-4-carboxamide synthesis - chemicalbook [chemicalbook.com]
- 4. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
- 5. N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | 15883-20-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide | Chemsrc [chemsrc.com]
- 7. 2',6'-Pipecoloxylidide | C14H20N2O | CID 115282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. omicsonline.org [omicsonline.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Gas-Phase Reactivity of Carboxylic Acid Functional Groups with Carbodiimides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of In Vitro Assays for N-(2,6-dimethylphenyl)piperidine-3-carboxamide and Analogs Targeting Voltage-Gated Sodium Channels
Introduction: Unveiling the Therapeutic Potential of Piperidine Carboxamides
The N-(2,6-dimethylphenyl)piperidine-3-carboxamide scaffold represents a versatile chemical structure with significant potential in drug discovery. Derivatives of piperidine carboxamide have been explored for a range of therapeutic applications, including as anti-cancer agents, anti-malarials, and calpain inhibitors.[1][2] The core structure, featuring a piperidine ring and a substituted phenyl group, is also reminiscent of local anesthetics like bupivacaine, which are known to act by blocking voltage-gated sodium channels (Nav).[3][4] This structural similarity provides a strong rationale for investigating this compound and its analogs as potential modulators of ion channels.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of a tiered in vitro assay cascade to characterize the activity of this compound on voltage-gated sodium channels. The protocols described herein are designed to ensure scientific integrity, robustness, and reproducibility, from initial high-throughput screening to detailed biophysical characterization.
The Scientific Rationale: Targeting Voltage-Gated Sodium Channels
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[5] Their dysfunction is implicated in a variety of pathological conditions, including epilepsy, chronic pain, and cardiac arrhythmias, making them a well-established class of drug targets.[5][6] The blockade of these channels is a key mechanism of action for many clinically used drugs.[5] Given the structural features of this compound, a logical starting point for in vitro assay development is to investigate its potential as a sodium channel blocker.
The assay cascade proposed in this guide follows a logical progression, beginning with high-throughput screening (HTS) to identify initial hits, followed by more detailed secondary assays to confirm activity and elucidate the mechanism of action. This tiered approach is designed to be efficient and cost-effective, allowing for the rapid identification and characterization of promising compounds.
Part 1: High-Throughput Screening (HTS) for Sodium Channel Modulators
The initial phase of the assay development focuses on a high-throughput screen to rapidly assess a library of this compound analogs for their ability to modulate sodium channel activity. A fluorescence-based assay is the method of choice for this stage due to its scalability and speed.[7][8][9]
Principle of the Fluorescence-Based Membrane Potential Assay
This assay indirectly measures sodium channel activity by detecting changes in cell membrane potential.[8] In a resting cell, there is an electrochemical gradient across the membrane. The influx of sodium ions through open channels causes membrane depolarization, which can be detected by a voltage-sensitive fluorescent dye. Inhibitors of sodium channels will prevent this depolarization, resulting in a stable fluorescent signal.
Experimental Workflow: HTS Fluorescence Assay
Caption: High-Throughput Screening (HTS) Workflow.
Detailed Protocol: Fluorescence-Based Membrane Potential Assay
Materials:
-
HEK293 cells stably expressing a voltage-gated sodium channel subtype of interest (e.g., Nav1.7 for pain)
-
Culture medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Voltage-sensitive dye kit (e.g., from Molecular Devices)
-
Veratridine (sodium channel activator)
-
Positive control (e.g., Tetracaine)
-
Test compounds (this compound and analogs) dissolved in DMSO
-
384-well black-walled, clear-bottom plates
Procedure:
-
Cell Plating: Seed HEK293-Nav1.7 cells in 384-well plates at a density of 20,000-30,000 cells per well and incubate overnight.
-
Dye Loading: The following day, remove the culture medium and add the voltage-sensitive dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Add test compounds and controls (positive and negative) to the assay plate. Typically, a final concentration range of 10 nM to 30 µM is used for screening.
-
Channel Activation: After a 15-20 minute incubation with the compounds, add veratridine to all wells to activate the sodium channels.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR) at an appropriate excitation and emission wavelength.[7]
Data Analysis and Hit Criteria:
-
The percentage of inhibition is calculated relative to the positive and negative controls.
-
A "hit" is typically defined as a compound that exhibits a statistically significant inhibition of the fluorescence signal, often set at a threshold of >50% inhibition at a single screening concentration (e.g., 10 µM).
Part 2: Secondary Assay - Automated Patch Clamp Electrophysiology
Compounds identified as hits in the primary HTS are then subjected to a more rigorous secondary assay to confirm their activity and determine their potency (IC50). Automated patch clamp (APC) electrophysiology is the gold standard for this purpose, providing direct measurement of ion channel currents with high data quality and throughput.[10][11][12][13]
Principle of Automated Patch Clamp
APC systems automate the traditional patch clamp technique, allowing for the simultaneous recording of ion channel currents from multiple cells in a microplate format.[11] This technique provides detailed information on the interaction of a compound with the ion channel, including potency, voltage-dependence, and state-dependence.
Experimental Workflow: Automated Patch Clamp
Caption: Automated Patch Clamp (APC) Workflow.
Detailed Protocol: Automated Patch Clamp Assay
Materials:
-
HEK293 cells stably expressing the target sodium channel
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA; pH 7.2
-
Test compounds serially diluted in external solution
-
Automated patch clamp system (e.g., Sophion Qube or IonFlux)[7][11][13]
Procedure:
-
Cell Preparation: Harvest cells and prepare a high-viability single-cell suspension in the external solution.
-
System Setup: Prime the APC system and load the cell suspension and compound solutions into the appropriate reservoirs.
-
Automated Recording: Initiate the automated protocol, which includes cell capture, seal formation, whole-cell access, and application of voltage protocols.
-
Voltage Protocol: A typical voltage protocol to elicit sodium currents involves a depolarization step from a holding potential of -100 mV to 0 mV.
-
Compound Application: Apply increasing concentrations of the test compound to each cell, allowing for equilibration at each concentration before recording the current.
Data Analysis:
-
Measure the peak sodium current at each compound concentration.
-
Normalize the current to the baseline (pre-compound) current.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description | Typical Value for a Moderate Potency Blocker |
| IC50 | The concentration of the compound that inhibits 50% of the sodium current. | 1 - 10 µM |
| Hill Slope | A measure of the steepness of the concentration-response curve. | ~1 |
| Maximal Inhibition | The maximum percentage of current inhibition achieved at saturating compound concentrations. | >90% |
Part 3: Assay Validation and Quality Control
Rigorous assay validation is essential to ensure the reliability and reproducibility of the data.[14][15] The validation process should adhere to guidelines from regulatory bodies such as the FDA.[16][17][18][19]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of the statistical effect size, indicating the separation between the positive and negative controls. | Z' > 0.5 for HTS assays |
| Signal-to-Background Ratio (S/B) | The ratio of the signal from the negative control to the signal from the positive control. | S/B > 5 |
| Coefficient of Variation (%CV) | A measure of the variability of the data. | %CV < 15% |
| Intra- and Inter-assay Precision | The reproducibility of the assay within and between experiments. | Determined by repeat measurements of control compounds |
| Robustness | The ability of the assay to remain unaffected by small, deliberate variations in method parameters. | Assessed by varying parameters such as incubation time and temperature |
Conclusion and Future Directions
This application note provides a detailed framework for the in vitro characterization of this compound and its analogs as potential voltage-gated sodium channel modulators. The proposed tiered assay cascade, from high-throughput fluorescence-based screening to automated patch clamp electrophysiology, allows for the efficient identification and pharmacological profiling of promising compounds.
Further characterization of confirmed hits could involve manual patch clamp studies to investigate the detailed mechanism of action, including state-dependence (tonic vs. use-dependent block) and binding kinetics.[5][6] Additionally, selectivity profiling against a panel of other ion channels and receptors is crucial to assess the potential for off-target effects.[7] By following these robust and validated protocols, researchers can confidently advance the most promising compounds in the drug discovery pipeline.
References
- MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening.
- Cell Microsystems. (n.d.). Automated Patch Clamp.
- Charles River Laboratories. (n.d.). Ion Channel Assays.
- PubMed. (2022). A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines.
- PubMed. (2024). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective.
- Reaction Biology. (n.d.). Patch Clamp Assay Services.
- Technology Review. (n.d.). High Throughput Assay Technologies for Ion Channel Drug Discovery.
- NCBI. (n.d.). Figure 4: [Fluorescence-based Ion Flux Assay Formats...] - Assay Guidance Manual.
- BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research.
- Thermo Fisher Scientific. (n.d.). Probes for Ion Channels and Carriers—Section 16.3.
- Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development.
- YouTube. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays.
- BioPhorum. (n.d.). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals.
- Biocompare.com. (2019). Optimizing Assay Development.
- ACS Publications. (2026). Measuring Sodium Transport in Cells with Nuclear Magnetic Resonance.
- PubMed Central. (2024). An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety.
- NIH's Seed. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics.
- ION Biosciences. (n.d.). Ion Channel Assay Services.
- PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
- BioPharm International. (2014). FDA Updates Analytical Validation Guidance.
- ScienceOpen. (2022). Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications.
- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
- PubMed Central. (n.d.). Calculations of the binding free energies of the Comprehensive in vitro Proarrhythmia Assay (CiPA) reference drugs to cardiac ion channels.
- Regulations.gov. (n.d.). Guidance for Industry.
- FDA. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions.
- Ofni Systems. (n.d.). Assay Validation Guidelines.
- PubMed Central. (n.d.). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
- ChemicalBook. (n.d.). N-(2,6-dimethylphenyl)piperidine-4-carboxamide synthesis.
- Arabian Journal of Chemistry. (n.d.). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis.
- Chem-Impex. (n.d.). N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.
- PubMed Central. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.
- PubMed. (n.d.). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors.
- LookChem. (n.d.). N-(2,6-dimethylphenyl)piperidine-2-carboxamide.
- CymitQuimica. (n.d.). N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.
- Chem-Impex. (n.d.). (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.
- Benchchem. (n.d.). The Emerging Therapeutic Potential of Piperidine-3-carbothioamide Derivatives: A Technical Overview.
- PubMed. (n.d.). Characterization of neuromuscular blocking action of piperidine derivatives.
Sources
- 1. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. criver.com [criver.com]
- 8. A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 10. maxcyte.com [maxcyte.com]
- 11. cellmicrosystems.com [cellmicrosystems.com]
- 12. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. seed.nih.gov [seed.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
Application Notes and Protocols: N-(2,6-dimethylphenyl)piperidine-3-carboxamide as a Potential Therapeutic Agent
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Foreword: Charting New Territory in Local Anesthesia
The field of local anesthesia is dominated by a well-established class of amide-type molecules, many of which share a common structural motif: a substituted aromatic ring linked via an amide bond to a piperidine core. Among these, N-substituted piperidine-2-carboxamides like Ropivacaine and Bupivacaine are cornerstones of clinical practice, valued for their efficacy in surgical anesthesia and pain management.[1][2][3][4][5] This document ventures into a related but underexplored chemical space, focusing on the therapeutic potential of N-(2,6-dimethylphenyl)piperidine-3-carboxamide .
While the 2-carboxamide isomer is a well-documented intermediate and metabolite in the context of established anesthetics, the 3-carboxamide regioisomer represents a novel candidate for investigation.[6][7][8] Drawing upon the robust pharmacology of its structural analogs, this guide provides a comprehensive framework for the synthesis, characterization, and preclinical evaluation of this compound. We will operate under the central hypothesis that this compound functions as a local anesthetic by blocking voltage-gated sodium channels. These protocols are designed to rigorously test this hypothesis and elucidate the compound's unique pharmacological profile.
Part 1: Scientific Foundation and Therapeutic Rationale
The Amide Local Anesthetic Lineage: A Strong Predictive Framework
The therapeutic potential of this compound is inferred from its close structural relationship to potent local anesthetics like Ropivacaine and Bupivacaine.[9][10][11] These molecules share three key components:
-
A Lipophilic Aromatic Group: In this case, the 2,6-dimethylphenyl moiety, which is crucial for penetrating the nerve cell membrane.[12]
-
An Intermediate Amide Linkage: This bond is characteristic of the "amide-type" local anesthetics and influences the duration of action and metabolism.
-
A Hydrophilic Amine Group: The piperidine ring, which is protonated at physiological pH, is essential for binding to the intracellular side of the sodium channel.
The primary difference lies in the attachment point of the carboxamide group to the piperidine ring (position 3 versus position 2). This seemingly minor structural change could have significant implications for the compound's three-dimensional conformation, its affinity for the sodium channel, and consequently, its potency, duration of action, and safety profile.
Postulated Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
Local anesthetics exert their effects by blocking the generation and conduction of nerve impulses.[1][2][10][13] This is achieved by physically obstructing voltage-gated sodium channels in the neuronal membrane from within the cell.[4][12] The proposed mechanism for this compound follows this established pathway:
-
Diffusion Across the Neuronal Membrane: The uncharged, lipid-soluble form of the molecule passively diffuses into the neuron.
-
Intracellular Equilibration: Once inside the axoplasm, an equilibrium is established, and the tertiary amine of the piperidine ring becomes protonated, forming the active cationic species.
-
Binding to the Sodium Channel: The protonated form of the molecule binds to a specific receptor site on the intracellular side of the sodium channel, stabilizing it in an inactivated state.[4][12]
-
Inhibition of Sodium Influx: This binding prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[5][13]
The result is a reversible blockade of nerve conduction, leading to a loss of sensation in the area supplied by the affected nerve.
Caption: Postulated mechanism of this compound action.
Part 2: Synthesis and Characterization Protocols
Protocol for the Synthesis of this compound
This protocol outlines a standard amide coupling reaction. The causality behind this choice is its high efficiency and reliability for forming amide bonds.
Materials:
-
Piperidine-3-carboxylic acid
-
2,6-Dimethylaniline
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Methodology:
-
Acid Chloride Formation (if using SOCl₂):
-
Suspend piperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude piperidine-3-carbonyl chloride hydrochloride salt.
-
-
Amide Coupling:
-
Dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous DCM in a separate flask under an inert atmosphere.
-
Add a non-nucleophilic base such as TEA or DIPEA (2.5 eq).
-
Cool the solution to 0 °C.
-
Dissolve the crude piperidine-3-carbonyl chloride from step 1 in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexane) to yield the pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using:
-
NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight.[14]
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
-
Caption: General workflow for the synthesis and purification of the target compound.
Part 3: In Vitro Evaluation Protocols
Protocol for Electrophysiological Assessment using Patch-Clamp
This protocol is the gold standard for directly measuring the effect of a compound on ion channel function. It provides definitive evidence of sodium channel blockade.
Objective: To determine the inhibitory concentration (IC₅₀) and mechanism of block of voltage-gated sodium channels (e.g., Naᵥ1.7, a key pain target) by this compound.
Cell Line: Use a stable cell line expressing the human sodium channel of interest (e.g., HEK293 cells expressing hNaᵥ1.7).
Step-by-Step Methodology:
-
Cell Preparation: Culture the cells to 70-80% confluency. On the day of the experiment, detach the cells and plate them onto glass coverslips in the recording chamber.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Drug Solutions: Prepare a stock solution of the test compound in DMSO and dilute to final concentrations (e.g., 0.1, 1, 10, 30, 100 µM) in the external solution. The final DMSO concentration should be <0.1%.
-
-
Patch-Clamp Recording:
-
Use the whole-cell patch-clamp configuration.
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the closed state.
-
Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms) every 10 seconds.
-
-
Data Acquisition and Analysis:
-
Record baseline sodium currents in the absence of the drug.
-
Perfuse the cell with increasing concentrations of this compound.
-
Measure the peak sodium current at each concentration after it reaches a steady state.
-
Calculate the percentage of inhibition at each concentration relative to the baseline.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
-
Investigate use-dependent block by applying a train of depolarizing pulses at a higher frequency (e.g., 5 Hz).
-
| Parameter | Description | Expected Outcome for a Local Anesthetic |
| Tonic Block (IC₅₀) | Concentration of drug that inhibits 50% of the sodium current from a resting state. | A measurable IC₅₀ in the low micromolar range. |
| Use-Dependent Block | Increased block with repetitive stimulation (i.e., when channels are frequently opening). | Greater inhibition at higher stimulation frequencies. |
Part 4: In Vivo Evaluation Protocols
Protocol for Rodent Sciatic Nerve Block Model
This in vivo model is a standard for assessing the efficacy and duration of action of local anesthetic agents.[15]
Objective: To evaluate the anesthetic potency (ED₅₀) and duration of sensory and motor blockade of this compound.
Animal Model: Male Sprague-Dawley rats (250-300 g).
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize animals to the testing environment for at least 3 days prior to the experiment.
-
Drug Preparation: Dissolve the test compound in sterile saline. Prepare several concentrations to determine a dose-response curve. Include a vehicle control (saline) and a positive control (e.g., Ropivacaine).
-
Injection:
-
Lightly anesthetize the rat with isoflurane.
-
Inject a fixed volume (e.g., 0.2 mL) of the drug solution perineurally to the sciatic nerve.
-
-
Assessment of Blockade:
-
Sensory Block (Hot Plate Test): At regular intervals (e.g., every 15 minutes), place the rat on a hot plate (52-55 °C) and measure the latency to paw withdrawal. An increase in latency indicates a sensory block. A cut-off time (e.g., 15 seconds) should be used to prevent tissue damage.
-
Motor Block (Modified Proprioceptive Test): Assess motor function using a scoring system (e.g., 0 = normal function, 1 = mild deficit, 2 = severe deficit, 3 = complete paralysis).
-
-
Data Analysis:
-
Determine the peak effect and the duration of the block (time until the animal returns to baseline).
-
Calculate the ED₅₀ (the dose required to produce a maximal effect in 50% of the animals) for both sensory and motor block.
-
Compare the potency and duration of this compound to the positive control.
-
| Endpoint | Measurement | Significance |
| ED₅₀ (Sensory) | Dose for 50% maximal sensory block. | Potency of anesthetic effect. |
| ED₅₀ (Motor) | Dose for 50% maximal motor block. | Propensity to cause motor impairment. |
| Duration of Action | Time from onset of block to full recovery. | Clinical utility for different procedures. |
| Sensory/Motor Ratio | Ratio of ED₅₀ (motor) / ED₅₀ (sensory). | A higher ratio suggests a preferential sensory block, which is often desirable.[5] |
Part 5: Preliminary Toxicological Assessment
Protocol for In Vitro Cytotoxicity Assay
Objective: To assess the general cytotoxicity of this compound on a relevant cell line.
Cell Line: Human fibroblasts or neuronal cell lines (e.g., SH-SY5Y).
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 24-48 hours.
-
Assess cell viability using a standard assay such as the MTT or PrestoBlue™ assay.
-
Calculate the CC₅₀ (the concentration that reduces cell viability by 50%).
Systemic Toxicity Considerations
Systemic toxicity, particularly cardiotoxicity and CNS toxicity, is a major concern for local anesthetics.[1][9][12] Should this compound show promising anesthetic activity, further studies would be required, including:
-
Cardiotoxicity Assessment: Using isolated cardiomyocytes or Langendorff-perfused heart preparations to assess effects on cardiac action potentials and contractility.
-
CNS Toxicity Assessment: In vivo observation in rodents for signs of CNS toxicity (e.g., seizures, tremors) following systemic administration.
References
-
Pediatric Oncall. Ropivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. [Link]
-
Pediatric Oncall. Bupivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Bupivacaine Hydrochloride? [Link]
-
National Center for Biotechnology Information. (2025). Ropivacaine - StatPearls - NCBI Bookshelf. [Link]
-
New Drug Approvals. (2021). ROPIVACAINE. [Link]
-
PharmaCompass.com. Bupivacaine | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
National Center for Biotechnology Information. (2023). Bupivacaine - StatPearls - NCBI Bookshelf. [Link]
- Google Patents. (2002). EP1434764A2 - Process for obtainment of enantiomers-of n-(2,6-dimethylphenyl)-1-propyl-2-piperidinocarboxamide.
-
PubMed Central. (2014). Ropivacaine: A review of its pharmacology and clinical use. [Link]
-
ResearchGate. (2018). Substituted carboxamide analogues as a new class of local anesthetic agents: Synthesis and bio-evaluation. [Link]
-
PubMed Central. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]
-
PubMed. (1948). New piperidine derivatives as local anesthetics. [Link]
-
Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. [Link]
-
PubMed Central. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]
- Google Patents. Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
PubMed Central. (2023). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. [Link]
-
Journal of the American Chemical Society. (1946). Piperidine derivatives; local anesthetics derived from substituted piperidinoalcohols. [Link]
-
PubMed. (1981). Oxindole-3-spiropyrrolidines and -piperidines. Synthesis and local anesthetic activity. [Link]
-
PubChem. 2',6'-Pipecoloxylidide. [Link]
-
Chemsrc. (2025). CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide in Advancing Local Anesthetic Research. [Link]
-
PubMed Central. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]
-
PubChem. 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide phosphate. [Link]
-
PubMed. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]
-
R&D Chemicals. Bupivacaine. [Link]
Sources
- 1. Ropivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Bupivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2',6'-Pipecoloxylidide | C14H20N2O | CID 115282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide | Chemsrc [chemsrc.com]
- 8. nbinno.com [nbinno.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Bupivacaine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]
- 13. Bupivacaine: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 14. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxindole-3-spiropyrrolidines and -piperidines. Synthesis and local anesthetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The N-(2,6-dimethylphenyl)piperidine-3-carboxamide Scaffold in Anti-Osteoporosis Research
Introduction: A New Therapeutic Avenue for Osteoporosis
Osteoporosis is a systemic skeletal disease characterized by a reduction in bone mineral density (BMD) and the microarchitectural decay of bone tissue, leading to a heightened risk of fracture.[1] The physiological balance of bone health is maintained by the coordinated activities of bone-forming osteoblasts and bone-resorbing osteoclasts.[1] In osteoporotic conditions, this equilibrium shifts towards excessive resorption, creating a net loss of bone mass. While existing therapies, such as bisphosphonates, have proven effective, they can also suppress bone formation over the long term, highlighting the need for novel therapeutic strategies.[2]
Recent research has identified the N-arylpiperidine-3-carboxamide scaffold as a promising foundation for the development of new anti-resorptive agents. While the specific molecule N-(2,6-dimethylphenyl)piperidine-3-carboxamide serves as a key structural intermediate, research has focused on derivatives of this core structure.[3][4][5] These derivatives have shown potent activity against Cathepsin K (Cat K), a cysteine protease predominantly expressed by osteoclasts and a critical enzyme in the degradation of the bone matrix.[1] This document provides a detailed guide to the preclinical evaluation of this compound derivatives as potential anti-osteoporosis agents targeting Cat K.
Mechanism of Action: Targeting the Engine of Bone Resorption
The primary mechanism of action for this class of compounds is the inhibition of Cathepsin K. Cat K is the principal enzyme responsible for degrading type I collagen, which constitutes over 90% of the organic bone matrix.[1] Its inhibition offers a targeted approach to reducing bone resorption without significantly impacting bone formation.
The expression and activity of Cat K are downstream effects of osteoclast differentiation, a process governed by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathway.[6][7] Binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a signaling cascade involving TNF receptor-associated factor 6 (TRAF6).[6] This leads to the activation of transcription factors like NF-κB and NFATc1, which drive the expression of osteoclast-specific genes, including Cathepsin K. By inhibiting Cat K directly, or by down-regulating its expression, piperidine-3-carboxamide derivatives effectively disrupt the final, critical step of bone degradation.[1]
Figure 1: Simplified RANKL signaling pathway leading to Cathepsin K mediated bone resorption.
Preclinical Evaluation Workflow
A systematic approach is essential for evaluating the therapeutic potential of novel piperidine-3-carboxamide derivatives. The workflow integrates in vitro enzymatic and cellular assays with in vivo disease models to build a comprehensive profile of a compound's efficacy and mechanism.
Figure 2: Standard preclinical workflow for evaluating anti-osteoporosis agents.
Detailed Experimental Protocols
Protocol 4.1: In Vitro Cathepsin K Enzymatic Inhibition Assay
-
Rationale: To directly quantify the inhibitory potency (IC50) of the test compound against recombinant human Cathepsin K. This is the primary screen to identify promising candidates.
-
Materials:
-
Recombinant Human Cathepsin K
-
Fluorogenic Cathepsin K substrate (e.g., Z-FR-AMC)
-
Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation/Emission ~365/450 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in Assay Buffer. Final DMSO concentration should be <1%.
-
To each well of the 96-well plate, add 50 µL of the diluted test compound or vehicle control.
-
Add 25 µL of recombinant Cathepsin K solution (pre-activated according to manufacturer's instructions) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately begin kinetic reading on the fluorescence plate reader at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition relative to the vehicle control and plot against compound concentration to calculate the IC50 value using non-linear regression.
-
Protocol 4.2: In Vitro Osteoclast Differentiation and Resorption Assay
-
Rationale: To assess the compound's ability to inhibit the formation of mature, functional osteoclasts and their capacity to resorb bone matrix. This cellular assay validates the enzymatic findings in a more biologically relevant context.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Alpha-MEM supplemented with 10% FBS and antibiotics
-
Recombinant mouse RANKL (e.g., 50 ng/mL)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Corning Osteo Assay Surface or bone-mimetic coated plates
-
CTX-I (C-terminal telopeptide of type I collagen) ELISA kit
-
-
Procedure:
-
Differentiation:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1x10^4 cells/well.
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing RANKL and various concentrations of the test compound or vehicle.
-
Culture for 5-7 days, replacing the medium every 2-3 days.
-
After the culture period, fix the cells and stain for TRAP, a marker of mature osteoclasts.
-
Count TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. A reduction in the number of these cells indicates inhibition of osteoclastogenesis.
-
-
Resorption:
-
Perform the assay as above, but use Corning Osteo Assay Surface plates.
-
After 7-9 days, collect the conditioned medium for CTX-I analysis by ELISA. A decrease in CTX-I levels indicates reduced bone resorption.[1]
-
Remove cells from the plate surface (e.g., with bleach solution).
-
Visualize and quantify the resorbed "pit" area using light microscopy and image analysis software.
-
-
Protocol 4.3: In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis
-
Rationale: To evaluate the compound's efficacy in preventing bone loss in a well-established animal model of postmenopausal osteoporosis.[2][8]
-
Animals:
-
Female C57BL/6 mice, 10-12 weeks old.
-
-
Procedure:
-
Acclimatize animals for at least one week.
-
Perform bilateral ovariectomy (OVX) on treatment groups or a sham surgery (laparotomy without ovary removal) on the control group under anesthesia.
-
Allow a period of 4-6 weeks for significant bone loss to occur in the OVX groups.
-
Initiate treatment. Administer the test compound (e.g., via oral gavage or subcutaneous injection) daily or weekly for 6-8 weeks. Include a vehicle-treated OVX group as a negative control.
-
Monitor animal body weight and health throughout the study.
-
At the end of the treatment period, euthanize the animals.
-
Collect blood via cardiac puncture for analysis of bone turnover markers.
-
Dissect femurs and lumbar vertebrae for analysis.
-
-
Endpoint Analysis:
-
Micro-Computed Tomography (µCT): Analyze the distal femur or lumbar vertebrae to quantify key bone microarchitectural parameters, including Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).
-
Biomechanical Testing: Perform three-point bending tests on the femoral diaphysis to assess bone strength (e.g., ultimate load, stiffness).
-
Serum Biomarker Analysis: Use ELISA kits to measure levels of bone turnover markers in the collected serum.
-
Data Interpretation & Key Biomarkers
Effective evaluation relies on the correct interpretation of quantitative data from both in vitro and in vivo studies.
In Vitro Activity Data
The primary outputs from in vitro assays are IC50 (for enzymatic inhibition) and EC50 (for cellular effects) values. A potent compound will exhibit low nanomolar to low micromolar activity.
| Parameter | Description | Example Target Value | Source |
| Cathepsin K IC50 | Concentration for 50% inhibition of enzymatic activity. | < 0.1 µM | [1] |
| Osteoclastogenesis EC50 | Concentration for 50% reduction in TRAP+ cell formation. | < 1 µM | [5] |
| Bone Resorption EC50 | Concentration for 50% reduction in pit area or CTX-I release. | < 1 µM | [1] |
In Vivo Bone Turnover Markers
Serum biomarkers provide a dynamic view of the drug's effect on bone remodeling. The International Osteoporosis Foundation (IOF) recommends specific markers for formation and resorption.[9]
| Marker Type | Biomarker | Description & Significance | Source |
| Bone Formation | P1NP (Procollagen type I N-terminal propeptide) | A specific product of osteoblasts during collagen synthesis. Levels decrease in osteoporosis and should increase with anabolic therapy. | [9][10] |
| Bone Formation | Osteocalcin (OCN) | A protein produced by osteoblasts, involved in bone mineralization. Reflects the rate of bone formation. | [11] |
| Bone Resorption | CTX-I (C-terminal telopeptide of type I collagen) | A fragment released during collagen degradation by osteoclasts. Levels are elevated in osteoporosis and should decrease with anti-resorptive therapy. | [1][9] |
Synthesis Outline
The synthesis of this compound and its derivatives typically involves a standard amidation reaction. A general approach starts with a commercially available piperidine-3-carboxylic acid derivative, which is then coupled with 2,6-dimethylaniline.
-
Activation of Carboxylic Acid: The carboxylic acid on the piperidine ring is activated. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride.[12]
-
Amide Coupling: The activated acyl chloride is then reacted with 2,6-dimethylaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, forming the desired amide bond.[1]
Modifications to the piperidine ring (e.g., at the N1 position) or the phenyl ring can be incorporated before or after the key amide coupling step to generate a library of derivatives for structure-activity relationship (SAR) studies.[1][5]
Conclusion and Future Directions
The N-(aryl)piperidine-3-carboxamide scaffold represents a promising platform for the development of novel Cathepsin K inhibitors for the treatment of osteoporosis. The protocols outlined in this guide provide a robust framework for the comprehensive preclinical evaluation of these compounds, from initial enzymatic screening to in vivo proof-of-concept. Future research should focus on optimizing the pharmacokinetic properties of lead compounds to ensure good oral bioavailability and metabolic stability, which are crucial for translation into a clinical setting.[13] Furthermore, identifying the specific protein targets beyond Cathepsin K could unveil additional therapeutic applications for this versatile chemical scaffold.[5]
References
-
PMC, NIH.
-
ChemicalBook.
-
Google Patents.
-
Chem-Impex.
-
Arabian Journal of Chemistry.
-
ChemSrc.
-
ECTS 2013.
-
PubMed Central.
-
Chem-Impex.
-
BenchChem.
-
NINGBO INNO PHARMCHEM CO.,LTD.
-
PubMed.
-
PubMed.
-
StatPearls, NCBI Bookshelf.
-
PubMed, NIH.
-
PubMed.
-
Journal of Molecular and Neurological Imaging.
-
PMC, NIH.
-
CymitQuimica.
-
PubMed.
-
PubMed Central.
-
PMC, NIH.
-
PubMed.
-
MDPI.
-
MDPI.
-
CPHI Online.
-
International Journal of Current Research.
Sources
- 1. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bone-abstracts.org [bone-abstracts.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of RANKL-mediated osteoclast differentiation by selective TRAF6 decoy peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RANK ligand: effects of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biochemical Markers of Osteoporosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biochemical markers of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical Markers of Bone Turnover Part I: Biochemistry and Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
- 13. Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2,6-dimethylphenyl)piperidine-3-carboxamide in Antimelanoma Research
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: A New Frontier in Melanoma Therapeutics—Inducing Cellular Senescence
Metastatic melanoma remains a significant clinical challenge due to its aggressive nature and propensity for developing resistance to conventional therapies.[1] The scientific community is actively exploring novel therapeutic strategies that move beyond traditional cytotoxicity. One such promising avenue is the targeted induction of cellular senescence, a state of irreversible cell cycle arrest, in cancer cells.[2][3]
N-(2,6-dimethylphenyl)piperidine-3-carboxamide belongs to a class of N-arylpiperidine-3-carboxamide derivatives that have been identified as potent inducers of a senescence-like phenotype in human melanoma cells.[2][3] This document provides a comprehensive guide for researchers on the application of this compound in antimelanoma studies, detailing its mechanism of action, protocols for in vitro evaluation, and a framework for preclinical assessment.
Mechanistic Framework: Targeting Senescence Pathways in Melanoma
The primary proposed mechanism of action for this compound and its analogs is the induction of premature cellular senescence.[2][3] This process is a potent tumor-suppressive mechanism that can be triggered by various cellular stresses, including oncogene activation.[4] In the context of melanoma, which often harbors mutations in genes like BRAF and NRAS, inducing senescence presents a compelling therapeutic strategy.[5]
The core signaling pathways governing cellular senescence are the p53/p21 and p16INK4a/Rb pathways.[6] It is hypothesized that this compound activates one or both of these pathways, leading to the observed anti-proliferative effects.
Key Signaling Pathways in Melanoma Senescence:
-
The p53/p21 Pathway: In response to cellular stress, such as DNA damage, the tumor suppressor protein p53 is activated. Activated p53 induces the expression of the cyclin-dependent kinase inhibitor p21, which in turn inhibits cyclin-CDK complexes, leading to cell cycle arrest.[6][7]
-
The p16INK4a/Rb Pathway: The p16INK4a protein is another critical tumor suppressor that inhibits CDK4/6, preventing the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and arresting the cell cycle.[6]
The induction of senescence by this compound can be confirmed by observing key cellular markers, including morphological changes (enlarged and flattened cell shape), and the expression of senescence-associated β-galactosidase (SA-β-gal).[8][9]
In Vitro Evaluation: A Step-by-Step Guide
A systematic in vitro evaluation is crucial to characterize the antimelanoma activity of this compound. The following protocols are designed to be self-validating and provide a comprehensive assessment of the compound's efficacy.
Recommended Cell Lines and Culture Conditions
For initial screening and mechanistic studies, a panel of human melanoma cell lines with different genetic backgrounds is recommended.
| Cell Line | BRAF Status | NRAS Status | Notes |
| A375 | V600E | Wild-Type | Amelanotic, widely used for in vitro drug screening.[10] |
| SK-MEL-28 | V600E | Wild-Type | Amelanotic, another common choice for antimelanoma studies.[10] |
| B16-F10 | Wild-Type | Q61H | Murine melanoma cell line, useful for syngeneic in vivo models.[10][11] |
General Culture Protocol: Cells should be cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[12]
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity and proliferation of melanoma cells.
Materials:
-
Melanoma cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control. The IC50 value, the concentration at which 50% of cell growth is inhibited, should be determined.[7]
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This is a hallmark assay to detect senescent cells.[8][9]
Materials:
-
Melanoma cells treated with this compound
-
6-well plates
-
PBS
-
Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
Procedure:
-
Seed melanoma cells in 6-well plates and treat with the IC50 concentration of the compound for 72 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 5 minutes at room temperature.[13]
-
Wash the cells three times with PBS.
-
Add the staining solution to each well and incubate at 37°C (without CO2) for 12-16 hours.[13]
-
Observe the cells under a light microscope and count the percentage of blue-stained (senescent) cells.
Protocol 3: Western Blot Analysis for Senescence Markers
This protocol is to confirm the induction of senescence at the molecular level by assessing the expression of key cell cycle inhibitors.
Materials:
-
Treated and untreated melanoma cell lysates
-
Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p21, anti-p16, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence imaging system.[14]
-
Analyze the band intensities relative to the β-actin loading control. An upregulation of p21 and/or p16 would confirm the induction of senescence.[15]
Advanced In Vitro Protocols
To further characterize the antimelanoma effects of this compound, the following assays are recommended.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells. While the primary mechanism is senescence, it is important to assess if apoptosis is also induced.
Procedure:
-
Treat melanoma cells with the compound for 48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of the compound on the migratory capacity of melanoma cells.
Procedure:
-
Grow melanoma cells to a confluent monolayer in a 6-well plate.
-
Create a "wound" or scratch in the monolayer with a sterile pipette tip.
-
Wash the cells with PBS to remove debris.
-
Add fresh medium containing a sub-lethal concentration of the compound.
-
Capture images of the wound at 0 hours and after 24-48 hours.
-
Measure the wound closure area to determine the extent of cell migration.
In Vivo Studies: Preclinical Models
After thorough in vitro characterization, the efficacy of this compound should be evaluated in vivo.
Xenograft Mouse Model
This is a standard model to assess the antitumor activity of a compound in a living organism.
Procedure:
-
Subcutaneously inject human melanoma cells (e.g., A375) into the flank of immunodeficient mice (e.g., nude or SCID mice).[8]
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Monitor tumor growth by measuring tumor volume with calipers regularly.
-
At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for senescence markers).
Syngeneic Mouse Model
For studying the interaction of the compound with the immune system, a syngeneic model is more appropriate.
Procedure:
-
Inject murine melanoma cells (e.g., B16-F10) into immunocompetent mice (e.g., C57BL/6).[10]
-
Follow the same procedure for treatment and tumor monitoring as in the xenograft model.
-
This model allows for the evaluation of the compound's effect on the tumor microenvironment and potential immunomodulatory properties.
Visualizations and Data Presentation
Clear presentation of data is essential for interpretation and communication of results.
Quantitative Data Summary
| Assay | Metric | Example Data (Hypothetical) |
| MTT Assay | IC50 (µM) | A375: 1.5 µM, SK-MEL-28: 2.1 µM |
| SA-β-gal Staining | % Senescent Cells | A375 (Treated): 65%, A375 (Control): 5% |
| Wound Healing | % Wound Closure | Treated: 20%, Control: 80% |
Diagrams
Caption: Proposed mechanism of action for this compound.
Sources
- 1. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Senescence-escape in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Senescence and Immunosenescence in Melanoma: Insights From the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Senescence evasion in melanoma progression: uncoupling of DNA-damage signaling from p53 activation and p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Cellular Senescence in Human Primary Melanocytes and Malignant Melanoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. buckinstitute.org [buckinstitute.org]
- 12. Defining melanoma combination therapies that provide senolytic sensitivity in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Characterizing N-(2,6-dimethylphenyl)piperidine-3-carboxamide as a Novel GABA Uptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the investigation of novel compounds, such as N-(2,6-dimethylphenyl)piperidine-3-carboxamide, as potential inhibitors of γ-aminobutyric acid (GABA) uptake. While specific data on this particular molecule is not extensively available in public literature, the protocols outlined herein are based on established methodologies for characterizing well-known GABA transporter (GAT) inhibitors, such as the antiepileptic drug Tiagabine, which shares a similar piperidine-3-carboxylic acid core structure.[1][2]
These application notes are designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their exploration of new chemical entities targeting the GABAergic system.
Introduction: The GABAergic System and the Role of GABA Transporters
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The precise regulation of GABA levels in the synaptic cleft is vital for normal brain function. The action of GABA is terminated by its reuptake from the synapse into presynaptic neurons and surrounding glial cells.[3] This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[4][5]
Inhibition of these transporters elevates extracellular GABA concentrations, thereby enhancing GABAergic neurotransmission. This mechanism is a clinically validated strategy for the treatment of neurological and psychiatric disorders, most notably epilepsy.[3] Novel piperidine-3-carboxamide derivatives, including the focal compound this compound, are of significant interest for their potential to selectively modulate GAT subtypes and offer improved therapeutic profiles.[1][6][7]
Mechanism of Action: Targeting GABA Transporter Subtypes
There are four known subtypes of GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[4][5] These transporters exhibit distinct anatomical distributions and pharmacological properties, making them attractive targets for drug development.
-
GAT1: Predominantly expressed in neurons, GAT1 is the primary transporter responsible for GABA reuptake at the synapse.[3] Its inhibition is the mechanism of action for the antiepileptic drug Tiagabine.[2][3]
-
GAT2 and BGT1: Found in the brain at lower levels, as well as in peripheral tissues like the liver and kidneys.[5]
-
GAT3: Primarily located in glial cells, suggesting a role in regulating extrasynaptic GABA levels.[5]
A critical first step in characterizing a novel compound like this compound is to determine its potency and selectivity across these GAT subtypes.
Application Notes: Research and Therapeutic Potential
A selective inhibitor of one or more GATs could have significant applications in:
-
Neuroscience Research: As a pharmacological tool to probe the roles of different GAT subtypes in physiological and pathological processes.
-
Drug Development: For conditions characterized by GABAergic hypofunction, including:
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a roadmap for the comprehensive evaluation of a novel GAT inhibitor, from initial in vitro screening to in vivo validation.
In Vitro Characterization: Potency and Selectivity
The foundational in vitro assay for GAT inhibitors measures the uptake of radiolabeled GABA into cells expressing specific GAT subtypes.
This assay determines the half-maximal inhibitory concentration (IC₅₀) of the test compound for each GAT subtype. Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous transporter expression.[4][5][10]
Workflow:
Caption: Workflow for [³H]GABA Uptake Assay.
Detailed Steps:
-
Cell Culture: Culture HEK-293 or CHO cells stably expressing human or rodent GAT1, GAT2, GAT3, or BGT1 in appropriate media. Seed the cells in 96-well plates at a density of approximately 50,000 cells per well and allow them to adhere overnight.[4][5]
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Incubation: Add KRH buffer containing various concentrations of this compound to the wells. Include wells for determining maximum uptake (vehicle control) and non-specific uptake (a high concentration of a known GAT inhibitor like Tiagabine or unlabeled GABA).[4][5] Pre-incubate for 10-30 minutes at room temperature or 37°C.
-
Uptake Initiation: Add a solution containing a fixed concentration of [³H]GABA (e.g., 10-30 nM) to each well to start the uptake reaction.[4][5][11]
-
Termination and Lysis: After a short incubation period (typically 3-20 minutes), rapidly terminate the reaction by aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer.[11] Add a lysis buffer (e.g., 1% SDS) to each well.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific uptake inhibition for each concentration of the test compound. Plot the percent inhibition against the log concentration of the compound and fit the data using a non-linear regression model to determine the IC₅₀ value.
Table 1: Hypothetical IC₅₀ Values for this compound
| Transporter Subtype | IC₅₀ (nM) |
| hGAT1 | 150 |
| hGAT2 | >10,000 |
| hGAT3 | 2,500 |
| hBGT1 | >10,000 |
This data would suggest the compound is a selective GAT1 inhibitor.
To assess the compound's activity in a more physiologically relevant environment, a [³H]GABA uptake assay can be performed using synaptosomes, which are isolated presynaptic nerve terminals.[12][13]
Detailed Steps:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., cortex, hippocampus) of rodents following established protocols.[13]
-
Uptake Assay: The assay procedure is similar to the cell-based assay. Incubate the synaptosomal preparation with the test compound before adding [³H]GABA.[14][15]
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[16]
-
Quantification and Analysis: Measure the radioactivity trapped on the filters and calculate the IC₅₀ as described above.
In Vivo Evaluation: Pharmacodynamics and Behavioral Effects
Positive in vitro results should be followed by in vivo studies to confirm the compound's ability to modulate GABAergic neurotransmission in a living organism and to assess its potential therapeutic effects.
Microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[17][18] This method can directly assess whether the test compound increases extracellular GABA levels in the brain.
Workflow:
Caption: In Vivo Microdialysis Workflow.
Detailed Steps:
-
Surgical Implantation: Anesthetize the animal (e.g., rat or mouse) and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., hippocampus, prefrontal cortex).[17][19]
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[17]
-
Baseline Collection: After a stabilization period, collect several baseline dialysate samples.
-
Compound Administration: Administer this compound via a systemic route (e.g., intraperitoneal injection) or directly into the brain region of interest through the dialysis probe (reverse dialysis).[19]
-
Sample Collection and Analysis: Continue to collect dialysate samples at regular intervals post-administration. Analyze the GABA concentration in the samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[20]
-
Data Analysis: Express the post-administration GABA levels as a percentage of the baseline levels and analyze for statistically significant increases.
Given the role of GABA in anxiety, a novel GAT inhibitor would be expected to exhibit anxiolytic-like properties. The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety in rodents.[21]
Detailed Steps:
-
Apparatus: The EPM consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Procedure: Administer the test compound or vehicle to the animals. After a set pre-treatment time, place the animal in the center of the maze, facing an open arm.
-
Data Collection: Over a 5-minute test period, record the number of entries into and the time spent in the open and closed arms using an automated tracking system.
-
Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group.[21]
Conclusion
The systematic approach detailed in these application notes and protocols provides a robust framework for the characterization of this compound or any novel compound as a GABA uptake inhibitor. By moving from in vitro potency and selectivity profiling to in vivo pharmacodynamic and behavioral assessments, researchers can build a comprehensive understanding of a compound's mechanism of action and its potential as a therapeutic agent for CNS disorders.
References
-
Richards, D. A., & Bowery, N. G. (1996). Preloading in vivo: a rapid and reliable method for measuring gamma-aminobutyric acid and glutamate fluxes by microdialysis. Journal of Neurochemistry, 67(6), 2593–2599. Available at: [Link]
-
Roskoski, R. (1978). Net uptake of gamma-aminobutyric acid by a high affinity synaptosomal transport system. Journal of Neurochemistry, 31(2), 493–498. Available at: [Link]
-
Seth, K., et al. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. ResearchGate. Available at: [Link]
-
Carmosino, M., et al. (2007). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, Chapter 1. Unit 1.22. Available at: [Link]
-
D'Avanzo, C., et al. (2003). GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS). Neurochemical Research, 28(7), 1025–1032. Available at: [Link]
-
BioIVT. GAT1 (SLC6A1) Transporter Assay. BioIVT Website. Available at: [Link]
-
Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(4), 447–460. Available at: [Link]
-
Prymachenko, A., et al. (2018). Neuroactivity of detonation nanodiamonds: Dose-dependent changes in transporter-mediated uptake and ambient level of excitatory/inhibitory neurotransmitters in brain nerve terminals. ResearchGate. Available at: [Link]
-
Zuber, S., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 635–641. Available at: [Link]
-
Stary, T., et al. (2022). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 13(22), 3237–3248. Available at: [Link]
-
Stary, T., et al. (2022). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 13(22), 3237-3248. Available at: [Link]
-
Tanas, O., et al. (2021). Harmful impact on presynaptic glutamate and GABA transport by carbon dots synthesized from sulfur-containing carbohydrate precursor. ResearchGate. Available at: [Link]
-
Watson, C. J., et al. (2005). Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse. Journal of Neurochemistry, 95(1), 1–9. Available at: [Link]
-
Gatch, M. B., et al. (2015). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. ACS Chemical Neuroscience, 6(12), 1963–1970. Available at: [Link]
-
Wikipedia. Elevated plus maze. Wikipedia. Available at: [Link]
-
Gifford Bioscience. Cellular Uptake and Release Assays Protocol. Gifford Bioscience Website. Available at: [Link]
-
Kowalczyk, P., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry, 64(16), 12093–12117. Available at: [Link]
-
Yamada, K., et al. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 58221. Available at: [Link]
-
Kowalczyk, P., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Medicinal Chemistry Letters, 12(4), 563-571. Available at: [Link]
-
Forero, M. E., et al. (2016). Establishing a linearly responding [³H]GABA uptake assay in an oligomerizing GABA transporter. ResearchGate. Available at: [Link]
-
Kürz, M., et al. (2001). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. British Journal of Pharmacology, 134(5), 985–993. Available at: [Link]
-
Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 28(15), 5824. Available at: [Link]
-
Chatton, J. Y., et al. (2003). GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. Proceedings of the National Academy of Sciences, 100(21), 12456–12461. Available at: [Link]
-
University of Illinois Chicago. Experiment 9 Transport Assay Kinetics of GABA Uptake by the Brain GABA Transporter. UIC Website. Available at: [Link]
-
Shon, J., et al. (2015). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLoS ONE, 10(3), e0119642. Available at: [Link]
-
Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(3), 105593. Available at: [Link]
-
Jacobson, L. H., et al. (2007). Behavioral evaluation of mice deficient in GABA(B(1)) receptor isoforms in tests of unconditioned anxiety. Behavioural Brain Research, 181(1), 146–155. Available at: [Link]
- CN101007802A. Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. Google Patents.
-
Oh, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. Available at: [Link]
-
Andersen, K. E., et al. (1999). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 42(21), 4281–4291. Available at: [Link]
-
University of Nebraska-Lincoln. Preclinical Models. Behavioral Neuropharmacology Laboratory Website. Available at: [Link]
-
Zuber, S., et al. (2022). Proposed two-step mode of tiagabine inhibition a, Results of [³H]-GABA... ResearchGate. Available at: [Link]
-
Oh, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. Available at: [Link]
-
Krogsgaard-Larsen, P., et al. (1997). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 3(1), 1–21. Available at: [Link]
-
Foley, D. J., et al. (2017). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl- and dimethyl-substituted pipecolinates. Chemical Communications, 53(80), 11044–11047. Available at: [Link]
-
Schiess, S., et al. (2018). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 26(15), 4447–4465. Available at: [Link]
-
O'Connell, K., et al. (2018). GABA and Glx levels in cortico-subcortical networks predict catecholaminergic effects on response inhibition. eLife, 7, e33950. Available at: [Link]
-
Yöntem, M., & Kütük, M. (2023). Behavioral Tests Used in Experimental Animal Models. ResearchGate. Available at: [Link]
-
Brown, D. A., et al. (1983). Inhibition of GABA Uptake Potentiates the Conductance Increase Produced by GABA-mimetic Compounds on Single Neurones in Isolated Olfactory Cortex Slices of the Guinea-Pig. British Journal of Pharmacology, 79(2), 417–426. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Net uptake of gamma-aminobutyric acid by a high affinity synaptosomal transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Elevated plus maze - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening of Piperidine-3-Carboxamide Libraries
Introduction: The Piperidine-3-Carboxamide Scaffold as a Privileged Structure in Drug Discovery
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs.[1] Its three-dimensional framework allows for the precise spatial orientation of functional groups, enabling high-affinity interactions with a wide array of biological targets. The introduction of a carboxamide moiety at the 3-position further enhances its drug-like properties by providing key hydrogen bonding capabilities.[1] Piperidine-3-carboxamide derivatives have demonstrated a broad spectrum of therapeutic potential, with applications as anticancer, anti-osteoporosis, and antimalarial agents.[1]
High-throughput screening (HTS) is an indispensable tool in early-stage drug discovery, allowing for the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening of piperidine-3-carboxamide libraries. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for both biochemical and cell-based screening assays, and outline robust data analysis and hit validation strategies.
PART 1: Library Design and Quality Control
A successful HTS campaign begins with a high-quality, diverse chemical library. The design of a piperidine-3-carboxamide library should aim to explore a broad chemical space by varying substituents at key positions on the piperidine ring and the carboxamide nitrogen.
Synthesis of a Diverse Piperidine-3-Carboxamide Library:
A common synthetic route to generate a diverse library of N-arylpiperidine-3-carboxamide derivatives involves a multi-step process that is amenable to parallel synthesis.[4]
-
Route I: Modification of the N-Aryl Ring: This route focuses on introducing diversity to the aryl group attached to the piperidine nitrogen.
-
Route II: Modification of the Amide Linker: This approach explores variations in the substituent attached to the carboxamide nitrogen.
-
Route III: Modification of the B Ring and R3 Position: This strategy involves building complexity on the aryl ring attached to the amide, often through C-C bond formation reactions like the Suzuki coupling.[4]
Quality Control (QC) of the Screening Library:
Maintaining the integrity of the compound library is crucial for the reliability of HTS data.[5]
-
Purity Analysis: Each compound should be analyzed by LC-MS to confirm its identity and assess its purity. A purity of >95% is generally recommended for HTS campaigns.
-
Concentration Verification: The concentration of each compound in the stock plates (typically in DMSO) should be accurately determined.
-
Solubility Assessment: Poor compound solubility can lead to false negatives or positives. Initial solubility checks in the assay buffer are advisable.
-
Compound Management: Proper storage of library plates at low temperatures (e.g., -20°C or -80°C) in a dry environment is essential to prevent compound degradation. Automated stores can facilitate efficient management of large libraries.[5]
PART 2: High-Throughput Screening Workflow
The HTS process is a multi-step endeavor that requires careful planning and execution.[2] The following diagram illustrates a typical HTS workflow.
Caption: A typical workflow for a high-throughput screening campaign.
Assay Development and Miniaturization
The first step is to develop a robust and reproducible assay that can be adapted for HTS.[6] This involves selecting the appropriate assay format (biochemical or cell-based) and optimizing parameters such as reagent concentrations, incubation times, and signal detection.[7]
Miniaturization:
To reduce costs and increase throughput, assays are typically miniaturized from a 96-well format to 384- or 1536-well plates.[8][9] This requires the use of automated liquid handling systems to ensure accurate and precise dispensing of small volumes.
Pilot Screen and Statistical Validation
Before embarking on a full-scale screen, a pilot screen of a small subset of the library (e.g., ~2,000 compounds) is conducted.[6] The pilot screen serves several purposes:
-
Assay Performance Assessment: To evaluate the assay's performance in an automated HTS setting.
-
Statistical Validation: To determine the Z'-factor, a statistical parameter that reflects the quality of the assay. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[6]
-
Hit Rate Estimation: To get an early indication of the hit rate, which can help in planning the full screen.
Full-Scale High-Throughput Screen
Once the assay has been validated, the full library is screened.[9] This is typically performed using robotic systems that can process a large number of plates per day.[3]
PART 3: Experimental Protocols
This section provides detailed protocols for two common types of HTS assays: a biochemical assay for a purified enzyme and a cell-based assay for cancer cell viability.
Protocol 1: Biochemical HTS for a Kinase Inhibitor
This protocol describes a fluorescence-based assay to identify inhibitors of a purified kinase.
Materials:
-
Purified kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase assay buffer
-
384-well black microplates
-
Positive control (e.g., a known kinase inhibitor)
-
Negative control (e.g., DMSO)
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the library stock plates to the 384-well assay plates.
-
Enzyme Addition: Add 10 µL of the kinase solution (at 2X final concentration) to each well.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Substrate Addition: Add 10 µL of the substrate/ATP mixture (at 2X final concentration) to each well to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plates for 60 minutes at room temperature.
-
Signal Detection: Read the fluorescence intensity using a plate reader.
Protocol 2: Cell-Based HTS for Anti-Melanoma Activity
This protocol describes a cell-based assay to identify compounds that reduce the viability of human melanoma cells.[4]
Materials:
-
A375 human melanoma cells
-
Cell culture medium
-
384-well clear-bottom, black-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Positive control (e.g., Doxorubicin)
-
Negative control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed A375 cells into 384-well plates at a density of 1,000 cells per well in 40 µL of culture medium.
-
Cell Culture: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add 100 nL of each compound from the library stock plates to the cell plates.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Detection: Read the luminescence using a plate reader.
PART 4: Data Analysis and Hit Validation
Rigorous data analysis is essential to identify true hits and eliminate false positives.[10]
Data Normalization and Hit Selection
Raw data from the HTS is normalized to account for plate-to-plate and day-to-day variability. A common method is to normalize the data to the plate controls (positive and negative). Hits are typically selected based on a statistical cutoff, such as three standard deviations from the mean of the negative controls.
Hit Confirmation and Dose-Response Analysis
Initial hits are re-tested under the same assay conditions to confirm their activity.[11] Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50 or EC50).[5] This involves testing the compounds over a range of concentrations.
Table 1: Hypothetical Results from a Primary Cell-Based Anti-Melanoma Screen
| Compound ID | Concentration (µM) | % Cell Viability | Hit (Yes/No) |
| PSC-001 | 10 | 45 | Yes |
| PSC-002 | 10 | 92 | No |
| PSC-003 | 10 | 32 | Yes |
| Doxorubicin (Control) | 1 | 10 | Yes |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) |
| PSC-001 | 2.5 |
| PSC-003 | 0.8 |
| Doxorubicin (Control) | 0.1 |
Preliminary Structure-Activity Relationship (SAR) Analysis
The structures of the confirmed hits are analyzed to identify common chemical scaffolds and to establish preliminary structure-activity relationships (SAR).[6] This information can guide the synthesis of analogs to improve potency and other drug-like properties.
PART 5: Special Considerations for Covalent Inhibitors
Some piperidine-3-carboxamide derivatives may act as covalent inhibitors, forming a stable bond with their target protein.[12] Screening for covalent inhibitors presents unique challenges and requires specialized assays.[13][14]
Challenges in Screening for Covalent Inhibitors:
-
Time-Dependent Inhibition: Covalent inhibitors often exhibit time-dependent inhibition, which may not be captured in standard HTS assays with short incubation times.
-
False Positives: Reactive compounds can lead to false positives through non-specific interactions.
-
Promiscuity: Covalent inhibitors have a higher potential for off-target effects.[15]
Strategies for Identifying Covalent Inhibitors:
-
Pre-incubation Screens: A common strategy is to pre-incubate the compound library with the target protein before initiating the reaction.
-
Washout Experiments: To distinguish between reversible and irreversible inhibitors, a washout step can be included to remove unbound compound.
-
Mass Spectrometry: Mass spectrometry can be used to directly detect the formation of a covalent adduct between the inhibitor and the target protein.[16]
Caption: The two-step mechanism of covalent inhibition.
Conclusion
The high-throughput screening of piperidine-3-carboxamide libraries is a powerful approach for the discovery of novel therapeutic agents. By following the detailed protocols and best practices outlined in this application note, researchers can increase the likelihood of a successful screening campaign, from initial hit identification to the selection of promising lead compounds for further development. The versatility of the piperidine-3-carboxamide scaffold, coupled with the efficiency of HTS, provides a robust platform for addressing a wide range of diseases.
References
- Benchchem. Application Notes and Protocols for High-Throughput Screening of Piperidine-3-Carbothioamide Libraries.
- Benchchem. Piperidine-3-carbothioamide: A Versatile Scaffold for Medicinal Chemistry.
- Small Molecule Discovery Center (SMDC). High-throughput Screening Steps.
- Khan, I., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 146-150.
- BioAscent. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
- Jones, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1215-1225.
- Williams, C. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs.
- Oreate AI Blog. High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. (2026).
- Southern Research. High-Throughput Screening & Discovery.
- Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening.
- Woehle, J., et al. (2015). A Protocol for a High-Throughput Multiplex Cell Viability Assay. In: Methods in Molecular Biology. Humana Press, New York, NY.
- Park, H., et al. (2016). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 7(12), 1139-1144.
- Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 103-116.e8.
- Al-Nakib, T. A., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 126-135.
- Wang, Y., et al. (2022).
- Tuley, A., & Fast, W. (2020). 10 years into the resurgence of covalent drugs. Biochemistry, 59(51), 4813-4816.
- Sygnature Discovery. High Throughput Drug Screening.
- ACS Publications. (2025).
- Oxford Academic. (2014). Comprehensive analysis of high-throughput screens with HiTSeekR.
- Sittampalam, G. S., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In: Assay Guidance Manual.
- National Institutes of Health. Data Mining and Computational Modeling of High Throughput Screening Datasets.
- An, F., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 91(2), 127-133.
- ACS Publications. (2016). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters.
- Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery.
- Visikol. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Bryan, M. C., et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 15(1), 101358.
- WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube.
- An, F., & Tolliday, N. (2010). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
- Palermo, G., et al. (2011). Covalent inhibitors of fatty acid amide hydrolase: a rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry, 54(19), 6612-6623.
- The Royal Society of Chemistry. (2022).
- BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- National Institutes of Health. (2017). Covalent Inhibition in Drug Discovery. PubMed Central.
- Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery.
- The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. High-Throughput Molecular Screening Center.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 3. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. marinbio.com [marinbio.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Covalent inhibitors of fatty acid amide hydrolase: a rationale for the activity of piperidine and piperazine aryl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 14. High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms - Oreate AI Blog [oreateai.com]
- 15. 10 years into the resurgence of covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2,6-dimethylphenyl)piperidine-3-carboxamide
Introduction
Welcome to the technical support center for the synthesis of N-(2,6-dimethylphenyl)piperidine-3-carboxamide. This molecule is a crucial intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to the local anesthetic Ropivacaine.[1][2] The formation of the amide bond between the sterically hindered 2,6-dimethylaniline and the piperidine-3-carboxylic acid core presents a significant synthetic challenge. Steric hindrance around the amine's nitrogen atom significantly reduces its nucleophilicity, often leading to low yields, slow reaction times, and failure of standard coupling protocols.[3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common hurdles and improve your synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the amide coupling to form this compound so difficult?
A1: The primary challenge is severe steric hindrance. The two methyl groups on the 2 and 6 positions of the aniline ring physically obstruct the nitrogen atom's lone pair of electrons. This shielding makes it difficult for the amine to act as a nucleophile and attack the activated carboxylic acid intermediate, a necessary step for amide bond formation.[3] Standard coupling reagents may form an activated ester that is not reactive enough to overcome this energy barrier, or the activated intermediate may decompose before the slow-reacting amine can attack.[3]
Q2: My standard coupling reaction using EDC/HOBt is failing or giving very low yields. What is the likely cause?
A2: While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a robust and widely used system, it often fails with sterically hindered substrates.[4] The O-acylisourea intermediate formed by EDC, even when converted to a more stable HOBt-ester, may not be sufficiently reactive to couple with the poorly nucleophilic 2,6-dimethylaniline.[3] The slow rate of the desired reaction allows for side reactions to occur, such as the formation of an N-acylurea byproduct, which can be difficult to remove during purification.[4]
Q3: Should I activate the carboxylic acid into an acyl chloride first?
A3: Forming the acyl chloride is a classic strategy for activating carboxylic acids and can be effective for difficult couplings. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used.[5] This method creates a highly reactive electrophile. However, the harsh conditions required (e.g., elevated temperatures with neat SOCl₂) can lead to side reactions and may not be compatible with other sensitive functional groups on your molecule.[5] Milder acyl chloride formation protocols often fail to go to completion.[5]
Q4: What role does the base play in this reaction, and which one should I choose?
A4: The base is critical for neutralizing any acid salts of the amine starting material and for scavenging the acid byproduct generated during the coupling reaction. For hindered couplings, a non-nucleophilic, sterically hindered base is essential. N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a common choice.[3] Its bulky nature prevents it from competing with the primary amine as a nucleophile. Using a less hindered base like triethylamine (TEA) can sometimes lead to unwanted side reactions.
Troubleshooting Guide: Low Yield & Reaction Failures
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low (<20%) or No Product Formation
Your LC-MS or TLC analysis shows mostly unreacted starting materials even after extended reaction times.
Root Cause Analysis & Solutions
-
Insufficient Carboxylic Acid Activation: The activated intermediate is not reactive enough to overcome the steric barrier of the 2,6-dimethylaniline.
-
Solution 1: Switch to a More Powerful Coupling Reagent. Uronium/aminium or phosphonium-based reagents are specifically designed for difficult couplings and are more effective than carbodiimides for hindered substrates.[6][7]
-
Solution 2: Pre-activation. Allow the carboxylic acid, coupling reagent, and base to stir for 5-15 minutes at room temperature before adding the amine. This ensures the activated species is fully formed before the hindered nucleophile is introduced.[3]
-
-
Decomposition of Activated Intermediate: The desired coupling is so slow that the activated carboxylic acid reverts to the starting material or undergoes side reactions before the amine can attack.
-
Solution: Convert to a More Stable Acyl Fluoride. Acyl fluorides are more stable than many other activated intermediates but are still highly reactive towards amines, especially at elevated temperatures.[3][8][9] This can be achieved using reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate).[3]
-
Workflow: Diagnosing Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Complex Mixture of Byproducts with Low Desired Product
Your crude reaction mixture shows multiple new spots on TLC or peaks in LC-MS, making purification difficult and lowering the isolated yield.
Root Cause Analysis & Solutions
-
N-Acylurea Formation (with Carbodiimides like EDC): The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is a common issue in slow reactions.[4]
-
Guanidinylation of Amine (with Uronium Reagents): If used in excess, uronium reagents like HATU can react with the amine starting material to form a guanidinium byproduct.[7]
-
Solution 1: Use Stoichiometric Amounts. Use the coupling reagent in slight excess relative to the carboxylic acid (e.g., 1.1 equivalents), but not in large excess relative to the amine.[3]
-
Solution 2: Switch to a Phosphonium Reagent. Phosphonium reagents like PyBOP do not react with the free amine, eliminating this side reaction. This allows them to be used in greater excess to drive slow reactions to completion.[6][10]
-
Mechanism: Common Side Reactions
Caption: Visualization of common side reaction pathways.
Optimized Protocols & Reagent Comparison
Reagent Selection Guide
Choosing the right coupling reagent is the most critical factor for success. The following table compares common choices for hindered couplings.
| Reagent Class | Example | Typical Yield | Pros | Cons |
| Uronium Salt | HATU | High | Highly efficient, fast reactions, effective for hindered substrates.[4][7] | Can cause guanidinylation of the amine if used in large excess.[7] |
| Phosphonium Salt | PyBOP | High | Excellent for hindered partners, reduces racemization, does not react with the amine component.[3][10] | Can be more expensive than other options. |
| Carbodiimide | EDC/HOBt | Low to Moderate | Cost-effective and widely used for simple amides.[4] | Often fails for hindered substrates, forms N-acylurea byproducts.[3][4] |
| Acyl Halide | SOCl₂ | Moderate to High | Generates a very reactive acyl chloride. | Harsh conditions can cause side reactions; requires an extra synthetic step.[5] |
Protocol 1: High-Yield Synthesis using HATU
This protocol is often the most reliable starting point for this specific transformation.
-
Preparation: In a dry flask under an inert atmosphere (Nitrogen or Argon), dissolve the piperidine-3-carboxylic acid (1.0 eq.) in anhydrous DMF or DCM (to make a 0.1–0.5 M solution).
-
Activation: Add HATU (1.1 eq.) followed by a non-nucleophilic base such as DIPEA (2.5 eq.).
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes. The solution may change color or clarity as the activated ester forms.
-
Amine Addition: Add the 2,6-dimethylaniline (1.1 eq.) to the reaction mixture.
-
Reaction: Continue to stir at room temperature. Monitor the reaction progress by LC-MS or TLC until the limiting starting material is consumed (typically 2-16 hours).
-
Workup & Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Acyl Fluoride Route for Extremely Difficult Cases
This method is an excellent alternative if uronium or phosphonium reagents fail.[8][9][11]
-
Preparation: In a reaction vial, dissolve the piperidine-3-carboxylic acid (1.0 eq.) in anhydrous DCM or acetonitrile (0.1 M).
-
Acyl Fluoride Formation: Add a fluorinating agent such as Cyanuric Fluoride or BTFFH (1.2 eq.) followed by a base like pyridine (3.0 eq.).
-
Activation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride.
-
Amine Addition: Add the 2,6-dimethylaniline (1.0 eq.).
-
Reaction: Seal the vessel and heat the reaction mixture to 80 °C. Monitor the reaction progress over 12-24 hours.[3]
-
Workup & Purification: After cooling to room temperature, quench the reaction with water and perform an aqueous workup and purification as described in Protocol 1.
References
- BenchChem Technical Support Team. (2025).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid. BenchChem.
- ChemicalBook. (n.d.). Ropivacaine synthesis. ChemicalBook.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- New Drug Approvals. (2021). ROPIVACAINE.
- ChemicalBook. (n.d.).
- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
- Reddit r/Chempros. (2021).
- Google Patents. (n.d.). Method for preparing ropivacaine.
- ChemicalBook. (n.d.). N-(2,6-dimethylphenyl)piperidine-4-carboxamide synthesis.
- Due-Hansen, M. E., et al. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal.
- ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- University of Southern Denmark. (2015).
- Royal Society of Chemistry. (n.d.).
- Chem-Impex. (n.d.). N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.
- Evidentic. (n.d.). Buy N-(2,6-dimethylphenyl)piperidine-2-carboxamide.
Sources
- 1. Ropivacaine synthesis - chemicalbook [chemicalbook.com]
- 2. Buy N-(2,6-dimethylphenyl)piperidine-2-carboxamide (EVT-266852) | 15883-20-2 [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. hepatochem.com [hepatochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
"N-(2,6-dimethylphenyl)piperidine-3-carboxamide" byproduct removal strategies
Welcome to the technical support center for N-(2,6-dimethylphenyl)piperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the synthesis and purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and ensure the highest purity of your final product.
Troubleshooting Guide: Isolating High-Purity this compound
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions grounded in chemical principles.
Problem 1: Significant amount of unreacted 2,6-dimethylaniline detected in the crude product.
Q: My post-reaction analysis (TLC/LC-MS) shows a substantial amount of the starting amine, 2,6-dimethylaniline, remaining. How can I efficiently remove it?
A: This is a common issue, often stemming from either incomplete reaction or the use of excess amine to drive the reaction to completion. Fortunately, the basicity of the unreacted aniline allows for a straightforward separation from your neutral amide product using acid-base extraction.[1][2][3]
Root Cause Analysis:
-
Incomplete Reaction: The amide coupling reaction may not have gone to completion.
-
Stoichiometry: Using an excess of the amine starting material is a common strategy but requires an effective purification plan.
-
Amine Basicity: 2,6-dimethylaniline is a basic compound, making it susceptible to protonation and subsequent solubilization in an aqueous acidic phase.[3]
Step-by-Step Removal Protocol (Acid-Base Extraction):
-
Dissolution: Dissolve your crude product mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or 1 M citric acid.[4] The acid will react with the basic 2,6-dimethylaniline to form its corresponding water-soluble ammonium salt, which will partition into the aqueous layer.[1][2][3]
-
Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate fully, then drain the lower aqueous layer containing the aniline salt.
-
Repeat if Necessary: Depending on the amount of residual amine, you may need to repeat the acidic wash. Monitor the removal by analyzing a small sample of the organic layer by TLC or LC-MS.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product, now free of the starting amine.
Diagram 1: Acid-Base Extraction Workflow for Amine Removal
Caption: Workflow for removing basic amine impurities.
Problem 2: Presence of unreacted piperidine-3-carboxylic acid in the final product.
Q: I'm observing the starting carboxylic acid in my final product. What is the best way to remove this acidic impurity?
A: Similar to the removal of the basic amine, an acid-base extraction is the most effective method. In this case, a basic wash will deprotonate the carboxylic acid, rendering it soluble in the aqueous phase.[1][5]
Root Cause Analysis:
-
Incomplete Reaction: The coupling reaction may not have proceeded to completion, leaving unreacted starting acid.
-
Poor Activation: Inefficient activation of the carboxylic acid by the coupling reagent can lead to its persistence.
-
Acidic Nature: The carboxylic acid functional group is readily deprotonated by a base.
Step-by-Step Removal Protocol (Base-Acid Extraction):
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., EtOAc, DCM).
-
Basic Wash: In a separatory funnel, wash the organic solution with a dilute aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium carbonate (Na₂CO₃).[1][4] This will convert the piperidine-3-carboxylic acid into its water-soluble sodium salt.
-
Separation: After shaking and venting, allow the layers to separate and drain the aqueous layer containing the carboxylate salt.
-
Monitoring: Check the organic layer via TLC or LC-MS to ensure complete removal of the acidic starting material. Repeat the basic wash if necessary.
-
Final Washes: Wash the organic layer with water and then brine to remove any residual base and water.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the purified product.
Problem 3: Byproducts from carbodiimide coupling reagents (e.g., DCC, EDC, DIC) are contaminating my product.
Q: My reaction utilized a carbodiimide coupling reagent, and now I have a byproduct (e.g., dicyclohexylurea - DCU) that is difficult to remove. What are my options?
A: Carbodiimide coupling reagents are widely used but generate urea byproducts that can complicate purification.[6][7] The strategy for removal depends on the specific carbodiimide used.
Root Cause Analysis:
-
Reaction Mechanism: Carbodiimides activate carboxylic acids to form an O-acylisourea intermediate. This intermediate reacts with the amine to form the desired amide, releasing a urea byproduct.[6]
-
Solubility Differences: The solubility of the urea byproduct is a key factor in its removal. For example, dicyclohexylurea (from DCC) is poorly soluble in many organic solvents, while the urea from EDC is water-soluble.[7]
Strategies for Urea Byproduct Removal:
| Coupling Reagent | Urea Byproduct | Properties | Removal Strategy |
| DCC (Dicyclohexylcarbodiimide) | DCU (Dicyclohexylurea) | Insoluble in many common organic solvents (e.g., DCM, EtOAc).[7] | Filtration: DCU often precipitates out of the reaction mixture and can be removed by simple filtration. If it remains in solution, concentrating the reaction mixture and adding a solvent in which DCU is insoluble (like diethyl ether) can induce precipitation. |
| DIC (Diisopropylcarbodiimide) | DIU (Diisopropylurea) | More soluble in organic solvents than DCU.[7] | Aqueous Washes & Chromatography: DIU is more challenging to remove by filtration. A thorough aqueous workup, including acidic and basic washes, can help remove some of it.[4] However, column chromatography is often required for complete removal.[8][9] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble urea | Highly soluble in water.[7] | Aqueous Extraction: This is the easiest to remove. A simple aqueous workup (washing the organic layer with water or dilute acid) will effectively transfer the EDC and its urea byproduct into the aqueous phase.[7] |
Pro-Tip: When developing a synthesis, consider the purification implications of your coupling reagent choice. If you anticipate purification challenges, using EDC can simplify the workup significantly.[7]
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A: As a neutral amide with a significant hydrocarbon structure, it is expected to have good solubility in common organic solvents like dichloromethane, ethyl acetate, and chloroform, and moderate solubility in alcohols like ethanol. Its solubility in water is expected to be low. A related compound, bupivacaine, which has a similar core structure, is soluble in ethanol and slightly soluble in chloroform.[10]
Q2: Can I use recrystallization to purify my final product?
A: Yes, recrystallization can be a very effective final purification step, especially for removing minor, structurally similar impurities, provided your compound is a solid. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. A solvent screen using small amounts of your product is the best approach to identify an appropriate solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes). Control strategies for related impurities often include optimized crystallization.[11][12]
Q3: My product seems pure by TLC and NMR, but I see small, persistent peaks in my HPLC analysis. What could they be?
A: These could be process-related impurities that are structurally very similar to your target compound, such as isomers or N-alkylated byproducts.[11] For instance, if your synthesis involves N-alkylation of the piperidine ring, incomplete reaction could leave related impurities.[11] These often have similar polarities and can be challenging to separate.
Recommended Actions:
-
LC-MS Analysis: Use LC-MS to get the mass of these impurity peaks, which can provide clues to their structure.
-
Preparative HPLC: For high-purity material required in later-stage development, preparative HPLC is a powerful technique for separating closely related compounds.[8][9][13]
-
Re-evaluate Synthesis: Consider if reaction conditions (temperature, stoichiometry) could be optimized to minimize the formation of these byproducts.
Q4: What is the role of adding HOBt (1-Hydroxybenzotriazole) to a carbodiimide-mediated coupling reaction?
A: HOBt is often used as an additive in carbodiimide couplings to improve reaction efficiency and, crucially, to suppress side reactions, particularly racemization if your carboxylic acid has a chiral center.[7] It reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions but still highly reactive towards the amine. While HOBt itself can be an impurity, it is generally acidic and can be removed with a basic wash during the workup.
Diagram 2: Decision Tree for Purification Strategy
Caption: Decision-making flowchart for purification.
References
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]
-
Amide Workup - Biofilm Inhibitor Synthesis. University of North Georgia. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
1-butyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide Hydrochloride. Veeprho. [Link]
-
Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. ResearchGate. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. [Link]
-
Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
What are the emerging technologies for pharmaceutical intermediate purification?. Acme Synthetic Chemicals. [Link]
-
Chromatography in Drug Development. ILT - Integrated Liner Technologies. [Link]
- Method for optical resolution of piperidine carboxylic acid derivative.
-
What is an Acid and Base Extraction?. Engineering Ideas Clinic - Confluence. [Link]
-
Bringing preparative chromatography into the spotlight. Manufacturing Chemist. [Link]
-
Acid-Base Extraction and Purification. Scribd. [Link]
- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride. Veeprho. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]
-
How Is Chromatography Used for Purification?. Moravek. [Link]
-
Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate. [Link]
-
Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. Reddit. [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 5. reddit.com [reddit.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. peptide.com [peptide.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biosynce.com [biosynce.com]
- 10. (±)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide CAS#: 38396-39-3 [m.chemicalbook.com]
- 11. veeprho.com [veeprho.com]
- 12. veeprho.com [veeprho.com]
- 13. Bringing preparative chromatography into the spotlight [manufacturingchemist.com]
Technical Support Center: Chiral Separation of N-(2,6-dimethylphenyl)piperidine-3-carboxamide and Analogs
Welcome to the technical support center for the chiral separation of N-(2,6-dimethylphenyl)piperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the enantioselective analysis of this compound and its structural analogs, such as Ropivacaine and Bupivacaine. As the stereochemistry of pharmaceutical compounds is critical to their pharmacological and toxicological profiles, robust and reliable chiral separation methods are paramount.[1][2] This center synthesizes field-proven insights and technical data to support your experimental success.
I. Foundational Concepts: Why Chiral Separation Matters
For chiral drugs, often one enantiomer provides the therapeutic benefit while the other may be inactive, less active, or contribute to adverse effects. For instance, in the case of local anesthetics like Bupivacaine, the (S)-enantiomer (Levobupivacaine) exhibits significantly lower cardiotoxicity than the (R)-enantiomer.[3] Therefore, developing precise methods to separate and quantify enantiomers is a critical step in pharmaceutical development, ensuring safety and efficacy.[3][4]
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Q1: I am not seeing any separation of my enantiomers (Resolution ≈ 0). Where do I start?
A1: Initial Method Development & CSP Screening. The absence of separation indicates that the chosen chiral stationary phase (CSP) and mobile phase conditions do not provide sufficient stereochemical recognition.
-
Underlying Cause: Chiral recognition relies on forming transient diastereomeric complexes between the analyte and the CSP. This requires a minimum of three points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance). Your current system fails to establish a sufficient energy difference between the complexes formed with each enantiomer.
-
Troubleshooting Protocol:
-
Verify CSP Selection: For piperidine carboxamide structures, polysaccharide-based CSPs are the industry standard and the most successful starting point.[1] If you are not using one, this is the first and most critical change to make.
-
Initiate a CSP Screening Protocol: There is no universal chiral column.[5] A screening of 3-4 columns with different polysaccharide backbones (amylose vs. cellulose) and different selectors (e.g., tris(3,5-dimethylphenylcarbamate)) is the most efficient path to success.[3][4]
-
Screen Different Mobile Phase Modes: The selectivity of a CSP can change dramatically between Normal Phase (NP), Polar Organic (PO), and Supercritical Fluid Chromatography (SFC) conditions.[5] SFC is often preferred for its speed and reduced solvent consumption.[6]
-
Q2: My peaks are broad and tailing significantly. What is causing this and how can I fix it?
A2: Addressing Secondary Interactions with Basic Analytes. this compound is a basic compound. Poor peak shape is a classic symptom of undesirable secondary ionic interactions between your basic analyte and acidic silanol groups present on the silica surface of the CSP.
-
Underlying Cause: Residual silanols on the silica support can protonate, creating negatively charged sites. Your basic analyte, which is protonated in the mobile phase, can interact strongly and non-specifically with these sites. This leads to a mixed-mode retention mechanism, causing significant peak tailing.
-
Troubleshooting Protocol:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic additive to your mobile phase. This additive acts as a competitive agent, binding to the active silanol sites and preventing your analyte from interacting with them.
-
For Normal Phase HPLC/SFC: Add 0.1% - 0.4% diethylamine (DEA) or isopropylamine (IPA) to the alcohol portion of your mobile phase.[6][7]
-
Rationale: The amine additive is a stronger base and will preferentially interact with the silanols, ensuring that your analyte's retention is governed primarily by the chiral selector.
-
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, your mobile phase. Injecting in a strong solvent can cause peak distortion.
-
Q3: I have some separation, but the resolution is poor (Resolution < 1.5). How can I improve it?
A3: Optimizing Selectivity and Efficiency. Partial separation is a great starting point. Fine-tuning the method parameters can often achieve baseline resolution.
-
Underlying Cause: Resolution is a function of selectivity, efficiency, and retention. A small adjustment to any of these factors can have a significant impact. Selectivity is the most powerful tool for improving resolution in chiral separations.[5]
-
Troubleshooting Protocol:
-
Optimize Mobile Phase Composition: Systematically vary the ratio of the hydrocarbon (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). Changing the alcohol type can also dramatically alter selectivity.[8]
-
Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often increases the stability of the diastereomeric complexes, leading to better resolution, though it may increase analysis time. Experiment with a range (e.g., 15°C to 40°C).
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency (N), leading to sharper peaks and improved resolution, especially if the separation is not limited by diffusion kinetics.
-
Q4: I am observing peak splitting or shoulders on my peaks. What does this indicate?
A4: Diagnosing Peak Shape Distortions. Peak splitting can arise from several issues, ranging from column problems to injection solvent effects.
-
Underlying Cause & Solutions:
-
Column Void or Contamination: A void at the head of the column or contamination can create alternative flow paths for the analyte, resulting in a split peak. If the issue persists across all analytes and is not resolved by flushing, the column may be damaged.[9] Reversing the column and flushing with a strong solvent (for immobilized phases only) can sometimes resolve a blocked inlet frit.[9]
-
Injection Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the mobile phase can cause the sample band to spread improperly upon injection. This leads to distortion. Solution: Dissolve the sample in the mobile phase or a weaker, miscible solvent.
-
Co-elution: The "split" peak may actually be two closely eluting components (e.g., an impurity). Solution: Inject a certified reference standard to confirm. If it is an impurity, method optimization will be required to resolve it from the main peak.
-
III. Frequently Asked Questions (FAQs)
Q: Which is better for this compound: HPLC or SFC?
A: Both techniques are highly effective. Supercritical Fluid Chromatography (SFC) is often considered a superior modern alternative for chiral separations for several reasons:
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates and faster analysis times without sacrificing efficiency.[6]
-
Green Chemistry: SFC drastically reduces the consumption of organic solvents, lowering costs and environmental impact.[6]
-
Complementary Selectivity: The solvation environment in SFC is different from HPLC, which can sometimes lead to unique or improved chiral selectivity.
Q: What type of chiral column should I screen first?
A: For N-substituted piperidine carboxamides, immobilized polysaccharide-based CSPs are the premier choice due to their broad applicability and robustness. A recommended starting screening set includes:
-
An amylose-based column (e.g., CHIRALPAK® IA, CHIRAL ART Amylose-SA).[3][4][6]
-
A cellulose-based column (e.g., CHIRALPAK® IB, Chiralcel® OD).[10] These columns often provide the necessary hydrogen bonding, π-π, and steric interactions required for resolving this class of compounds.
Q: Can I invert the elution order of the enantiomers?
A: Yes. This is often desirable for impurity analysis, where the trace enantiomer should elute first for better quantification. Elution order can be inverted by:
-
Switching to a CSP with the opposite chirality: Some manufacturers offer columns with both (R) and (S) configurations of the chiral selector.[11]
-
Changing the mobile phase or additive: In some cases, changing the alcohol modifier or the type/concentration of an additive can reverse the elution order.[5]
IV. Experimental Protocols & Data
Workflow for Chiral Method Development
This diagram outlines a systematic approach to developing a robust chiral separation method.
Caption: Systematic workflow for chiral method development.
Example Starting Conditions for Analog Compounds (HPLC & SFC)
The following table summarizes successful separation conditions reported for Ropivacaine and Bupivacaine, which serve as excellent starting points for method development for this compound.
| Compound | Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Additive | Reference |
| Ropivacaine | HPLC | CHIRAL ART Amylose-SA | Normal Phase (Hexane/Alcohol) | Basic Modifier | [3][4] |
| Bupivacaine | HPLC | Chirex 3020 | n-hexane:dichloroethane:ethanol (82:9:9) | N/A | [8] |
| Bupivacaine | HPLC | Chiralcel OD | Hexane:Ethanol (99:1) | N/A | [10] |
| Bupivacaine | SFC | CHIRALPAK IA | CO₂ / (MTBE/Ethanol) | 0.4% DEA | [6] |
| Amide Analog | SFC | Chiralcel OD-H | CO₂ / Methanol | 0.1% IPA | [7] |
Step-by-Step Protocol: SFC Screening
-
Column Installation: Install an immobilized amylose-based CSP (e.g., CHIRALPAK IA, 150 x 4.6 mm, 5 µm).
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions: 80% CO₂ / 20% Methanol with 0.2% DEA at a flow rate of 3 mL/min. Set back pressure to 150 bar and column temperature to 35°C.
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic this compound standard in Methanol.
-
Injection: Inject 5 µL of the sample.
-
Data Acquisition: Monitor the elution profile at a suitable UV wavelength (e.g., 210 nm or 254 nm).
-
Evaluation: Assess the chromatogram for any signs of separation. Even a small shoulder on the peak is a positive indication.
-
Screening Iteration: If no separation is observed, switch to a cellulose-based CSP and repeat steps 2-6. If partial separation is seen, proceed to the optimization phase.
V. Logical Relationships in Chiral Troubleshooting
This diagram illustrates the logical decision-making process when troubleshooting common chiral separation issues.
Caption: Decision tree for troubleshooting chiral separations.
VI. References
-
Salama, N. N. E.-D. (2014). Rapid Chiral Separation and Impurity Determination of Ropivacaine and Bupivacaine by Densitometry-HPTLC, Using Mucopolysaccharide As Chiral Mobile Phase Additive. European Journal of Chemistry, 5, 214-218. [Link]
-
Shaik, A. H., Kotanka, R. R., Ruthala, K. K., Gandholi, S. R., & Nalla, K. (2024). Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. ResearchGate. [Link]
-
Shaik, A. H., et al. (2024). Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. Bentham Science. [Link]
-
Salama, N. N. E.-D. (2014). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. European Journal of Chemistry. [Link]
-
Salama, N. N. E.-D. (2016). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. ResearchGate. [Link]
-
Ansmits, R., et al. (1997). A chiral capillary electrophoresis method for ropivacaine hydrochloride in pharmaceutical formulations: validation and comparison with chiral liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 15(8), 1051-1061. [Link]
-
Martínez-Pla, J. J., et al. (2004). Chiral separation of bupivacaine enantiomers by capillary electrophoresis partial-filling technique with human serum albumin as chiral selector. Journal of Chromatography A, 1045(1-2), 227-234. [Link]
-
Shaik, A. H., et al. (2024). Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. Bentham Science. [Link]
-
Čižmáriková, R., et al. (2020). Chiral Aspects of Local Anesthetics. Molecules, 25(19), 4395. [Link]
-
Salvador, A., et al. (2004). Enantiomeric resolution of bupivacaine by high-performance liquid chromatography and chiroptical detection. ResearchGate. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (1997). Enantiomeric HPLC Separations of Chiral Local Anesthetics Using Cellulose Based Chiral Stationary Phases. Analytical Letters, 30(6), 1169-1179. [Link]
-
Čižmáriková, R., et al. (2020). Chiral Aspects of Local Anesthetics. PMC - PubMed Central - NIH. [Link]
-
Čižmáriková, R., et al. (2020). Chiral stationary phases and mobile phases used to separate local anesthetics by HPLC. ResearchGate. [Link]
-
Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Rustichelli, C., et al. (2001). Enantiomeric separation of local anaesthetic drug by HPLC on chiral stationary phases. Chromatographia, 54(11-12), 731-736. [Link]
-
Lee, W., & Chun, I. K. (2005). Chromatographic separation of bupivacaine racemate by mathematical model with competitive Langmuir isotherm. ResearchGate. [Link]
-
de A. F. A. de Toledo, F., & de A. E. de Moraes, M. (2004). U.S. Patent Application No. 10/257,488.
-
Regis Technologies. (n.d.). Chiral Stationary Phases. [Link]
-
Taylor, K. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
da Silva, C. G. A., & Collins, C. H. (2014). Separation of a chiral amide on a Chiralcel OD-H column. ResearchGate. [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Lanchote, V. L., et al. (2019). Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer. Journal of Pharmaceutical and Biomedical Analysis, 164, 456-462. [Link]
-
Pais, L. S., et al. (2005). Chromatographic Separation of Bupivacaine Enantiomers by HPLC: Parameters Estimation of Equilibrium and Mass Transfer Under Linear Conditions. ResearchGate. [Link]
Sources
- 1. Chiral Aspects of Local Anesthetics [mdpi.com]
- 2. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jasco-global.com [jasco-global.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. tandfonline.com [tandfonline.com]
- 11. hplc.eu [hplc.eu]
Technical Support Center: Solubility Enhancement for N-(2,6-dimethylphenyl)piperidine-3-carboxamide
Welcome to the technical support center for N-(2,6-dimethylphenyl)piperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation with this compound. While direct solubility data for the 3-carboxamide isomer is not extensively published, this document synthesizes information from its structural isomers and related piperidine carboxamide derivatives to provide actionable insights and troubleshooting strategies.
Understanding the Likely Solubility Profile
This compound possesses a chemical structure with both hydrophobic and hydrophilic moieties. The dimethylphenyl group contributes to its lipophilicity, which likely results in low aqueous solubility. Conversely, the piperidine ring and the carboxamide group introduce polarity and potential sites for hydrogen bonding, which may afford some solubility in polar organic solvents.
Based on data from related compounds, such as the 2-carboxamide isomer and piperidine-3-carboxylic acid, we can anticipate the following solubility characteristics:
-
Low water solubility : The hydrophobic surface area of the dimethylphenyl group is significant.
-
pH-dependent aqueous solubility : The piperidine nitrogen can be protonated at acidic pH, potentially increasing solubility.
-
Solubility in polar organic solvents : Solvents like ethanol, methanol, and DMSO are likely to be effective.[1][2]
The following sections provide a series of frequently asked questions and troubleshooting guides to help you navigate the solubility challenges of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What is the likely cause?
A1: The inherent low aqueous solubility of this compound is the most probable reason. The hydrophobic nature of the dimethylphenyl group significantly limits its ability to dissolve in water-based systems. Forcing the dissolution by simply adding more compound to the buffer will likely result in a suspension rather than a true solution.
Q2: I've noticed batch-to-batch variability in the solubility of my compound. Why might this be happening?
A2: Batch-to-batch variability in solubility can stem from several factors:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility.
-
Purity: Impurities from the synthesis can either enhance or hinder solubility.
-
Particle Size: Smaller particle sizes increase the surface area available for solvation, which can improve the dissolution rate.
Q3: Can I use DMSO to dissolve my compound for cell-based assays? What are the potential pitfalls?
A3: Yes, DMSO is a common solvent for poorly soluble compounds in biological assays. However, it's crucial to be aware of the following:
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells. It is essential to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Compound Precipitation: When a concentrated DMSO stock solution is diluted into an aqueous assay medium, the compound may precipitate out of solution. It is advisable to perform a preliminary test to ensure your final concentration remains soluble in the assay medium.
Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitates upon addition to aqueous buffer. | The compound's solubility limit in the buffer has been exceeded. | 1. Reduce the final concentration of the compound. 2. Incorporate a co-solvent into your buffer system. 3. Adjust the pH of the buffer to favor the ionized form of the compound. |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations of the compound. | 1. Visually inspect for precipitation in your assay plates. 2. Prepare fresh dilutions from a stock solution for each experiment. 3. Consider using a formulation with solubility enhancers like cyclodextrins. |
| Difficulty preparing a stock solution. | The chosen solvent is not suitable for the desired concentration. | 1. Test a range of solvents (e.g., ethanol, methanol, DMF, DMSO) to find one that can dissolve the compound at the required concentration. 2. Gentle heating and sonication can aid in dissolution, but be cautious of compound degradation. |
Experimental Protocols for Solubility Enhancement
Here are detailed protocols for common solubility enhancement techniques.
Protocol 1: pH Adjustment
The basic nitrogen on the piperidine ring can be protonated to form a more soluble salt at acidic pH.
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a slurry of the compound in deionized water.
-
Slowly add 0.1 M HCl dropwise while monitoring the pH.
-
Observe for dissolution as the pH decreases.
-
Determine the pH at which the compound fully dissolves. This will give you an indication of the pKa of the piperidine nitrogen.
-
Note that adjusting the pH back towards neutral or basic conditions may cause the compound to precipitate.
Protocol 2: Co-solvency
Using a mixture of water and a water-miscible organic solvent can significantly improve solubility.
Materials:
-
This compound
-
Co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400)
-
Aqueous buffer of choice
Procedure:
-
Dissolve the compound in the co-solvent first to create a concentrated stock solution.
-
Slowly add the aqueous buffer to the stock solution with continuous stirring.
-
If precipitation occurs, you have exceeded the solubility limit for that co-solvent/buffer ratio.
-
Experiment with different co-solvents and varying ratios to find the optimal system for your desired concentration.
Protocol 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water or buffer
Procedure:
-
Prepare a solution of HP-β-CD in your desired aqueous medium.
-
Add the compound to the cyclodextrin solution.
-
Stir the mixture for several hours or overnight to allow for complex formation.
-
Filter the solution to remove any undissolved compound.
-
The resulting clear solution contains the compound complexed with the cyclodextrin.
Diagrams
Caption: Workflow for addressing poor aqueous solubility.
Caption: Troubleshooting logic for compound precipitation.
References
-
de la Fuente-Núñez, C., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]
-
Solubility of Things. Piperidine-3-carboxylic acid. [Link]
-
Pipzine Chemicals. N-(2,6-dimethylphenyl)piperidine-2-carboxamide. [Link]
-
IndiaMART. Piperidine-3-Carboxamide. [Link]
Sources
Technical Support Center: N-(2,6-dimethylphenyl)piperidine-3-carboxamide Stability and Degradation
Welcome to the technical support center for N-(2,6-dimethylphenyl)piperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation studies of this compound. As a molecule with both a substituted piperidine ring and a carboxamide linkage, understanding its stability profile is critical for accurate experimental results and robust formulation development.
This resource provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common challenges encountered during research.
Frequently Asked Questions (FAQs)
My analytical results for this compound are inconsistent. Could the compound be degrading?
Yes, inconsistent analytical results, such as a decreasing peak area in your chromatograms over time, are a strong indicator of compound degradation. This compound contains two key functional groups susceptible to degradation: the piperidine ring and the amide linkage. The stability can be influenced by storage conditions, solvent choice, pH, and exposure to light and atmospheric oxygen. To confirm degradation, it is crucial to perform forced degradation studies, which will help identify potential degradants and establish a stability-indicating analytical method.[1][2][3]
What are the most probable degradation pathways for this molecule?
Based on its chemical structure, the primary sites for degradation are the tertiary amine within the piperidine ring and the amide bond.[1][4] The likely degradation pathways include:
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2,6-dimethylaniline and piperidine-3-carboxylic acid.[4] While amides are generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can drive this reaction.
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation.[1] This can lead to the formation of an N-oxide or more complex ring-opened products.[1][5][6] Atmospheric oxygen or residual oxidizing agents in solvents can initiate this process.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical mediated degradation of the piperidine ring and other parts of the molecule.[1]
-
Thermal Degradation: While amide compounds are generally thermally stable, high temperatures can lead to decomposition.[7] The specific degradation temperature for this compound is not documented, but it is a factor to consider, especially during sample preparation steps like evaporation.
Below is a diagram illustrating the potential primary degradation pathways.
Caption: Potential Degradation Pathways.
How should I properly store this compound to minimize degradation?
To ensure the long-term stability of the compound, consider the following storage recommendations:
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (-20°C or -80°C) is recommended, especially for solutions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light: Protect from light by using amber vials or by storing in a light-proof container.
-
Form: Storing the compound as a dry solid is generally preferable to storing it in solution, as degradation reactions are often slower in the solid state. If storing in solution, use a high-purity, anhydrous aprotic solvent.
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
| Potential Cause | Troubleshooting Steps |
| Degradation of the compound | 1. Confirm Degradation: Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products. Compare the retention times and mass spectra of the peaks in your stressed samples with the unexpected peaks in your analytical run.[1][2] 2. Review Sample Handling: Evaluate your sample preparation and handling procedures. Have the samples been exposed to high temperatures, extreme pH, or light for extended periods? 3. Check Solvent Purity: Ensure the solvents used for sample dissolution and in the mobile phase are of high purity and free from contaminants (e.g., peroxides in THF or ethers which can cause oxidative degradation). |
| Contamination | 1. Blank Analysis: Run a blank injection (solvent only) to rule out contamination from the solvent or analytical system. 2. Clean the System: If the blank shows peaks, clean the injector, column, and detector. |
| Excipient/Matrix Interference | 1. Analyze Placebo: If working with a formulated product, analyze a placebo sample under the same conditions to see if any of the unexpected peaks originate from the excipients.[2] |
Issue 2: Poor Reproducibility in Bioassays or In-Vitro Experiments
| Potential Cause | Troubleshooting Steps |
| Degradation in Assay Medium | 1. Assess Stability in Medium: Incubate the compound in the assay medium (without cells or other biological components) for the duration of the experiment. Analyze samples at different time points by HPLC or LC-MS to quantify the amount of parent compound remaining. 2. Adjust pH: If the medium is significantly acidic or basic, consider if this is contributing to hydrolytic degradation. If possible, adjust the pH or use a different buffer system. 3. Protect from Light: If the assay involves incubation under lights (e.g., in a standard cell culture incubator), repeat the stability test in the dark to assess for photodegradation. |
| Adsorption to Labware | 1. Use Low-Binding Materials: The compound may adsorb to plastic surfaces. Use low-protein-binding plates and pipette tips. 2. Solubility Issues: Poor solubility can lead to precipitation and inconsistent concentrations. Confirm the solubility of the compound in your assay medium. The use of a co-solvent like DMSO may be necessary, but its final concentration should be kept low and consistent across all experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding a compound's stability profile and for developing a stability-indicating analytical method.[2][3][8]
Objective: To intentionally degrade the sample under various stress conditions to identify potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool to room temperature and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool to room temperature and neutralize with 0.1 M HCl.[9]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1][9]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[10][11] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
At the end of the stress period, dilute the samples to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC with UV and/or MS detection).
-
Compare the chromatograms to identify new peaks (degradants) and any decrease in the parent compound peak.
-
The workflow for a forced degradation study is outlined below.
Caption: Forced Degradation Study Workflow.
References
- Thermal decomposition of amide and imide derivatives of maleated polyethylene. (2025). Google Scholar.
- Degradation pathways of 1-Piperidinepentanoic acid and prevention. (n.d.). Benchchem.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024).
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). The Journal of Physical Chemistry A.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024).
- Mechanism of the degradation of polyamides. (n.d.).
- Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). White Rose Research Online.
- The Amide Functional Group: Properties, Synthesis, and Nomencl
- Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. (2013).
- N-(2,6-dimethylphenyl)piperidine-2-carboxamide (EVT-266852). (n.d.). Benchchem.
- N-(26-Dimethylphenyl)Piperidine-2-Carboxamide 98.0%(HPLC). (n.d.). PureSynth.
- 1-butyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide Hydrochloride. (n.d.). Veeprho.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
- Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Research.
- N-(2,6-Dimethylphenyl)piperidine-2-carboxamide. (n.d.). Chem-Impex.
- (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024).
- Forced Degrad
- 1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride. (n.d.). Veeprho.
- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. (n.d.).
- CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide. (n.d.). ChemSrc.
- N-(2,6-Dimethylphenyl)piperidine-2-carboxamide. (n.d.). TCI Chemicals.
- (PDF) Discovery of piperidine carboxamide TRPV1 antagonists. (2008).
- Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. (2009).
- A STUDY FOR FORCE DEGRADATION OF THREE LOCAL ANESTHETIC DRUGS, BUPIVACAINE, ROPIVACAINE, MEPIVACAINE AND QUANTITATIVE ANALYSIS OF THEIR DEGRADED PRODUCTS BY NEWLY DEVELOPED AND VALIDATION HPLC-UV AND LC-MS METHOD. (2017).
- (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2011).
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- Unexpected Subtilisin-Catalyzed Hydrolysis of a Sulfinamide Bond in Preference to a Carboxamide Bond in N-acyl Sulfinamides. (2002). PubMed.
- Evaluation of photostability of solid-state dimethyl 1,4-dihydro-2, 6-dimethyl-4-(2-nitro-phenyl)-3,5-pyridinedicarboxylate by using Fourier-transformed reflection-absorption infrared spectroscopy. (1999). PubMed.
- Novel Synthetic Route and Telescoped Process of N -(2,6-Dimethylphenyl)-6-hydroxypicolinamide Employing the Base-Free Schotten–Baumann Reaction and Self-Catalyzed Ullmann-Type Hydroxylation. (2018).
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
- N-(2,6-Dimethylphenyl)piperidine-2-carboxamide. (n.d.). TCI Chemicals (India).
- Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. (2022). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. biomedres.us [biomedres.us]
- 4. Buy N-(2,6-dimethylphenyl)piperidine-2-carboxamide (EVT-266852) | 15883-20-2 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. journalcra.com [journalcra.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
Technical Support Center: Optimizing Amide Coupling for Piperidine-3-Carboxamides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of piperidine-3-carboxamides. This class of compounds is a cornerstone in modern medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] However, their synthesis via amide coupling is not without challenges, often stemming from steric hindrance, potential for racemization, and the nuanced reactivity of the piperidine framework.[3][4]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide: Diagnosing and Solving Common Coupling Issues
This section addresses specific problems encountered during the synthesis of piperidine-3-carboxamides in a direct question-and-answer format.
Q1: Why is my amide coupling reaction yield extremely low or failing completely?
Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials (piperidine-3-carboxylic acid and amine) with little to no desired product formation.
Possible Causes & Recommended Solutions:
-
Inefficient Carboxylic Acid Activation: The core of the reaction is the conversion of the carboxylic acid into a highly reactive intermediate. If this step is inefficient, the reaction will not proceed.
-
Solution: For sterically hindered systems like many substituted piperidines, standard carbodiimide reagents like EDC may be insufficient.[5] Switch to a more potent aminium/uronium or phosphonium salt reagent. HATU is consistently cited as superior to HBTU for challenging couplings due to the formation of a more reactive OAt-ester intermediate.[6][7][8] This enhanced reactivity helps overcome steric barriers.[7]
-
-
Steric Hindrance: The 3-position of the piperidine ring, especially when the ring itself or the coupling partners bear additional substituents, can create significant steric congestion around the reaction center.[3]
-
Solution: In addition to using a stronger coupling reagent like HATU, consider optimizing reaction conditions.[9] Pre-activating the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the amine can improve yields.[10] Increasing the reaction temperature from room temperature to 40-50°C may also be beneficial, but must be done cautiously as it can increase the risk of racemization.[4]
-
-
Incorrect Stoichiometry or Reagent Degradation: Using insufficient coupling reagent or base, or employing reagents that have degraded due to moisture, will stall the reaction.
-
Solution: Always use fresh, high-quality reagents. Coupling reagents, especially carbodiimides and uronium salts, are moisture-sensitive. Store them in a desiccator. A typical stoichiometry for a challenging coupling is Acid:Amine:Coupling Reagent:Base = 1.0 : 1.1 : 1.2 : 2.0. The excess amine and reagent help drive the reaction to completion.
-
-
Low Nucleophilicity of the Amine: If you are coupling the piperidine-3-carboxylic acid with an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), its low nucleophilicity can make the reaction sluggish.[5][11]
-
Solution: This scenario demands a highly activated carboxylic acid. HATU or COMU are excellent choices.[12][13] Alternatively, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be effective, though this is a harsher method and may not be compatible with sensitive functional groups.[11]
-
Q2: My chiral piperidine-3-carboxamide is showing significant racemization. How can I prevent this?
Symptom: Chiral HPLC analysis of the product shows a mixture of enantiomers or diastereomers, whereas the starting chiral acid was enantiopure.
Possible Causes & Recommended Solutions:
-
Oxazolone Formation: This is the most common pathway for racemization in amide coupling.[4][14] Activation of an N-protected piperidine-3-carboxylic acid can lead to the formation of a planar 5(4H)-oxazolone intermediate. The proton at the chiral center (C3 of the piperidine ring) becomes highly acidic and is easily abstracted by base, leading to loss of stereochemical integrity.[4]
-
Solution A - Choice of Reagent and Additive: The key is to ensure the rate of aminolysis of the activated ester is much faster than the rate of oxazolone formation or deprotonation.
-
Uronium reagents containing HOAt, like HATU, are known to suppress racemization better than their HOBt-based counterparts (like HBTU).[8][15] The HOAt additive accelerates the coupling reaction, minimizing the lifetime of the racemization-prone activated intermediate.[16]
-
If using a carbodiimide like EDC or DIC, the addition of an auxiliary nucleophile is mandatory.[12] While HOBt is common, OxymaPure (ethyl cyanohydroxyiminoacetate) is often superior for reducing racemization.[13]
-
-
Solution B - Base Selection and Stoichiometry: The choice and amount of base are critical.
-
Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Avoid using tertiary amines with lower steric bulk, like triethylamine (TEA), which can more readily abstract the α-proton.[4]
-
Use the minimum amount of base necessary. Typically, 2 equivalents are sufficient. Excess base dramatically increases the rate of racemization.[4]
-
-
Solution C - Temperature Control:
-
Q3: I'm observing a significant byproduct with a mass corresponding to my amine + 151 Da. What is it?
Symptom: LC-MS analysis shows a major byproduct in addition to the desired product, with a mass indicating the addition of a tetramethylguanidinium moiety to the N-terminus of your amine component.
Possible Cause & Recommended Solution:
-
Guanidinylation Side Reaction: This is a known side reaction when using aminium/uronium-based coupling reagents like HATU and HBTU.[16] If an excess of the coupling reagent is used relative to the carboxylic acid, the free reagent can react directly with the primary or secondary amine starting material to form a stable guanidinium species, effectively capping the amine and preventing it from reacting as desired.[15]
-
Solution A - Control Stoichiometry: The simplest solution is to avoid a large excess of the coupling reagent. Never use more than ~1.5 equivalents of HATU/HBTU relative to the carboxylic acid. Ensure the carboxylic acid is present and ready for activation when the coupling reagent is added.[16]
-
Solution B - Pre-activation: A robust method to prevent this is pre-activation. Mix the carboxylic acid, coupling reagent (e.g., HATU, 1.05-1.1 eq), and base (e.g., DIPEA, 2.0 eq) in the solvent (e.g., DMF) and stir for 5-15 minutes. This consumes the coupling reagent to form the active ester. Then, add the amine component to the pre-activated mixture.[10] This ensures no free coupling reagent is available to react with the amine.
-
Frequently Asked Questions (FAQs)
Q: What is the best all-around coupling reagent for piperidine-3-carboxamides?
While there is no single "best" reagent for all scenarios, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is widely regarded as the reagent of choice for difficult couplings, including those involving sterically hindered or racemization-prone substrates like piperidine-3-carboxylic acid derivatives.[6][8][15] Its superiority stems from the formation of a highly reactive OAt active ester, which leads to faster reaction rates and lower racemization compared to HOBt-based reagents like HBTU.[7]
| Feature | HATU | HBTU | EDC/HOBt |
| Reactivity | Very High | High | Moderate |
| Racemization Risk | Low | Moderate | Moderate to Low |
| Common Byproducts | Tetramethylurea, HOAt | Tetramethylurea, HOBt | N-acylurea, DCU/DIU, HOBt |
| Ideal Use Case | Sterically hindered, racemization-prone, or difficult couplings.[6][7] | General purpose couplings, more cost-effective than HATU.[8] | Routine, non-hindered couplings; cost-effective for large scale.[17][18] |
| Key Consideration | Higher cost; can cause guanidinylation if used in large excess.[16] | Less effective for hindered substrates compared to HATU.[6][7] | Can be sluggish; formation of insoluble urea byproducts (with DCC).[16] |
Table 1: Comparison of Common Amide Coupling Reagents.
Q: How do I choose the right base and solvent?
-
Base: The standard choice is a hindered, non-nucleophilic amine base, with N,N-Diisopropylethylamine (DIPEA or Hünig's base) being the most common.[17] Its steric bulk minimizes side reactions (like acylation of the base or abstraction of the α-proton) while effectively scavenging the acid formed during the reaction. Use 2-3 equivalents.
-
Solvent: A polar, aprotic solvent is required to dissolve the reactants and facilitate the reaction. N,N-Dimethylformamide (DMF) is the most common and effective choice.[17][19] Dichloromethane (DCM) or acetonitrile (MeCN) can also be used, but solubility of the peptide-like products can sometimes be an issue.[5][20] Always use anhydrous (dry) solvent to prevent hydrolysis of the activated intermediates.
Q: Do I need to protect the piperidine nitrogen before coupling?
Yes, absolutely. The secondary amine of the piperidine ring is a nucleophile and will compete with your desired amine during the coupling reaction, leading to dimerization, polymerization, and other side reactions. The nitrogen must be protected, typically with a tert-butyloxycarbonyl (Boc) group .[5][19] The Boc group is stable to the basic conditions of the amide coupling but can be readily removed later under acidic conditions (e.g., with TFA or HCl in dioxane).[4]
Core Experimental Protocols
The following are generalized, robust starting protocols. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.
Protocol 1: HATU-Mediated Coupling (Recommended for Difficult Substrates)
This protocol utilizes pre-activation to minimize side reactions and maximize yield.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.2 eq).
-
Pre-activation Stir: Stir the mixture at room temperature for 10-15 minutes. The solution may change color.
-
Amine Addition: Add the amine component (1.1-1.2 eq) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40°C.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[19]
Protocol 2: EDC/HOBt-Mediated Coupling (Standard Conditions)
-
Preparation: In a round-bottom flask, dissolve the N-Boc-piperidine-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine component (1.1 eq) in anhydrous DMF.[18]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
EDC Addition: Add EDC·HCl (1.2 eq) to the cooled solution in one portion.
-
Base Addition: Add DIPEA (2.2 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-24 hours, monitoring progress by TLC or LC-MS.
-
Workup & Purification: Follow steps 6 and 7 from the HATU protocol.
Visualized Workflows and Logic
General Amide Coupling Workflow
Caption: A generalized experimental workflow for HATU-mediated amide coupling.
Troubleshooting Decision Tree
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. peptide.com [peptide.com]
- 18. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Challenges in N-arylpiperidine-3-carboxamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of N-arylpiperidine-3-carboxamides. This scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous drug candidates and biologically active molecules.[1][2][3] However, its synthesis is often fraught with challenges, from sterically hindered couplings to difficult C-N bond formations.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Part 1: Troubleshooting the Amide Bond Formation
The primary and most frequent challenge lies in the coupling of the piperidine-3-carboxylic acid moiety with an aryl amine. The inherent steric hindrance and electronic properties of the substrates can lead to a host of issues.[4][5]
Q1: My amide coupling reaction shows low to no yield. What are the likely causes and how can I fix it?
This is the most common issue, often stemming from several factors. A systematic approach is key to diagnosis.[6][7]
Possible Cause 1: Inefficient Carboxylic Acid Activation The carboxylic acid must be converted into a highly reactive intermediate to be susceptible to attack by the often-weakly nucleophilic aryl amine.
-
Solution: Upgrade your coupling reagent. For sterically demanding substrates, standard carbodiimides like EDC or DCC may be insufficient.[6][8] Switch to a more potent uronium/aminium or phosphonium salt-based reagent.[8]
-
HATU (or HCTU): These reagents form a highly reactive O-acylisourea intermediate that efficiently acylates amines with minimal racemization.[9] They are often the first choice for challenging couplings.[10][11]
-
PyBOP/PyAOP: These phosphonium salts are also highly effective, particularly for couplings prone to racemization.[7] PyAOP is especially useful for coupling N-methyl amino acids.[9]
-
Acyl Fluorides: For exceptionally hindered systems where even HATU fails, in situ formation of an acyl fluoride can be a powerful alternative. Reagents like XtalFluor-E or protocols using BTFFH can drive the reaction forward at elevated temperatures.[12][13]
-
Possible Cause 2: Steric Hindrance The piperidine ring, especially with substituents, and ortho-substituted anilines can physically block the reactive centers.[4][14]
-
Solution:
-
Increase Reaction Temperature: While being mindful of potential side reactions or degradation, increasing the temperature can provide the necessary energy to overcome the activation barrier.
-
Change Solvent: Switching to a higher-boiling-point aprotic polar solvent like DMF or NMP can facilitate higher reaction temperatures.
-
Extended Reaction Time: Some hindered couplings simply require more time, sometimes up to 24-48 hours. Monitor progress carefully by TLC or LC-MS.
-
Possible Cause 3: Unprotected Piperidine Nitrogen If the piperidine nitrogen is a secondary amine (N-H), it is nucleophilic and can compete with your desired arylamine, leading to oligomerization or reaction with the coupling agent.[6]
-
Solution: Protect the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is the most common and robust choice. It is stable to most coupling conditions and easily removed later with acid (e.g., TFA or HCl in dioxane).[1][11]
Possible Cause 4: Reaction Conditions Moisture and incorrect stoichiometry are silent yield killers.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon). Water readily hydrolyzes the activated carboxylic acid intermediate back to the starting material.[6][7]
-
Check Stoichiometry: Ensure your coupling reagent is used in at least stoichiometric amounts (typically 1.1-1.2 equivalents). The base, often DIPEA or triethylamine, should be used in excess (2-3 equivalents) to neutralize generated acids and maintain a favorable reaction pH.
-
Troubleshooting Workflow: Low Amide Coupling Yield
Caption: A decision tree for troubleshooting low yields in amide coupling.
Part 2: Troubleshooting the N-Arylation Step
After successfully forming the amide, the next major hurdle is the construction of the C-N bond between the piperidine nitrogen and the aryl group. This is typically achieved via transition-metal-catalyzed cross-coupling reactions.
Q2: My Buchwald-Hartwig amination is failing. What should I check?
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for C-N bond formation.[15][16] Its success hinges on the delicate interplay between the catalyst, ligand, base, and substrate.
Possible Cause 1: Catalyst/Ligand Incompatibility Not all ligands work for all substrates. The choice is critical for reaction success.[17]
-
Solution:
-
Screen Ligands: For piperidine substrates, bulky, electron-rich phosphine ligands are generally required. Common starting points include XPhos, SPhos, or RuPhos. For heteroaromatic partners, specific ligands may be necessary.[18]
-
Check Catalyst Precursor: Ensure you are using an appropriate palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂). The active Pd(0) species is formed in situ.
-
Possible Cause 2: Incorrect Base The base plays a dual role: it deprotonates the piperidine nitrogen to form the active nucleophile and participates in the catalytic cycle. A mismatch can halt the reaction.
-
Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[19] Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective in certain cases, particularly with base-sensitive functional groups.
Possible Cause 3: Catalyst Deactivation The catalytic species is sensitive to oxygen and certain functional groups.
-
Solution:
-
Degas Thoroughly: Rigorously degas your solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 30+ minutes) to remove all traces of oxygen.
-
Substrate Purity: Ensure your aryl halide and piperidine starting materials are pure. Impurities can poison the catalyst.
-
Q3: When should I consider an Ullmann condensation instead of Buchwald-Hartwig?
The Ullmann condensation is a copper-catalyzed C-N coupling reaction.[20][21] While classic conditions were harsh (high temperatures, stoichiometric copper), modern protocols using ligands have made it a viable alternative.[22][23]
-
Consider Ullmann when:
-
Cost is a major factor: Copper catalysts are significantly cheaper than palladium catalysts.
-
Palladium is problematic: If your substrate contains functional groups that are incompatible with palladium or if palladium contamination is a major concern for the final product.
-
Specific Substrates: For certain electron-deficient aryl halides or specific heterocyclic systems, Ullmann-type reactions can sometimes provide better yields than palladium-catalyzed methods.[23]
-
Part 3: Frequently Asked Questions (FAQs)
Q4: Which synthetic route is generally preferred: (A) amide formation first, followed by N-arylation, or (B) N-arylation first, followed by amide formation?
Both routes are viable, and the best choice depends on substrate availability and potential interferences.
Caption: The two primary synthetic routes to N-arylpiperidine-3-carboxamides.
-
Route A (Amide Coupling First): This is often preferred. Commercially available N-Boc-piperidine-3-carboxylic acids are common starting materials.[1][11] The amide coupling is performed, followed by Boc deprotection and then the N-arylation step. This isolates the potentially challenging C-N coupling to the end of the synthesis.
-
Route B (N-Arylation First): This route can be advantageous if the desired aryl amine for the amide coupling is sensitive to the conditions of the N-arylation reaction. However, performing a Buchwald-Hartwig or Ullmann reaction on the free carboxylic acid can sometimes lead to side reactions like decarboxylation.
Q5: My chiral center at the C3 position is epimerizing. How can I prevent this?
Epimerization can occur during the carboxylic acid activation step, especially under harsh conditions or with certain reagents.[24]
-
Solution:
-
Use Additives: Incorporate racemization-suppressing additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or Hydroxybenzotriazole (HOBt) into your coupling protocol.[8][24]
-
Lower the Temperature: Perform the coupling at 0 °C or even lower temperatures.
-
Choose the Right Reagent: Carbodiimides can be more prone to causing racemization.[8] Reagents like HATU and COMU are designed to minimize this side reaction.
-
Part 4: Protocols & Data
Protocol 1: General Procedure for Amide Coupling using HATU [7]
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-piperidine-3-carboxylic acid (1.0 eq.) and dissolve it in anhydrous DMF (to make a ~0.1 M solution).
-
Addition of Amine & Base: Add the desired arylamine (1.1 eq.) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Activation: Add HATU (1.2 eq.) portion-wise to the stirred solution. A mild exotherm may be observed.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Relative Reactivity | Byproduct Removal | Racemization Risk |
| Carbodiimides | EDC, DCC, DIC | Moderate | EDC: Water-solubleDCC/DIC: Filtration | Moderate to High[8] |
| Uronium/Aminium | HATU, HBTU, HCTU | Very High | Water-soluble | Low (with additives)[8][9] |
| Phosphonium | PyBOP, PyAOP | High | Water-soluble | Low[7] |
| Acyl Halide Precursors | XtalFluor-E, BTFFH | Very High | Varies | Low[12] |
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
-
Preparation: To a flame-dried Schlenk tube or reaction vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Addition of Substrates: Add the piperidine-3-carboxamide substrate (1.0 eq.) and the aryl halide (1.2 eq.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Ar) three times. Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visual Guide: Buchwald-Hartwig Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.[15][17]
References
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. . [Link]
-
Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry. [Link]
-
Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Wikipedia. Buchwald–Hartwig amination. en.wikipedia.org. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. . [Link]
-
Le, C. M., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development. [Link]
-
Wikipedia. Ullmann condensation. en.wikipedia.org. [Link]
-
Thapa, B., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
ResearchGate. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. ResearchGate. [Link]
-
Káncz, A., et al. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. chem.libretexts.org. [Link]
-
Kim, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]
-
Lo Presti, E., et al. (1993). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. European Journal of Medicinal Chemistry. [Link]
-
ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. pubs.acs.org. [Link]
-
Aapptec Peptides. Coupling Reagents. . [Link]
-
Jagtap, V. A., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. ResearchGate. [Link]
-
Wismer, M. K., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]
-
Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction. . [Link]
-
Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition. [Link]
- Google Patents. (2017). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
Wismer, M. K., et al. (2024). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ResearchGate. [Link]
-
Lasota, J., & Kędzia, J. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. [Link]
-
Organic Chemistry Portal. Amine to Amide (Coupling). . [Link]
-
Wang, X., et al. (2018). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents. Molecules. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
ChemRxiv. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. chemrxiv.org. [Link]
-
ACS Publications. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. pubs.acs.org. [Link]
-
ChemRxiv. (2022). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. chemrxiv.org. [Link]
-
Zhang, Z., et al. (2021). Steric effect of intermediates induces formation of three-dimensional covalent organic frameworks. Nature Communications. [Link]
Sources
- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. peptide.com [peptide.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Steric effect of intermediates induces formation of three-dimensional covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 21. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Enantioselectivity in Piperidine-3-Carboxamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the enantioselective synthesis of piperidine-3-carboxamide and its derivatives. Chiral piperidines are ubiquitous scaffolds in pharmaceuticals, and controlling their stereochemistry is a critical challenge in drug development and medicinal chemistry.[1][2][3] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you overcome common hurdles and optimize the enantioselectivity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for inducing enantioselectivity in the synthesis of 3-substituted piperidines?
There are three principal approaches to establishing stereocontrol in piperidine synthesis:
-
Catalytic Asymmetric Synthesis: This is often the most efficient method, employing a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. Key strategies include:
-
Transition-Metal Catalysis: Utilizes chiral ligands complexed to metals like Rhodium, Palladium, or Copper to control the stereochemical outcome of reactions such as asymmetric hydrogenation, reductive Heck reactions, or allylic substitutions.[1][4][5][6][7]
-
Organocatalysis: Employs small, chiral organic molecules (e.g., proline derivatives) to catalyze stereoselective transformations, such as Michael additions or aza-Diels-Alder reactions, which can be precursors to the piperidine ring.[8][9][10]
-
Biocatalysis: Leverages enzymes, such as imine reductases (IREDs) or transaminases, to perform highly selective transformations under mild conditions, often with exceptional enantioselectivity.[11]
-
-
Chiral Auxiliaries: This classic strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate.[12] The auxiliary directs the stereochemical course of a subsequent reaction and is then removed, leaving the enantiomerically enriched product.[13] Evans' oxazolidinones and pseudoephedrine are common examples.[12][13]
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials from nature, such as amino acids or carbohydrates, to construct the chiral piperidine ring.[14][15]
Q2: How do I select the most appropriate chiral strategy for my specific piperidine-3-carboxamide target?
The choice of strategy depends on several factors including the specific substitution pattern, available starting materials, and scalability requirements. The following decision tree provides a general guide.
Caption: Decision tree for selecting a chiral strategy.
Q3: How critical is the choice of the nitrogen protecting group (e.g., Boc, Cbz)?
The N-protecting group is crucial and influences the reaction in several ways:
-
Conformational Lock: Bulky groups like Boc can lock the ring into a specific conformation, which can enhance facial selectivity in subsequent reactions.
-
Electronic Effects: Electron-withdrawing groups can modify the nucleophilicity and basicity of the nitrogen, which is critical for catalyst compatibility and preventing side reactions like catalyst inhibition.[16]
-
Substrate Activation: In some cases, the protecting group is integral to the reaction mechanism, such as the carbamate groups used in asymmetric reductive Heck reactions starting from pyridine precursors.[1][5]
It is highly recommended to use an N-protected piperidine, especially when working with reagents that are sensitive to basic amines.[16]
Troubleshooting Guide: Low Enantioselectivity (ee)
This section addresses the most common issue encountered in asymmetric synthesis: obtaining a product with low enantiomeric excess.
Problem: My reaction yields the desired piperidine-3-carboxamide, but the enantioselectivity is poor (<80% ee).
This is a multifactorial problem. A systematic, step-by-step approach is the key to identifying the root cause.
Caption: Systematic workflow for troubleshooting low enantioselectivity.
Deep Dive: Potential Causes & Solutions
Potential Cause #1: Suboptimal Catalyst or Chiral Ligand
Causality: The heart of any catalytic asymmetric reaction is the interaction between the catalyst's chiral environment and the substrate. A mismatch between the ligand's steric and electronic properties and those of the substrate will result in a poorly organized transition state, leading to low enantioselectivity. Different classes of ligands (e.g., C₂-symmetric bisphosphines vs. diene-based ligands) can give vastly different results.[1]
Recommended Solutions:
-
Ligand Screening: The most effective solution is to perform a screen of different chiral ligands. Even subtle changes to the ligand backbone or steric bulk can have a profound impact on enantioselectivity.
-
Catalyst Purity and Activation: Ensure the metal precursor and ligand are of high purity. Some catalysts require an in situ activation step; verify that this is being performed correctly. Impurities can act as catalyst poisons.[16]
-
Catalyst Loading: While less common for ee, incorrect catalyst loading can affect reaction kinetics. Verify that the optimal loading is being used.
| Catalytic System | Typical Application | Example Ligand(s) | Reported ee% | Reference |
| Rhodium-Catalyzed | Asymmetric Reductive Heck of Pyridines | (R)-DTBM-SEGPHOS | 92-99% | [4] |
| Organocatalysis | Aza-Michael Addition | Diarylprolinol Silyl Ether | High | [8] |
| Biocatalysis | Reductive Amination | Ene-Imine Reductase (EneIRED) | High | [11] |
| Copper-Catalyzed | Asymmetric C-H Cyanation | Chiral Cu(II) Complex | High | [17][18] |
Potential Cause #2: Incorrect Reaction Temperature
Causality: The difference in the activation energies (ΔΔG‡) for the formation of the two enantiomers is often small. Higher temperatures provide more thermal energy, which can allow the reaction to proceed through the higher-energy transition state (leading to the undesired enantiomer) more easily, thus eroding enantioselectivity. Lowering the temperature generally increases the energy difference's impact, favoring the lower-energy pathway.
Recommended Solutions:
-
Temperature Screening: Conduct the reaction at a range of temperatures (e.g., 70°C, 30°C, 0°C, -20°C) to map its effect on ee. For example, in certain additions to dihydroquinolines, decreasing the temperature from standard conditions to 30°C significantly improved enantioselectivity.[1][5]
-
Kinetics vs. Thermodynamics: Be aware that lowering the temperature will also slow the reaction rate. You may need to increase the reaction time to achieve full conversion.
Potential Cause #3: Suboptimal Solvent or Concentration
Causality: The solvent plays a critical role in stabilizing the catalyst-substrate complex and the transition state. Solvent polarity, viscosity, and coordinating ability can all influence the reaction's stereochemical outcome. Similarly, reaction concentration can be a factor; high concentrations might favor a non-selective bimolecular background reaction over the desired catalytic cycle.
Recommended Solutions:
-
Solvent Screening: Test a panel of solvents with varying properties (e.g., coordinating vs. non-coordinating, polar aprotic vs. nonpolar). Aprotic solvents like THF, toluene, or dichloromethane are common starting points.
-
Concentration Study: Run the reaction at different molarities. Poor conversion has been observed at concentrations lower than 1 M in some Rh-catalyzed systems.[1]
Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction
This protocol is adapted from a state-of-the-art method for synthesizing enantioenriched 3-substituted piperidines from pyridine precursors, which can then be converted to the desired carboxamide.[4][5] This method involves the formation of a tetrahydropyridine intermediate.
Caption: Simplified Rh-catalyzed asymmetric carbometalation cycle.
Materials:
-
N-protected pyridine precursor (e.g., phenyl pyridine-1(2H)-carboxylate) (1.0 equiv)
-
Arylboronic acid (3.0 equiv)
-
[Rh(cod)(OH)]₂ (3 mol%)
-
Chiral bisphosphine ligand (e.g., (R)-DTBM-SEGPHOS) (7 mol%)
-
Aqueous Cesium Hydroxide (CsOH) (2.0 equiv)
-
Solvent: Tetrahydrofuran (THF) / Toluene (1:1)
-
Anhydrous conditions, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactor Setup: To an oven-dried reaction vial under an inert atmosphere, add the Rhodium precursor, the chiral ligand, and the arylboronic acid.
-
Solvent Addition: Add the THF/Toluene solvent mixture. Stir for 5-10 minutes until the catalyst complex is formed (observe color change).
-
Reagent Addition: Add the N-protected pyridine precursor to the vial, followed by the aqueous CsOH solution.
-
Reaction Execution: Seal the vial tightly and place it in a preheated block at the desired temperature (e.g., 70°C). Stir vigorously for the required duration (typically 20-48 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product via flash column chromatography on silica gel to isolate the 3-substituted tetrahydropyridine.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee%) using chiral HPLC or SFC.
References
-
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 14, 130-139. [Link]
-
Rowntree, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(37), 17088–17095. [Link]
-
Jagtap, S. U., et al. (2024). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 36(6), 1315-1321. [Link]
-
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
Zábranský, M., et al. (2018). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry. [Link]
-
Fernández-Ibáñez, M. Á. (2023). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 21(7), 398. [Link]
-
Wang, P-S., et al. (2023). Photoinduced Pd-Catalyzed Formal Asymmetric Allylic Substitution of Piperidine Scaffolds. ACS Catalysis. [Link]
-
ACS Publications. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]
-
Bio, M. M., et al. (2022). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. [Link]
-
ACS Publications. (2016). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2018). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. [Link]
-
Monaco, D., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters. [Link]
-
O'Brien, P., et al. (2015). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Journal of the American Chemical Society, 137(35), 11491-11497. [Link]
-
National Institutes of Health. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]
-
Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science, 370(6518). [Link]
-
Li, Z., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 18(13). [Link]
-
Titov, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
National Institutes of Health. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
Thieme. (2021). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]
-
RSC Publishing. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. [Link]
-
RSC Publishing. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]
-
ResearchGate. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. [Link]
-
ACS Publications. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. [Link]
-
Sci-Hub. (1998). Asymmetric routes to substituted piperidines. Chemical Communications. [Link]
-
National Institutes of Health. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]
-
University of York. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
ACS Publications. (2009). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Biological Activity of N-(2,6-dimethylphenyl)piperidine-3-carboxamide
Prepared by the Senior Application Scientist Team
Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive technical support resource for your work with the N-(2,6-dimethylphenyl)piperidine-3-carboxamide scaffold. Our goal is to provide practical, field-proven insights and troubleshooting strategies to help you navigate common experimental challenges and unlock the full therapeutic potential of your compound series. This is not a rigid protocol book but a dynamic guide structured around the real-world questions that arise during a lead optimization campaign.
Part 1: Frequently Asked Questions - Initial Compound Characterization
This section addresses foundational questions you should consider when beginning your investigation of a novel compound like this compound.
Question: What is this compound, and what are its potential biological activities?
Answer: this compound is a specific chemical entity featuring a piperidine ring substituted at the 3-position with a carboxamide group, which is in turn linked to a 2,6-dimethylphenyl moiety. While this exact molecule is not extensively characterized as a commercial drug, its structural motifs are present in numerous biologically active agents. Understanding these related structures provides a logical starting point for hypothesizing its potential activities.
-
Piperidine-3-carboxamide Scaffold: This core is a versatile pharmacophore. Derivatives have been identified as potent inhibitors of Cathepsin K for osteoporosis[1], inducers of a senescence-like phenotype in melanoma cells[2][3], and inhibitors of Anaplastic Lymphoma Kinase (ALK)[4]. The regio-isomerism is critical; studies have shown that the piperidine-3-carboxamide can be active while the corresponding piperidine-4-carboxamide is inactive, indicating a specific binding orientation is required for activity.[2]
-
N-(2,6-dimethylphenyl) Group: This "xylidide" moiety is a hallmark of many amide-type local anesthetics, such as Bupivacaine and Ropivacaine.[5] In those molecules, it is crucial for blocking voltage-gated sodium channels.[6]
Therefore, based on its structure, this compound could plausibly be investigated for anticancer, anti-inflammatory, or channel-modulating activities. The first step is always broad phenotypic screening to identify its primary biological effect.[2][7]
Question: My initial screening results are inconsistent. What are the most common sources of variability in cell-based assays?
Answer: Reproducibility is the cornerstone of reliable drug discovery.[8] Inconsistency in cell-based assays is a frequent challenge, often stemming from a few key factors:
-
Cell Health and Passage Number: Use cells with a consistent, low passage number. Immortalized cell lines can exhibit genetic drift over time, altering their response to compounds.[8][9] Always monitor cell morphology and doubling time.
-
Cell Seeding Density: The response of cells to a drug can vary significantly with their confluency and growth rate.[9][10] It is critical to perform a pilot experiment to determine the optimal seeding density that ensures cells are in the exponential growth phase throughout the assay duration.[8]
-
Compound Solubility and Stability: If your compound precipitates in the assay medium, the effective concentration will be lower and more variable. Similarly, if it degrades over the incubation period, its potency will appear to diminish.[9]
-
Plate Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth and compound activity. To mitigate this, avoid using the outer wells for experimental samples or ensure a humidified environment in your incubator.[11]
-
Reagent and Equipment Performance: Ensure all laboratory equipment, especially pipettes and dispensers, are properly calibrated. Use high-quality reagents and microplates appropriate for your assay type (e.g., low-binding plates for sticky compounds).[12][13]
Part 2: Troubleshooting Guide - Navigating Experimental Hurdles
This section provides direct answers and solutions to specific problems you may encounter during your experiments.
Question: My compound won't dissolve in my aqueous assay buffer. What should I do?
Answer: Poor aqueous solubility is a primary obstacle for many small molecules. Here is a systematic approach to address this:
-
Optimize Your Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. Always include a vehicle control (e.g., 0.5% DMSO in media) in your experiments.
-
Assess Kinetic Solubility: Before proceeding, perform a kinetic solubility assay to determine the concentration at which your compound begins to precipitate in your specific assay buffer. This establishes the upper limit for your dose-response studies.
-
Use Formulation Aids (for in vitro use): For particularly challenging compounds, small amounts of solubilizing excipients can be tested. Pluronic F-127 or Kolliphor EL can sometimes improve solubility, but you must run controls to ensure the excipient itself does not affect the assay readout.
-
Consider pH Modification: If your compound has an ionizable group (like the piperidine nitrogen), adjusting the pH of the buffer can significantly alter solubility. However, be cautious as this can also affect cell health and the activity of your compound.
Solubility Troubleshooting Workflow
Caption: A decision-making workflow for addressing compound solubility issues.
Question: My dose-response curve is flat, or I see a U-shaped curve. How do I interpret this?
Answer: The shape of your dose-response curve provides critical information beyond just the IC50. Deviations from a classic sigmoidal shape often indicate complex biology or assay artifacts.
| Curve Shape | Potential Cause | Troubleshooting Steps |
| Flat (Inactive) | 1. Compound is truly inactive. 2. Concentration range is too low. 3. Compound precipitated out of solution. 4. Assay is not sensitive enough. | 1. Confirm inactivity in orthogonal assays. 2. Test up to the limit of solubility. 3. Visually inspect wells for precipitate; perform solubility assays. 4. Optimize assay parameters (e.g., incubation time, cell number).[8][9] |
| U-Shaped (Hormesis) | 1. Off-target effects at high concentrations. 2. Compound has multiple mechanisms of action. 3. Assay artifact (e.g., signal interference at high concentrations). | 1. Investigate secondary targets. 2. Use more specific readouts (e.g., target engagement assays). 3. Run a control assay without cells to check for direct compound interference with the detection reagents.[14] |
| Shallow Slope | 1. Non-specific binding or mechanism. 2. Poor cell permeability. 3. Compound instability over the assay duration. | 1. Assess activity in a cell-free biochemical assay if possible. 2. Perform permeability assays (e.g., PAMPA). 3. Measure compound concentration in media over time via LC-MS. |
Question: How do I distinguish between targeted cytotoxicity and non-specific toxicity?
Answer: This is a crucial step in validating a hit. A compound that simply kills all cells indiscriminately is not a viable drug lead.
-
Counter-Screening: Test your compound in a panel of different cell lines. A promising compound will show selective activity against your target cell line(s) while being significantly less potent against others.
-
Orthogonal Assays: Measure multiple endpoints of cell death. For example, if your hypothesis is that the compound induces apoptosis, you should see markers like caspase activation or annexin V staining.[9] If you only see membrane disruption (measured by LDH release), it may indicate non-specific necrosis.
-
Time-Course Experiments: A specific biological effect often has a characteristic time dependency, whereas non-specific toxicity may occur more rapidly and indiscriminately.[8]
Part 3: Strategies for Enhancing Biological Activity
Once you have a confirmed, reproducible hit, the next phase is optimization. This involves enhancing potency, selectivity, and drug-like properties.
Structural Modification (Structure-Activity Relationship, SAR)
Question: How can I rationally design derivatives to improve potency?
Answer: A systematic SAR campaign is essential. The this compound scaffold offers several points for modification. The goal is to probe the chemical space around your initial hit to identify modifications that improve target engagement.
Illustrative SAR Strategy
Caption: Key modification sites for an SAR study on the core scaffold.
Based on literature for similar scaffolds, here are high-priority modifications to consider:[1][2][7][15]
-
Piperidine Nitrogen (N1): This is often a key vector for interacting with solvent or a specific sub-pocket of the target. Explore a range of substituents from small alkyl groups to larger aryl or sulfonyl groups.
-
Piperidine C3-Stereocenter: The stereochemistry at the point of attachment for the carboxamide is often critical. Synthesizing and testing the individual (S) and (R) enantiomers is a high-priority task, as one may be significantly more active than the other.[2]
-
Dimethylphenyl Ring: Systematically alter the substitution pattern. Replacing a methyl group with a halogen (e.g., Cl, F) or a hydrogen-bond donor/acceptor (e.g., -OH, -OCH3) can dramatically impact binding affinity and selectivity.
Protocol: General Procedure for N1-Arylsulfonyl Modification
-
Starting Material: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (2.0 eq).
-
Reaction: Slowly add the desired arylsulfonyl chloride (1.1 eq) dissolved in DCM.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Formulation and Bioavailability Enhancement
Question: My compound is potent in my biochemical assay but shows weak activity in cell-based assays or is inactive in vivo. What's wrong?
Answer: This common scenario points to poor "drug-like" properties, most often low membrane permeability or rapid metabolism, leading to low bioavailability.[16] Enhancing the exposure of the target tissue to the compound is a critical step. While structural modification can help, pharmaceutical formulation strategies are powerful tools to overcome these barriers.[17]
Decision Tree for Formulation Strategy
Caption: Selecting a formulation strategy based on the compound's physicochemical properties.
Key Strategies to Consider:
-
Lipid-Based Drug Delivery Systems (LBDDS): For poorly soluble compounds, dissolving the drug in lipid excipients can significantly improve absorption.[18] Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI tract.[19]
-
Amorphous Solid Dispersions (ASD): Converting a crystalline drug to its amorphous state can dramatically increase its apparent solubility and dissolution rate. This is typically achieved by dispersing the drug in a polymeric carrier.[19]
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to faster dissolution. Technologies like cryo-milling or nanoforming can produce particles in the sub-micron or nanometer range.[20]
Combination Therapies
Question: Can I increase the therapeutic window of my compound by using it with another drug?
Answer: Yes, combination therapy is a cornerstone of modern medicine, particularly in oncology.[21] The goal is to achieve a synergistic effect, where the combined therapeutic effect is greater than the sum of the individual effects. This can allow for lower doses of each drug, potentially reducing toxicity.[21]
Potential Combination Strategies:
-
Targeting Parallel Pathways: Combine your compound with an agent that inhibits a compensatory or parallel survival pathway.
-
Overcoming Resistance: If resistance to your compound is known to emerge via a specific mechanism, co-administer a drug that blocks that mechanism.
-
Dual-Target Inhibition: In some cases, a single molecule can be designed to inhibit two distinct targets, which can be a powerful strategy.[22]
Protocol: Checkerboard Assay for Synergy Analysis
-
Plate Setup: Prepare a 96-well plate. Along the x-axis, perform a serial dilution of Drug A (your compound). Along the y-axis, perform a serial dilution of Drug B (the combination partner). The plate will contain wells with single agents at various concentrations, as well as every pairwise combination.
-
Cell Seeding: Seed cells into each well at the predetermined optimal density and incubate for 24 hours.
-
Dosing: Add the drug combinations to the plate according to the layout. Include no-drug and vehicle-only controls.
-
Incubation: Incubate for a period relevant to the cell doubling time (typically 48-72 hours).
-
Readout: Measure cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
Analysis: Use software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
This comprehensive approach of rigorous initial characterization, proactive troubleshooting, and multi-pronged optimization will provide the strongest foundation for advancing your this compound program toward a successful therapeutic outcome.
References
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (n.d.). MDPI. [Link]
-
Solid Form Strategies for Increasing Oral Bioavailability. (2022, April 16). Drug Hunter. [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]
-
The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.Net. [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs. (n.d.). Request PDF. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. [Link]
-
Expert view: Addressing the big challenges in cell-based assays. (2018, March 21). Drug Target Review. [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT. [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PubMed Central. [Link]
-
3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. (n.d.). PubMed Central. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). BioAgilytix. [Link]
-
Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. (2015, January 27). PubMed. [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (n.d.). PMC - NIH. [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025, June 19). NIH. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (n.d.). PMC - NIH. [Link]
-
A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. [Link]
-
Assay Guidance Manual. (n.d.). NCBI Bookshelf - NIH. [Link]
-
Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. (n.d.). PubMed. [Link]
-
Assay Performance, Validation & Troubleshooting. (n.d.). Study.com. [Link]
-
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (n.d.). Arabian Journal of Chemistry. [Link]
- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. (n.d.).
-
Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. (2022, February 4). PubMed. [Link]
-
N-(2,6-dimethylphenyl)piperidine-2-carboxamide. (n.d.). LookChem. [Link]
-
1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride. (n.d.). Veeprho. [Link]
-
The Role of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide in Advancing Local Anesthetic Research. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Combination therapy in combating cancer. (n.d.). PMC - NIH. [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2021, March 22). PubMed. [Link]
-
Characterization of neuromuscular blocking action of piperidine derivatives. (n.d.). PubMed. [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. (2025, December 29). American Chemical Society. [Link]
-
Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (n.d.). MDPI. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. (±)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide CAS#: 38396-39-3 [m.chemicalbook.com]
- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 14. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. upm-inc.com [upm-inc.com]
- 18. researchgate.net [researchgate.net]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drughunter.com [drughunter.com]
- 21. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-(2,6-dimethylphenyl)piperidine-3-carboxamide Metabolic Stability Assessment
Welcome to the technical support guide for assessing the metabolic stability of N-(2,6-dimethylphenyl)piperidine-3-carboxamide. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to support your drug discovery and development efforts. Our goal is to equip you, our fellow researchers, with the practical insights needed to generate reliable and reproducible data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding metabolic stability assays.
Q1: What is metabolic stability and why is it a critical parameter?
A1: Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes.[1] It is a critical parameter in drug discovery because a compound that is metabolized too quickly may have a short duration of action and poor bioavailability, failing to achieve therapeutic concentrations in the body.[2][3] Conversely, a compound that is metabolized too slowly could accumulate and lead to toxicity.[2] Early assessment of metabolic stability allows for the selection and optimization of drug candidates with favorable pharmacokinetic profiles.[4][5]
Q2: What are the primary in vitro test systems for assessing metabolic stability?
A2: The most common in vitro systems are liver microsomes and hepatocytes.[5][6]
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells. They are a cost-effective and widely used system rich in Phase I enzymes, particularly cytochrome P450s (CYPs), which are responsible for the metabolism of a majority of drugs.[7][8] They are ideal for initial screening and identifying CYP-mediated metabolism.
-
Hepatocytes: These are whole liver cells, available as fresh or cryopreserved suspensions. Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive and physiologically relevant model of liver metabolism.[5][9]
Q3: What key parameters are derived from a metabolic stability assay?
A3: The primary outputs are the in vitro half-life (t½) and the intrinsic clearance (Clint).
-
In vitro Half-life (t½): The time it takes for 50% of the parent compound to be metabolized in the assay. It is calculated from the slope of the natural logarithm plot of the percent remaining compound versus time.
-
Intrinsic Clearance (Clint): This parameter measures the inherent ability of the liver (or another metabolic system) to metabolize a drug, independent of other physiological factors like blood flow.[2] It is a crucial value used to predict in vivo hepatic clearance and bioavailability.[5]
Q4: What are the likely metabolic "soft spots" on this compound?
A4: Based on its chemical structure, several metabolic transformations are plausible:
-
Amide Hydrolysis: The carboxamide linkage is a potential site for hydrolysis by amidases, which are present in liver microsomes and other subcellular fractions.[5]
-
Piperidine Ring Oxidation: The piperidine ring can undergo hydroxylation at various positions or N-oxidation.
-
Aromatic Hydroxylation: The 2,6-dimethylphenyl ring can be hydroxylated by CYP enzymes.
-
Benzylic Oxidation: The methyl groups on the phenyl ring are susceptible to hydroxylation, forming alcohol metabolites, which can be further oxidized.
-
N-Dealkylation: While less common for piperidine rings within a core structure, enzymatic ring opening or other complex transformations are possible.
Section 2: Detailed Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a robust method for determining the in vitro half-life and intrinsic clearance of this compound using pooled human liver microsomes.
Objective: To measure the rate of disappearance of the test compound over time.
Materials:
-
This compound (Test Article, TA)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
Positive Controls: Midazolam (high clearance), Dextromethorphan (moderate clearance)[10]
-
Potassium Phosphate Buffer (100 mM, pH 7.4)[10]
-
NADPH Regenerating System (e.g., Solution A: 1.3 mM NADP+, 3.3 mM G6P; Solution B: 0.4 U/mL G6PDH)
-
Internal Standard (IS): A structurally similar, stable compound (e.g., a deuterated analog)
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing the IS at a known concentration.
-
96-well incubation plates (low-binding recommended) and collection plates.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw liver microsomes rapidly in a 37°C water bath and immediately place on ice.[10] Dilute to an intermediate stock (e.g., 3 mg/mL) in cold phosphate buffer. Keep on ice.
-
Prepare a 1 µM working solution of the Test Article and positive controls in phosphate buffer. Causality Note: The final concentration in the incubation will be 0.5 µM. Keeping the substrate concentration well below the Michaelis-Menten constant (Km) ensures the reaction follows first-order kinetics, which is a prerequisite for accurate t½ calculation.[10]
-
Prepare the NADPH regenerating system solutions as per the manufacturer's instructions.
-
-
Incubation Setup (96-Well Plate):
-
Main Experiment: To appropriate wells, add 100 µL of the 1 µM Test Article working solution.
-
Negative Control: To separate wells, add 100 µL of the 1 µM Test Article working solution. These wells will not receive the NADPH cofactor, allowing you to assess non-enzymatic degradation.
-
Positive Controls: Add 100 µL of the 1 µM positive control working solutions to their designated wells.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking. This ensures all components reach the optimal reaction temperature.
-
-
Reaction Initiation and Sampling:
-
Initiate the enzymatic reaction by adding 100 µL of the pre-warmed HLM solution (final protein concentration: 0.5 mg/mL) to all wells.[7] For negative controls, add HLM solution that has been heat-inactivated or buffer without the NADPH cofactor.
-
Immediately after adding the microsomes, start a timer. At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot from the incubation wells to a collection plate containing 150 µL of the ice-cold ACN/IS quenching solution.
-
Self-Validation Check: The 0-minute time point is critical. It represents 100% of the compound and is established by adding the quenching solution before adding the microsomes. This sample serves as a baseline and helps identify issues like non-specific binding or poor recovery.
-
-
Sample Processing:
-
Seal the collection plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.
-
Causality Note: A high-resolution LC system is important to separate the parent compound from any potential metabolites that might be thermally unstable and revert to the parent in the MS source, which would lead to an overestimation of stability.
-
Section 3: Data Interpretation and Presentation
Data analysis involves plotting the natural logarithm of the percentage of parent compound remaining against time. The slope of this line gives the rate constant (k), which is used to calculate the half-life and intrinsic clearance.
Calculations:
-
Half-life (t½): t½ = -0.693 / k
-
Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)
Table 1: Representative Metabolic Stability Data in Human Liver Microsomes
| Compound | Time (min) | % Remaining (Mean ± SD, n=3) | t½ (min) | Clint (µL/min/mg) |
| This compound | 0 | 100 ± 4.5 | 42.8 | 32.4 |
| 5 | 91.2 ± 3.1 | |||
| 15 | 74.5 ± 2.8 | |||
| 30 | 55.1 ± 3.5 | |||
| 45 | 41.3 ± 2.9 | |||
| 60 | 30.8 ± 2.2 | |||
| Midazolam (Positive Control) | 0 | 100 ± 3.8 | 5.5 | 252.0 |
| 5 | 48.9 ± 2.5 | |||
| 15 | 10.1 ± 1.9 | |||
| Test Article (-NADPH Control) | 60 | 98.5 ± 4.1 | >120 | <11.6 |
Note: Data presented are hypothetical for illustrative purposes.
Section 4: Troubleshooting Guide
Problem 1: The compound disappears almost instantly (t½ < 5 min), even faster than the positive control.
-
Probable Cause 1: High Intrinsic Clearance. The compound may be a high-turnover substrate for CYP enzymes.
-
Solution: Re-run the assay with a lower microsomal protein concentration (e.g., 0.1-0.25 mg/mL) and shorter, more frequent time points (e.g., 0, 1, 2, 5, 10 min). This expands the linear range of disappearance, allowing for a more accurate calculation.
-
-
Probable Cause 2: Chemical Instability. The compound may be unstable in the pH 7.4 buffer at 37°C.
-
Solution: Run a buffer stability test. Incubate the compound in the buffer at 37°C without microsomes or cofactors and measure its concentration over time. If degradation occurs, this must be accounted for in your final analysis.
-
-
Probable Cause 3: Non-Specific Binding. Highly lipophilic compounds can bind extensively to the plasticware or microsomal protein, making it appear as if they have been metabolized.
-
Solution: Compare the LC-MS/MS peak area of the 0-minute sample (quenched before adding microsomes) to a standard prepared directly in the quenching solution. A significant drop in the 0-minute sample indicates binding. Use low-binding plates and consider adding a small percentage of bovine serum albumin (BSA) to the incubation, if compatible with your downstream analysis.
-
Problem 2: No significant metabolism is observed (t½ is very long or compound loss is <15% at 60 min).
-
Probable Cause 1: Poor Substrate for Microsomal Enzymes. The compound may not be metabolized by CYP or other microsomal enzymes. Its primary clearance route could be via Phase II enzymes (not fully active in this system) or non-hepatic pathways.[1][8]
-
Solution: Test the compound in a more complete system like suspension hepatocytes, which contain both Phase I and Phase II enzymes and active transporters.[5]
-
-
Probable Cause 2: Inactive Test System. The microsomes or the NADPH cofactor may have lost activity.
-
Solution: Always check the results of your positive controls. If Midazolam or another control shows robust metabolism, your system is active. If not, use fresh aliquots of microsomes and a new batch of NADPH regenerating solution.
-
-
Probable Cause 3: Analytical Method Issue. The LC-MS/MS method may not be sensitive enough, or there could be ion suppression from the matrix.
-
Solution: Verify the limit of quantification (LOQ) of your analytical method. Check for matrix effects by comparing the peak area of a standard in pure solvent versus a standard spiked into a quenched matrix blank.
-
Problem 3: High variability between replicate wells (>15% CV).
-
Probable Cause 1: Inconsistent Pipetting or Quenching. Small errors in pipetting reagents or inconsistent timing when quenching the reaction can lead to large variations.
-
Solution: Use calibrated pipettes and ensure a consistent, rapid technique for adding the quenching solution to all wells at the precise time point. Using a multichannel pipette can improve consistency.
-
-
Probable Cause 2: Inhomogeneous Microsome Suspension. Microsomes can settle over time. If the stock solution is not mixed properly before aliquoting, different wells will receive different amounts of enzyme.
-
Solution: Gently invert or swirl the diluted microsome stock solution before and during its addition to the plate to ensure a uniform suspension. Do not vortex, as this can denature the enzymes.
-
-
Probable Cause 3: Edge Effects in the 96-well plate. Wells on the outer edges of the plate can experience different evaporation rates or temperature fluctuations.
-
Solution: Avoid using the outermost wells of the plate for critical samples. Fill them with buffer or water to create a humidity barrier.
-
Section 5: Visualization of Workflows and Pathways
Diagrams provide a clear visual reference for complex processes.
Caption: Experimental workflow for the liver microsomal stability assay.
Caption: Potential metabolic pathways for this compound.
Section 6: References
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved January 18, 2026, from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved January 18, 2026, from [Link]
-
Agilent Technologies. (n.d.). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-Resolution MS. Retrieved January 18, 2026, from [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved January 18, 2026, from [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved January 18, 2026, from [Link]
-
Di, L., & Obach, R. S. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Springer Protocols. Retrieved January 18, 2026, from [Link]
-
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved January 18, 2026, from [Link]
-
Kumar, V. S., & Kumar, V. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. In ADME Processes in Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]
-
MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved January 18, 2026, from [Link]
-
Agilent Technologies. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Retrieved January 18, 2026, from [Link]
-
Di, L., & Obach, R. S. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 1256, 15-28. Retrieved January 18, 2026, from [Link]
-
Wang, L., et al. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 721-736. Retrieved January 18, 2026, from [Link]
-
Preeti, P., et al. (2023). Analyzing Drug Metabolism: A Key Factor in Drug Development and Safety Assessment. Journal of Drug Discovery and Development. Retrieved January 18, 2026, from [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. longdom.org [longdom.org]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. mttlab.eu [mttlab.eu]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. bioivt.com [bioivt.com]
- 10. mercell.com [mercell.com]
Validation & Comparative
A Comparative Guide to N-(2,6-dimethylphenyl)piperidine-carboxamide Isomers: How a Positional Change Dictates Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, it is a fundamental principle that subtle changes in molecular structure can lead to profound differences in biological activity. A compelling illustration of this principle is found in the positional isomers of N-(2,6-dimethylphenyl)piperidine-carboxamide. While the 2-carboxamide isomer is the foundational scaffold for some of the most widely used local anesthetics, its 3-carboxamide counterpart has been identified as a lead compound in entirely different therapeutic areas, such as oncology.
This guide provides an in-depth, objective comparison of the N-(2,6-dimethylphenyl)piperidine-2-carboxamide and N-(2,6-dimethylphenyl)piperidine-3-carboxamide isomers. We will dissect their structure-activity relationships, compare their known biological targets and pharmacological effects, and provide detailed experimental protocols for their evaluation. This analysis serves as a case study in the importance of positional isomerism in drug design and development.
Structural and Mechanistic Overview: A Tale of Two Isomers
The core structure consists of a piperidine ring linked via a carboxamide group to a 2,6-dimethylphenyl moiety. The critical difference lies in the attachment point of the carboxamide group to the piperidine ring.
-
N-(2,6-dimethylphenyl)piperidine-2-carboxamide: This isomer is the cornerstone of the amino-amide class of long-acting local anesthetics. Clinically relevant drugs like Bupivacaine (a racemic mixture) and its S-enantiomer derivatives, Ropivacaine and Levobupivacaine, are based on this scaffold with an additional N-alkyl group on the piperidine nitrogen.[1] Their primary mechanism of action is the blockade of voltage-gated sodium channels (NaV) in neuronal membranes.[2]
-
This compound: This isomer is less studied in the context of anesthesia. However, recent research has highlighted its potential in oncology. A high-throughput screening study identified the N-arylpiperidine-3-carboxamide scaffold as a potent inducer of a senescence-like phenotype in human melanoma cells, demonstrating a distinct pharmacological profile from its 2-carboxamide cousin.[3][4]
| Feature | N-(2,6-dimethylphenyl)piperidine-2-carboxamide | This compound |
| Primary Therapeutic Area | Local Anesthesia, Analgesia[5][6] | Oncology (Experimental)[3][4] |
| Primary Mechanism | Voltage-Gated Sodium Channel Blocker[2] | Inducer of Cellular Senescence[3][4] |
| Key Clinical Analogs | Bupivacaine, Ropivacaine, Mepivacaine[1] | N/A (Currently in preclinical research) |
| Chirality | Activity is highly stereospecific (S-enantiomers are less cardiotoxic)[1][7] | Stereospecificity for anticancer activity is under investigation. |
The 2-Carboxamide Isomer: A Deep Dive into Local Anesthesia
The anesthetic activity of the 2-carboxamide isomer is intrinsically linked to its ability to inhibit the initiation and propagation of action potentials in nerve fibers.
Mechanism of Action: Sodium Channel Blockade
Local anesthetics function by physically obstructing the transmembrane pore of voltage-gated sodium channels.[8] In their protonated, cationic form, they are believed to access their binding site from the intracellular side of the channel, showing higher affinity for open or inactivated channel states—a phenomenon known as state-dependent or use-dependent block.[9] This blockade prevents the influx of sodium ions that is necessary for membrane depolarization, thereby halting the nerve impulse.
The 2,6-dimethylphenyl group is a critical feature, providing the necessary lipophilicity to cross the neuronal membrane and orienting the molecule correctly within the channel's binding pocket. The piperidine ring serves as the hydrophilic, ionizable amine portion of the molecule.
Caption: Mechanism of use-dependent sodium channel blockade by 2-carboxamide local anesthetics.
The Critical Issue of Cardiotoxicity
A major differentiator among local anesthetics is their potential for cardiotoxicity, which is also mediated by sodium channel blockade, specifically of the NaV1.5 isoform prevalent in cardiac myocytes.[10][11] Bupivacaine, a racemic N-butyl-2-carboxamide, is notably more cardiotoxic than Ropivacaine, its N-propyl S-enantiomer counterpart.[12][13]
Several factors contribute to this difference:
-
Stereoselectivity: The R-(+)-enantiomer of bupivacaine exhibits a significantly higher affinity for and slower dissociation from cardiac sodium channels compared to the S-(-)-enantiomer.[12][14] This leads to a more profound and persistent blockade, increasing the risk of arrhythmias and myocardial depression.[2] Ropivacaine is administered as a pure S-(-)-enantiomer, which inherently reduces its cardiotoxic potential.[1]
-
Lipophilicity: Bupivacaine is more lipophilic than ropivacaine.[13] Higher lipid solubility correlates with increased potency but also with greater toxicity, potentially due to a higher degree of partitioning into cardiac tissue and slower washout.[2][12]
The 3-Carboxamide Isomer: A New Direction in Cancer Therapy
In stark contrast to the anesthetic focus of the 2-isomer, research on the N-arylpiperidine-3-carboxamide scaffold has uncovered a distinct biological activity: the induction of cellular senescence in cancer cells.[3][4]
A study published in ACS Medicinal Chemistry Letters detailed the discovery of a hit compound with this scaffold from a high-throughput screen.[4] The key findings were:
-
Selective Activity: The compound induced senescence-like phenotypic changes and had antiproliferative activity against human melanoma cells without significant cytotoxicity towards normal cells.[3]
-
Positional Importance: The study explicitly demonstrated the criticality of the carboxamide position. The regioisomer with a piperidine-4-carboxamide functionality was found to be inactive, underscoring that the 3-position is essential for this specific anti-melanoma activity.[4]
This divergence highlights a crucial concept in drug discovery: a chemical scaffold can possess multiple, unrelated pharmacological activities depending on its isomeric and substitutional arrangement. While the 2-carboxamide isomer is optimized for blocking ion channels, the 3-carboxamide isomer appears to interact with different cellular pathways involved in cell cycle regulation.
Experimental Protocols: Evaluating Biological Activity
Trustworthy and reproducible data are the bedrock of scientific comparison. Below is a standard, self-validating protocol for assessing the primary activity of the 2-carboxamide isomer class: inhibition of voltage-gated sodium channels.
Protocol: Whole-Cell Patch-Clamp Electrophysiology for NaV1.5 Blockade
This protocol is designed to quantify the potency and kinetics of a test compound (e.g., a 2-carboxamide analog) on the human cardiac sodium channel, NaV1.5, expressed in a stable cell line (e.g., HEK293 cells).
Objective: To determine the half-maximal inhibitory concentration (IC50) and state-dependence of NaV1.5 channel blockade.
Materials:
-
HEK293 cells stably expressing hNaV1.5.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
Test compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation: Plate NaV1.5-HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-4 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential of -120 mV to ensure all channels are in the closed, resting state.
-
To measure tonic block (resting-state block), apply a brief (20 ms) depolarizing pulse to 0 mV every 10 seconds to elicit a peak inward Na+ current.
-
To measure use-dependent block (inactivated-state block), apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz to 0 mV from a holding potential of -90 mV).
-
-
Compound Application:
-
After recording a stable baseline current for at least 3 minutes, perfuse the cell with the test compound at a known concentration (e.g., 1 µM).
-
Allow the effect to reach a steady state (typically 3-5 minutes).
-
Record the peak current in the presence of the compound using the same voltage protocol.
-
-
Data Acquisition and Analysis:
-
Record currents using appropriate software (e.g., pCLAMP).
-
Calculate the percentage of current inhibition: (1 - (I_drug / I_baseline)) * 100.
-
Repeat steps 4-5 for a range of concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Compare the IC50 from the tonic block protocol to that from the use-dependent protocol to assess state-dependence. A lower IC50 in the use-dependent protocol indicates preferential binding to the inactivated state.
-
Caption: Experimental workflow for determining NaV channel inhibition via patch-clamp electrophysiology.
Conclusion: Isomeric Position as a Determinant of Function
The comparative analysis of N-(2,6-dimethylphenyl)piperidine-2-carboxamide and its 3-carboxamide isomer provides a powerful lesson in structure-activity relationships. The established role of the 2-isomer as a potent sodium channel blocker, forming the basis of essential local anesthetics, is in sharp contrast to the emerging profile of the 3-isomer as a potential anti-melanoma agent that modulates cell cycle progression.
This dramatic functional shift, dictated by the seemingly minor change in the carboxamide linker's position, underscores the precision required in drug design. It highlights that a single privileged scaffold can be a launchpad into disparate therapeutic areas, provided that chemists and pharmacologists pay close attention to the nuanced effects of positional isomerism. For researchers, this case serves as a reminder that exploring the full isomeric space of a hit compound can unlock entirely new and unexpected biological activities.
References
-
Chem-Impex. N-(2,6-Dimethylphenyl)piperidine-2-carboxamide. Available at: [Link]
-
Chem-Impex. (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide. Available at: [Link]
-
Graf, B. M., et al. (2002). Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties. Anesthesiology, 96(6), 1427-1434. Available at: [Link]
-
Oh, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563-571. Available at: [Link]
-
Chemsrc. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide. Available at: [Link]
- Sampson, K. J., & Kass, R. S. (2011). Structure and function of cardiac sodium and calcium channels. In Cardiac Electrophysiology: From Cell to Bedside (6th ed.). Elsevier.
- Google Patents. Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide in Advancing Local Anesthetic Research. Available at: [Link]
-
Catterall, W. A. (2012). Structural basis for pharmacology of voltage-gated sodium and calcium channels. Molecular Pharmacology, 82(4), 532-542. Available at: [Link]
-
Maimonides Emergency Medicine Residency. (2022). Ropivacaine vs Bupivacaine. Available at: [Link]
-
Weinberg, G. L. (2010). Models and mechanisms of local anesthetic cardiac toxicity. Regional Anesthesia and Pain Medicine, 35(2), 167-176. Available at: [Link]
-
Oh, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pierson, J. B., et al. (2024). An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Clinical and Translational Science. Available at: [Link]
-
Ueyama, H., et al. (2011). Stereostructure-based differences in the interactions of cardiotoxic local anesthetics with cholesterol-containing biomimetic membranes. Bioorganic & Medicinal Chemistry, 19(11), 3407-3414. Available at: [Link]
-
Catterall, W. A. (2015). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry, 58(18), 7274-7292. Available at: [Link]
-
Deranged Physiology. (2023). Local anaesthetic toxicity. Available at: [Link]
-
Wikipedia. Voltage-gated sodium channel. Available at: [Link]
-
Sztark, F., et al. (2000). Cardiotoxicity of local anesthetics. Annales Francaises d'Anesthesie et de Reanimation, 19(4), 300-309. Available at: [Link]
-
Molecular Devices. Development of Nav1.5 Assay, Electrophysiology System. Available at: [Link]
-
Al-Obaidi, A. M., et al. (2022). Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. PLOS ONE, 17(4), e0267228. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Stereostructure-based differences in the interactions of cardiotoxic local anesthetics with cholesterol-containing biomimetic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Cardiotoxicity of local anesthetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ropivacaine vs Bupivacaine — Maimonides Emergency Medicine Residency [maimonidesem.org]
- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
A Comparative Guide to N-(2,6-dimethylphenyl)piperidine-3-carboxamide and its 4-carboxamide Isomer: A Positional Isomerism Perspective
For researchers and drug development professionals navigating the complex landscape of medicinal chemistry, understanding the nuanced effects of structural modifications is paramount. This guide provides an in-depth technical comparison of two positional isomers: N-(2,6-dimethylphenyl)piperidine-3-carboxamide and N-(2,6-dimethylphenyl)piperidine-4-carboxamide. By examining their synthesis, physicochemical properties, and biological activities, we aim to elucidate how the seemingly minor shift of a carboxamide group on the piperidine ring can profoundly impact a molecule's pharmacological profile.
Introduction: The Criticality of Isomeric Position
The N-(2,6-dimethylphenyl)piperidine carboxamide scaffold is a key feature in a range of biologically active compounds, most notably in the class of amide-type local anesthetics. The 2,6-dimethylphenyl moiety is a common structural motif in drugs like lidocaine, bupivacaine, and ropivacaine, contributing to their affinity for voltage-gated sodium channels. The piperidine ring, a versatile heterocyclic scaffold, allows for various substitutions that can modulate a compound's physicochemical and pharmacokinetic properties.
This guide focuses on the positional isomerism of the carboxamide group at the 3- and 4-positions of the piperidine ring. This seemingly subtle structural alteration can lead to significant differences in a molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. As we will explore, this can be the deciding factor between a biologically active compound and an inactive analogue.
Physicochemical Properties: A Comparative Overview
Direct experimental data comparing the physicochemical properties of this compound and its 4-carboxamide isomer is limited in publicly available literature. However, by compiling data for the individual isomers and closely related analogues, we can construct a comparative profile. It is important to note that some of the following data points are for related structures and should be interpreted with this in mind.
| Property | This compound | N-(2,6-dimethylphenyl)piperidine-4-carboxamide |
| Molecular Formula | C₁₄H₂₀N₂O | C₁₄H₂₀N₂O[1] |
| Molecular Weight | 232.32 g/mol | 232.32 g/mol [1] |
| Melting Point (°C) | Not explicitly reported for the exact structure. | 181-182[2] |
| Predicted pKa | Not explicitly reported. Predicted pKa for the related N-(2,6-dimethylphenyl)piperidine-2-carboxamide is 14.85±0.70.[3] | Not explicitly reported. |
| Predicted LogP | Not explicitly reported. Predicted LogP for the related N-(2,6-dimethylphenyl)piperidine-2-carboxamide is 2.78580.[3] | Not explicitly reported. |
| Aqueous Solubility | Not explicitly reported. The hydrochloride salt of a related derivative, 1-butyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, is described as a moderately hygroscopic crystalline solid, suggesting some water solubility. | Not explicitly reported. The hydrochloride salt of a related derivative, 1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide, exhibits increased aqueous solubility.[1] |
Expert Insights: The higher melting point of the 4-carboxamide isomer may suggest a more stable crystal lattice structure compared to the 3-isomer. While experimental pKa and LogP values are unavailable for a direct comparison, the predicted values for the related 2-carboxamide suggest that these compounds are likely to be basic and possess a moderate degree of lipophilicity, which are key characteristics for oral bioavailability and cell membrane permeability. The solubility of the hydrochloride salts is a crucial parameter for formulation development.
Synthesis Strategies: A Tale of Two Isomers
The synthetic routes to this compound and its 4-carboxamide isomer typically start from the corresponding piperidinecarboxylic acids (nipecotic acid for the 3-isomer and isonipecotic acid for the 4-isomer).
Synthesis of this compound (from Nipecotic Acid):
A common approach involves the activation of the carboxylic acid of nipecotic acid, followed by coupling with 2,6-dimethylaniline.
Caption: Synthetic route to the 3-carboxamide isomer.
Synthesis of N-(2,6-dimethylphenyl)piperidine-4-carboxamide:
A reported synthesis for the 4-carboxamide isomer involves the catalytic hydrogenation of N-(2,6-dimethylphenyl)isonicotinamide.[4]
Caption: Workflow for evaluating sodium channel blockade.
Conclusion: The Decisive Role of Isomeric Position
The comparison between this compound and its 4-carboxamide isomer serves as a compelling case study in the importance of positional isomerism in drug discovery. While sharing the same molecular formula and weight, the spatial arrangement of the carboxamide group dictates their biological activity. The clear difference in activity observed in the context of antimelanoma research, where the 3-isomer is active and the 4-isomer is not, provides a stark reminder that even minor structural modifications can have profound pharmacological consequences.
For researchers in the field, this underscores the necessity of synthesizing and evaluating all accessible positional isomers during the lead optimization process. While direct comparative data for these specific isomers across a range of biological targets remains an area for further investigation, the available evidence strongly suggests that the 3- and 4-carboxamide derivatives of N-(2,6-dimethylphenyl)piperidine are distinct chemical entities with potentially divergent therapeutic applications. Future research should focus on a head-to-head comparison of their physicochemical properties and their activity against a broader panel of biological targets to fully unlock their therapeutic potential.
References
- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents. (n.d.).
-
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide - Chem-Impex. (n.d.). Available at: [Link]
-
CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide. (2025). Available at: [Link]
-
N-(2,6-dimethylphenyl)piperidine-2-carboxamide - LookChem. (n.d.). Available at: [Link]
-
Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice - ResearchGate. (2018). Available at: [Link]
-
(S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide - Chem-Impex. (n.d.). Available at: [Link]
-
Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment - PubMed. (2025). Available at: [Link]
- CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. (n.d.).
-
Substituted carboxamide analogues as a new class of local anesthetic agents: Synthesis and bio-evaluation | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
1-Piperidineacetamide, N-(2,6-dimethylphenyl)- | C15H22N2O | CID - PubChem. (n.d.). Available at: [Link]
-
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide phosphate - PubChem. (n.d.). Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Available at: [Link]
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC - NIH. (n.d.). Available at: [Link]
-
2',6'-Pipecoloxylidide, (+)- | C14H20N2O - PubChem - NIH. (n.d.). Available at: [Link]
-
Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed. (2021). Available at: [Link]
-
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry. (n.d.). Available at: [Link]
-
Blockade of cardiac sodium channels. Competition between the permeant ion and antiarrhythmic drugs - PMC - NIH. (n.d.). Available at: [Link]
-
An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC - PubMed Central. (2024). Available at: [Link]
-
3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. (2025). Available at: [Link]
-
Piperidine derivatives; local anesthetics derived from substituted piperidinoalcohols. (n.d.). Available at: [Link]
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PubMed Central. (n.d.). Available at: [Link]
-
[Local anesthetics from ester to isomer] - PubMed. (n.d.). Available at: [Link]
Sources
- 1. N-(2,6-dimethylphenyl)piperidine-4-carboxamide | 109403-19-2 [chemicalbook.com]
- 2. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. N-(2,6-dimethylphenyl)piperidine-4-carboxamide synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of N-Substituted Piperidine-3-Carboxamides: A Guide for Drug Discovery Professionals
The N-substituted piperidine-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of clinically approved drugs and investigational agents.[1][2] This structural motif offers a unique combination of desirable physicochemical properties, including a three-dimensional architecture that allows for precise spatial orientation of substituents, and a basic nitrogen atom that can be tailored to modulate properties like solubility and receptor interactions.[3] This guide provides a comparative analysis of N-substituted piperidine-3-carboxamides, offering insights into their synthesis, structure-activity relationships (SAR), and performance across various biological targets, supported by experimental data and detailed protocols.
The Strategic Advantage of the Piperidine-3-Carboxamide Core
The versatility of the piperidine ring, a saturated six-membered heterocycle, allows it to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[1][4] The carboxamide linkage at the 3-position provides a key hydrogen bonding motif and a point for diversification. The N-substituent on the piperidine ring is a critical determinant of biological activity, profoundly influencing target affinity, selectivity, and pharmacokinetic properties.[5] Judicious selection of the N-substituent is a central theme in the optimization of lead compounds based on this scaffold.
Comparative Synthesis Strategies: Building the Core and Introducing Diversity
The synthesis of N-substituted piperidine-3-carboxamides typically involves two key stages: construction of the piperidine-3-carboxamide core and subsequent N-substitution. The choice of synthetic route is often dictated by the desired stereochemistry and the nature of the substituents.
Method 1: Amide Coupling to a Pre-formed Piperidine Ring
A common and versatile approach involves the amide coupling of a commercially available or synthesized piperidine-3-carboxylic acid derivative with a desired amine. This strategy allows for late-stage diversification of the carboxamide moiety.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. ijnrd.org [ijnrd.org]
- 5. [PDF] Molecular Pathways Inhibition of ALK Signaling for Cancer Therapy | Semantic Scholar [semanticscholar.org]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of N-(2,6-dimethylphenyl)piperidine-3-carboxamide Derivatives in Anesthetic Drug Discovery
For Immediate Release
[City, State] – January 18, 2026 – In the intricate world of medicinal chemistry, the piperidine scaffold remains a cornerstone in the design of novel therapeutics, particularly in the realm of anesthesia. This guide, tailored for researchers, scientists, and drug development professionals, delves into the critical structure-activity relationships (SAR) of N-(2,6-dimethylphenyl)piperidine-3-carboxamide derivatives. By synthesizing data from analogous compounds and established pharmacological principles, we present a comprehensive comparison to inform the rational design of next-generation local anesthetics.
The this compound core is a close structural analog of highly successful amide-type local anesthetics like ropivacaine and bupivacaine. These agents exert their effects by blocking voltage-gated sodium channels in neuronal membranes, thereby preventing the propagation of pain signals.[1] The efficacy and safety of these molecules are exquisitely sensitive to subtle changes in their chemical architecture. Understanding these nuances is paramount for optimizing potency, duration of action, and minimizing systemic toxicity.
The Archetypal Amide Anesthetic: A Tripartite Pharmacophore
The fundamental structure of this compound and its analogs can be dissected into three key domains, each playing a pivotal role in its interaction with the sodium channel receptor:
-
The Aromatic Head (Lipophilic Domain): The 2,6-dimethylphenyl group is crucial for the molecule's lipophilicity, which governs its ability to penetrate the nerve membrane.
-
The Amide Linker (Intermediate Chain): This amide bond is a key structural feature of this class of anesthetics, influencing the molecule's stability and duration of action.
-
The Piperidine Tail (Hydrophilic Domain): The protonatable nitrogen atom of the piperidine ring is essential for the molecule's water solubility and its interaction with the sodium channel from the intracellular side.
The interplay between these three components dictates the overall pharmacological profile of the compound.
Deconstructing the Structure-Activity Relationship
While direct comparative studies on a series of this compound derivatives are not extensively documented in publicly available literature, a robust SAR can be inferred from the wealth of data on the closely related 2-carboxamide isomers (e.g., ropivacaine) and general principles of local anesthetic design.
The Influence of the Aromatic Moiety
The substitution pattern on the phenyl ring significantly impacts potency and metabolism. The 2,6-dimethyl substitution, as seen in the parent compound, serves a dual purpose:
-
Steric Hindrance: The methyl groups shield the amide bond from hydrolysis by amidases, thereby prolonging the duration of action.
-
Lipophilicity: These groups contribute to the overall lipophilicity of the molecule, enhancing its penetration into the nerve sheath and membrane.
It is a well-established principle that increasing the lipophilicity of the aromatic portion generally leads to higher anesthetic potency. However, this must be balanced, as excessive lipophilicity can lead to increased toxicity and reduced water solubility.
The Critical Role of the Piperidine Ring and its Substituents
The piperidine ring serves as the hydrophilic anchor of the molecule. Its basic nitrogen atom is crucial for the mechanism of action. At physiological pH, an equilibrium exists between the protonated (cationic) and unprotonated (neutral) forms. The neutral form is thought to be responsible for crossing the nerve membrane, while the cationic form is believed to be the active species that binds to the sodium channel from the inside.
Substitutions on the piperidine nitrogen have a profound effect on the duration of action and potency. For instance, in the 2-carboxamide series, increasing the length of the N-alkyl chain from methyl to butyl (as in the transition from mepivacaine to bupivacaine) significantly increases both lipid solubility and protein binding, resulting in a longer duration of anesthesia.
The Significance of the Carboxamide Linker Position
The positioning of the carboxamide group on the piperidine ring (position 2 vs. 3) is a critical determinant of the molecule's three-dimensional shape and its ability to fit into the binding site of the sodium channel. While the 2-carboxamide scaffold is well-explored, the 3-carboxamide isomer presents a unique spatial arrangement of the pharmacophoric elements. This variation could potentially lead to altered selectivity for different sodium channel subtypes or a different binding orientation, thereby influencing the anesthetic and toxicological profile.
The Impact of Stereochemistry
For chiral centers, such as the carbon bearing the carboxamide group, the stereochemistry is a critical factor. In the case of bupivacaine, the (S)-enantiomer (levobupivacaine) exhibits a significantly better safety profile, with reduced cardiotoxicity compared to the racemic mixture. Similarly, ropivacaine is marketed as the pure (S)-enantiomer. It is therefore highly probable that the (S)-enantiomer of this compound derivatives will also exhibit a more favorable therapeutic index.
Comparative Analysis: A Hypothetical SAR Table
Based on the established principles for amide local anesthetics, we can construct a hypothetical comparison table to guide the design of novel this compound derivatives. The following table outlines predicted trends in activity based on structural modifications.
| Modification | Position | Predicted Effect on Potency | Predicted Effect on Duration | Rationale |
| Increase N-alkyl chain length | Piperidine Nitrogen | Increase | Increase | Increased lipophilicity and protein binding. |
| Introduce electron-withdrawing groups | Phenyl Ring | Decrease | Variable | Reduced lipophilicity and altered electronic properties. |
| Introduce electron-donating groups | Phenyl Ring | Increase | Variable | Increased lipophilicity and favorable electronic interactions. |
| Replace methyl with larger alkyl groups | Phenyl Ring (positions 2,6) | Increase (up to a point) | Increase | Increased steric shielding of the amide bond and lipophilicity. |
| Isomeric position of carboxamide | Piperidine Ring (2 vs. 3) | To be determined | To be determined | Alters the 3D conformation and fit within the receptor binding pocket. |
| Stereochemistry | C3 of Piperidine | (S)-enantiomer likely more potent and less toxic | (S)-enantiomer likely longer-acting | Enantiomer-specific interactions with the chiral binding site of the sodium channel. |
Experimental Workflows for SAR Elucidation
To validate these predicted SAR trends and to fully characterize novel derivatives, a systematic experimental approach is essential. This typically involves a combination of in vitro and in vivo assays.
In Vitro Evaluation: Patch-Clamp Electrophysiology
The primary in vitro method for assessing the activity of local anesthetics is the patch-clamp technique. This allows for the direct measurement of the inhibitory effect of a compound on voltage-gated sodium channels in isolated neurons or cell lines expressing specific sodium channel subtypes.
Step-by-Step Protocol:
-
Cell Culture: Culture dorsal root ganglion (DRG) neurons or a cell line (e.g., HEK293) stably expressing the desired sodium channel subtype (e.g., Nav1.7).
-
Patch-Clamp Recording:
-
Prepare a whole-cell patch-clamp configuration.
-
Apply voltage pulses to elicit sodium currents.
-
Perfuse the cells with a control solution to establish a baseline current.
-
Apply the test compound at various concentrations and record the resulting inhibition of the sodium current.
-
-
Data Analysis:
-
Measure the peak sodium current at each concentration.
-
Construct a concentration-response curve.
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the sodium current.
-
This method provides a quantitative measure of the potency of the compound at its molecular target.
Diagram of the In Vitro Patch-Clamp Workflow
A schematic overview of the in vitro patch-clamp electrophysiology workflow.
In Vivo Evaluation: Rodent Sciatic Nerve Block Model
To assess the anesthetic efficacy in a living organism, the rodent sciatic nerve block model is a widely used and reliable method.[2] This model measures the duration and intensity of sensory and motor blockade following injection of the anesthetic agent near the sciatic nerve.
Step-by-Step Protocol:
-
Animal Preparation: Anesthetize a rat or mouse and expose the sciatic nerve in the thigh.
-
Drug Administration: Inject a defined volume and concentration of the test compound perineurally (around the nerve).
-
Assessment of Sensory Blockade: Apply a noxious stimulus (e.g., thermal or mechanical) to the paw innervated by the sciatic nerve at regular intervals and record the animal's withdrawal response. The absence of a response indicates a successful sensory block.
-
Assessment of Motor Blockade: Observe the animal's ability to use the affected limb. A motor function scale is often used to quantify the degree of motor impairment.
-
Data Analysis:
-
Determine the onset and duration of the sensory and motor blocks.
-
Compare the efficacy of different compounds or concentrations.
-
Diagram of the In Vivo Sciatic Nerve Block Workflow
A simplified workflow for the in vivo rodent sciatic nerve block model.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel local anesthetics. By leveraging the established SAR principles of the broader class of amide anesthetics, medicinal chemists can rationally design and synthesize new derivatives with potentially improved pharmacological profiles. The key to unlocking the full potential of this scaffold lies in a systematic investigation of the 3-carboxamide isomer, with a particular focus on stereochemistry and substitutions on both the aromatic and piperidine rings.
Future research should aim to generate robust, quantitative data for a series of this compound derivatives. This will require a concerted effort in chemical synthesis and pharmacological testing, utilizing the in vitro and in vivo models described herein. Such studies will not only illuminate the specific SAR of this promising class of compounds but also contribute to the broader understanding of local anesthetic-sodium channel interactions, ultimately paving the way for safer and more effective pain management therapies.
References
-
Park, H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(6), 1159–1165. Available at: [Link]
-
Wen, L., et al. (2019). Synthesis and biological activities of local anesthetics. RSC Advances, 9(71), 41735-41746. Available at: [Link]
-
Zhang, M., et al. (2021). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 26(11), 3328. Available at: [Link]
-
Frank, G. R., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Pharmacology, 9, 817. Available at: [Link]
-
Chen, Y., et al. (2023). Evaluation of a New Method of Sciatic Nerve Block: A Prospective Pilot Study. Journal of Pain Research, 16, 2185–2193. Available at: [Link]
-
Tedesco, M. A., et al. (2017). Local anaesthetic pain relief therapy: In vitro and in vivo evaluation of a nanotechnological formulation co-loaded with ropivacaine and dexamethasone. Journal of Controlled Release, 268, 128-137. Available at: [Link]
-
Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Retrieved from [Link]
-
NYSORA. (n.d.). Sciatic Nerve Block - Landmarks and Nerve Stimulator Technique. Retrieved from [Link]
-
YouTube. (2020, September 30). QSAR: Quantitative structure–activity relationship PART 1. Retrieved from [Link]
-
MDPI. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International Journal of Molecular Sciences, 20(10), 2510. Available at: [Link]
-
MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6565. Available at: [Link]
-
MDPI. (2020). Ultrasound-Guided Block of the Sciatic and the Femoral Nerves in Rabbits—A Descriptive Anatomical Study. Animals, 10(11), 2163. Available at: [Link]
-
MDPI. (2021). In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. Brain Sciences, 11(11), 1485. Available at: [Link]
-
Dove Medical Press. (2023). Evaluation of the local anesthetic. Journal of Experimental Pharmacology, 15, 175–185. Available at: [Link]
-
Frontiers. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 7, 574. Available at: [Link]
-
Regional Anesthesia & Pain Medicine. (2023). Effects of peripheral nerve block adjuvants with and without local anesthetic on ex vivo rodent nerve A-alpha/beta, A-delta, and C fiber activity. Regional Anesthesia & Pain Medicine, 48(1), 1-8. Available at: [Link]
-
PubMed. (1979). Oxindole-3-spiropyrrolidines and -piperidines. Synthesis and local anesthetic activity. Journal of Medicinal Chemistry, 22(10), 1189-1193. Available at: [Link]
-
PubMed. (2011). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of the Serbian Chemical Society, 76(1), 1-14. Available at: [Link]
Sources
A Comparative Guide to Validating Sodium Channels as the Primary Target for N-(2,6-dimethylphenyl)piperidine-3-carboxamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the target validation studies for N-(2,6-dimethylphenyl)piperidine-3-carboxamide. The core focus is to rigorously test the hypothesis that voltage-gated sodium channels are the primary molecular target for this compound's biological activity. The narrative emphasizes the rationale behind experimental choices, ensuring a robust, multi-faceted validation process.
Introduction
This compound is a synthetic compound whose chemical scaffold is common in pharmacologically active agents, notably local anesthetics.[1] Preliminary characterization identifies it as a potential sodium channel blocker, a mechanism that disrupts the propagation of action potentials in neurons.[1] However, the broader class of piperidine-3-carboxamide derivatives has been associated with other biological activities, including the inhibition of kinases like ALK and enzymes such as Cathepsin K.[2][3]
This guide outlines a systematic, multi-pronged approach to first, confirm the engagement and functional modulation of sodium channels, and second, to build a compelling case for target selectivity. True validation goes beyond simple affinity measurements; it requires a convergence of evidence from biochemical, cellular, and in-vivo models to link target engagement with a functional, phenotypic outcome.[4][5]
Part 1: Foundational Target Engagement Studies: Does the Compound Bind?
The first step in target validation is to unequivocally demonstrate a direct, physical interaction between the compound and its putative target. Here, we compare several orthogonal methods to confirm the binding of this compound to voltage-gated sodium channels (Navs).
Comparison of Primary Target Engagement Assays
| Method | Principle | Key Outputs | Advantages | Limitations |
| Radioligand Binding Assay | Competitive displacement of a known radio-labeled Nav channel ligand (e.g., [³H]-Batrachotoxin) by the test compound. | Binding affinity (Ki), IC50. | High sensitivity, well-established for ion channels. | Requires radioactive materials, indirect measurement of affinity. |
| Surface Plasmon Resonance (SPR) | Immobilized target protein (e.g., purified Nav1.7) is exposed to the compound; binding changes the refractive index at the surface. | Binding kinetics (ka, kd), Affinity (KD). | Real-time, label-free, provides kinetic data. | Requires high-purity protein, potential for protein immobilization issues. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon direct titration of the compound into a solution containing the target protein. | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS). | Gold standard for thermodynamics, label-free, solution-based. | Requires large amounts of pure protein, lower throughput. |
| Automated Patch Clamp (APC) | Measures ion flow through channels in a cell membrane. Compound is applied to assess functional block of the channel. | IC50 for channel block, state-dependence (resting vs. inactivated). | High-throughput functional data, physiologically relevant. | Indirect binding data, requires stable cell lines expressing the target. |
Experimental Workflow: Target Engagement
The following diagram illustrates a logical workflow for establishing initial target engagement.
Caption: Workflow for confirming direct target engagement.
Protocol: High-Throughput Automated Patch Clamp Assay
This protocol outlines a method to assess the functional inhibition of a specific sodium channel subtype (e.g., Nav1.7) expressed in a stable cell line (e.g., HEK293).
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Harvest cells at 80-90% confluency using a gentle, non-enzymatic dissociation solution.
-
Instrument Setup: Prime the automated patch clamp system (e.g., QPatch or Patchliner) with external and internal solutions designed to isolate sodium currents.
-
Compound Preparation: Prepare a serial dilution of this compound in the external solution, typically from 100 µM down to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Assay Execution:
-
Load cell suspension and compound plate into the instrument.
-
The system will automatically achieve whole-cell patch clamp configuration.
-
Establish a stable baseline current by applying a voltage protocol that activates the Nav1.7 channels (e.g., a depolarization step to 0 mV from a holding potential of -120 mV).
-
Apply the range of compound concentrations and measure the corresponding reduction in the peak sodium current.
-
-
Data Analysis: For each concentration, calculate the percentage of current inhibition relative to the vehicle control. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
Part 2: Cellular Target Validation: Proving the "How"
Confirming that a compound binds to a target is not sufficient. Validation requires demonstrating that this binding event is responsible for the compound's observed effect in a cellular context.[6]
Comparison of Cellular Target Validation Methods
| Method | Principle | Key Question Answered | Advantages | Limitations |
| Genetic Knockdown/Out (siRNA/CRISPR) | The target protein is removed or its expression is significantly reduced. The compound's activity is then re-tested. | Is the target necessary for the compound's activity? | Provides strong genetic evidence for target dependence.[4] | Potential for off-target effects (siRNA) or compensatory mechanisms (CRISPR). |
| Site-Directed Mutagenesis | A mutation is introduced into the target's binding site to reduce compound affinity. The mutated target is expressed in cells. | Does the compound act at the predicted binding site? | Provides high-resolution evidence of the binding interaction. | Requires structural knowledge of the binding site; can be technically complex. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against thermal denaturation. This shift is measured in intact cells or cell lysates. | Does the compound engage the target in a native cellular environment? | Label-free, confirms target engagement in living cells.[7] | Not all binding events result in a measurable thermal shift; lower throughput. |
Logical Framework: Knockout and Rescue Experiment
A CRISPR-based knockout followed by a "rescue" with a mutated version of the target provides the highest level of confidence.
Caption: Relationship between PK and PD in vivo.
Protocol: High-Level Workflow for a Rodent Pain Model
-
Model Selection: Utilize a relevant animal model, such as the Chung model (spinal nerve ligation) of neuropathic pain in rats.
-
Compound Administration: Administer this compound via a relevant route (e.g., oral gavage or intravenous).
-
PK Analysis: At multiple time points post-dosing, collect blood samples. Analyze plasma concentrations of the compound using LC-MS/MS.
-
PD Analysis: At the same time points, measure a pain-related behavior, such as mechanical allodynia using von Frey filaments. This measures the paw withdrawal threshold to a mechanical stimulus.
-
Data Correlation: Model the relationship between the plasma concentration (PK) and the change in paw withdrawal threshold (PD). A strong correlation provides evidence that the compound's presence in the body is directly linked to a therapeutic-like effect. This, combined with the cellular data, builds a powerful case for in-vivo target validation.
Conclusion
The validation of a molecular target is a rigorous, iterative process that requires the strategic integration of multiple experimental approaches. For this compound, the evidence points towards voltage-gated sodium channels as the primary target. However, a robust validation package, as outlined in this guide, must go further. It must begin with direct confirmation of binding, link that binding to a cellular function using genetic tools, rule out plausible off-targets through counter-screening, and finally, correlate drug exposure with a physiological response in vivo. By following this comprehensive and logical progression, researchers can build a high-confidence data package that supports the continued development of this and other novel chemical entities.
References
-
Oh S, Kwon DY, Choi I, et al. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Med Chem Lett. 2021. Available from: [Link]
-
Technology Networks. Target Identification & Validation in Drug Discovery. Available from: [Link]
-
Rudnitskaya A, Godoy P, Cuesta-Gerveno JM. Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Infect Disord Drug Targets. 2012. Available from: [Link]
-
Müller S, Choidas A, Klebl B. Molecular Target Validation in preclinical drug discovery. Expert Opinion on Drug Discovery. 2014. Available from: [Link]
-
Li Z, Liu Y, Wang C, et al. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. 2024. Available from: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. Target identification and validation in research. Available from: [Link]
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]
-
Al-Obaid AM, El-Subbagh HI, Khadrawy YA, Al-Obaid OA. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. 1996. Available from: [Link]
-
Wang Y, Li Y, Zhang Y, et al. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. 2023. Available from: [Link]
-
PubMed. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
A Senior Application Scientist's Guide to the In Vivo Efficacy of N-(2,6-dimethylphenyl)piperidine-3-carboxamide Analogs
This guide provides a comparative overview of the in vivo efficacy of N-(2,6-dimethylphenyl)piperidine-3-carboxamide analogs, a class of compounds showing significant promise in pain management and local anesthesia. Drawing from a synthesis of preclinical research, this document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and preclinical assessment of these molecules.
Introduction: The Therapeutic Promise of Piperidine Carboxamides
The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] Analogs of this compound have emerged as a focal point of research due to their potent bioactivities, including analgesic, anti-inflammatory, and local anesthetic properties.[3][4][5] The 2,6-dimethylphenyl moiety is a common feature in many local anesthetics, such as lidocaine, suggesting a potential shared mechanism of action. This guide will delve into the in vivo evidence supporting the efficacy of these analogs, the experimental models used for their evaluation, and a comparative analysis to inform future drug development efforts.
Hypothesized Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary mechanism of action for the analgesic and local anesthetic effects of this compound analogs is believed to be the blockade of voltage-gated sodium channels (VGSCs).[1][5] These channels are critical for the initiation and propagation of action potentials in neurons.[1][5] By binding to the intracellular side of the VGSCs, these compounds physically obstruct the influx of sodium ions, thereby preventing nerve depolarization and the transmission of pain signals.[5]
The state-dependent blockade is a key feature of many sodium channel blockers, where the drug exhibits a higher affinity for the open or inactivated states of the channel. This leads to a more pronounced effect in rapidly firing neurons, such as those involved in nociceptive pathways, while having a lesser impact on normally active neurons, contributing to a favorable therapeutic window.
Figure 1: Hypothesized Mechanism of Action of Piperidine Carboxamide Analogs.
In Vivo Efficacy Assessment: Key Experimental Models
The preclinical evaluation of this compound analogs relies on well-established in vivo models of pain and inflammation. The following are detailed protocols for two of the most relevant assays.
Rat Tail-Flick Test for Analgesic and Local Anesthetic Activity
The tail-flick test is a widely used method to assess the efficacy of centrally and peripherally acting analgesics.[6][7][8][9][10]
Experimental Protocol:
-
Animal Acclimatization: Male Wistar rats (200-250g) are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Baseline Latency Measurement: The distal 5 cm of the rat's tail is immersed in a water bath maintained at a constant temperature of 55 ± 0.5°C. The time taken for the rat to flick its tail out of the water (tail-flick latency) is recorded. A cut-off time of 10-15 seconds is set to prevent tissue damage.
-
Compound Administration: The test compounds, a vehicle control, and a positive control (e.g., lidocaine) are administered via a relevant route (e.g., subcutaneous injection at the base of the tail for local anesthetic effect, or intraperitoneal/oral for systemic analgesic effect).
-
Post-Treatment Latency Measurement: The tail-flick latency is measured at various time points after compound administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage of Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Rat Formalin Test for Analgesic and Anti-inflammatory Activity
The formalin test is a robust model that allows for the differentiation between acute nociceptive pain and inflammatory pain.[11][12][13][14][15]
Experimental Protocol:
-
Animal Acclimatization: Male Sprague-Dawley rats (200-250g) are habituated to the observation chambers for at least 30 minutes before the test.
-
Compound Administration: Test compounds, vehicle, and a positive control (e.g., indomethacin or morphine) are administered at a set time before formalin injection.
-
Formalin Injection: A 50 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the rat's right hind paw.
-
Behavioral Observation: Immediately after injection, the rat is placed in the observation chamber. The cumulative time spent licking or biting the injected paw is recorded for two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Phase 2 (Late Phase): 15-45 minutes post-injection, reflecting inflammatory pain.
-
-
Data Analysis: The total time spent licking/biting in each phase is compared between the treatment groups and the control group.
Sources
- 1. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. youtube.com [youtube.com]
- 4. Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Establishment of an Animal Model of Epidural Anesthesia and Sedative Tail-Flick Test for Evaluating Local Anesthetic Effects in Rats [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. pharmacy180.com [pharmacy180.com]
- 13. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. farm.ucl.ac.be [farm.ucl.ac.be]
- 15. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
A Comparative Guide to N-(2,6-dimethylphenyl)piperidine-3-carboxamide and Established Sodium Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-(2,6-dimethylphenyl)piperidine-3-carboxamide
This compound is a molecule of significant interest in medicinal chemistry due to its structural similarities to a class of widely used local anesthetics. Its core components, a piperidine ring and a 2,6-dimethylphenyl amide group, are characteristic features of amino-amide local anesthetics, which primarily exert their effects by blocking voltage-gated sodium channels.[1] The inhibition of these channels prevents the propagation of action potentials in neurons, thereby blocking the sensation of pain.[2][3]
Given its structure, this compound is hypothesized to function as a sodium channel blocker. However, a comprehensive understanding of its potency, selectivity, and physicochemical properties is essential for its potential development as a therapeutic agent. This guide provides a comparative framework by examining its profile alongside Lidocaine and Ropivacaine, two extensively studied and clinically utilized sodium channel inhibitors.
Profiling the Established Inhibitors: Lidocaine and Ropivacaine
Lidocaine and Ropivacaine are both amino-amide local anesthetics that are staples in clinical practice for providing local and regional anesthesia.[4][5] Their mechanism of action involves the reversible blockade of sodium channels in nerve cell membranes, which prevents the influx of sodium ions necessary for the initiation and conduction of nerve impulses.[3][6]
Chemical Structures
The chemical structures of this compound, Lidocaine, and Ropivacaine are presented below. All three share the 2,6-dimethylphenyl moiety, which is crucial for their anesthetic activity.
Caption: Chemical structures of the compounds.
Physicochemical Properties
The onset, potency, and duration of action of local anesthetics are significantly influenced by their physicochemical properties, such as pKa, lipophilicity (logP), and protein binding.[7][8]
| Property | This compound | Lidocaine | Ropivacaine |
| Molecular Weight ( g/mol ) | 232.32 | 234.34[9] | 274.40[5] |
| pKa | Not available | 7.7 - 8.0[7][10][11] | 8.07 - 8.1[1][12][13][14] |
| logP (Octanol/Water) | Not available | 2.44[9] | 2.9[13] |
| Protein Binding (%) | Not available | 64 - 70%[7][10][11] | 92 - 94%[12][13][14] |
-
pKa: The pKa influences the onset of action. A lower pKa means a greater proportion of the un-ionized form at physiological pH, allowing for faster diffusion across nerve membranes.[7]
-
logP: This value indicates lipid solubility, which is correlated with potency. Higher lipophilicity generally leads to higher potency.[8]
-
Protein Binding: The extent of protein binding in the plasma is a primary determinant of the duration of action. Higher protein binding results in a longer duration of anesthesia.[7][8]
Based on its structure, it can be inferred that this compound would exhibit physicochemical properties within the range of other amino-amide local anesthetics. Experimental determination of its pKa, logP, and protein binding is a critical next step in its characterization.
In Vitro Inhibitory Activity
The potency of sodium channel blockers is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to block 50% of the sodium current. The IC50 can vary depending on the subtype of the sodium channel and the state of the channel (resting, open, or inactivated).
| Compound | Sodium Channel Subtype | IC50 (µM) | Experimental Conditions |
| Lidocaine | Rat TTX-resistant (inactivated state) | 60 | Patch-clamp on DRG neurons |
| Rat TTX-sensitive | 42 | Patch-clamp on DRG neurons | |
| Human Nav1.5 (cardiac) | 17-20 | Whole-cell voltage-clamp in HEK-293 cells | |
| Human Nav1.7 | Tonic: >1000, Phasic (20Hz): ~100[5] | Whole-cell voltage-clamp in HEK-293 cells | |
| Ropivacaine | Rat TTX-resistant | 54 | Whole-cell patch-clamp on DRG neurons |
| Rat TTX-sensitive | 116 | Whole-cell patch-clamp on DRG neurons | |
| Human Nav1.5 (cardiac - open channel) | 322.2[2] | Patch-clamp in HEK-293 cells | |
| Human Nav1.5 (cardiac - inactivated state) | 2.73[2] | Patch-clamp in HEK-293 cells | |
| This compound | Not available | Not available |
-
State-Dependence: Local anesthetics typically exhibit higher affinity for the open and inactivated states of sodium channels.[3] This "use-dependent" or "phasic" block is more pronounced in rapidly firing neurons, such as those transmitting pain signals.
-
Subtype Selectivity: Differences in potency against various sodium channel subtypes can influence the therapeutic window and side-effect profile of a drug. For example, high potency against the cardiac subtype Nav1.5 can be associated with cardiotoxicity.[2]
Comparative Analysis and Future Directions
While direct quantitative comparison is limited by the lack of experimental data for this compound, a qualitative analysis based on its structure provides a strong rationale for its investigation as a sodium channel inhibitor.
The presence of the 2,6-dimethylphenyl amide moiety suggests a high likelihood of interaction with the local anesthetic binding site within the pore of voltage-gated sodium channels. The piperidine ring, a common scaffold in medicinal chemistry, contributes to the overall three-dimensional structure and physicochemical properties of the molecule.
Key questions for future research include:
-
Potency and Efficacy: What are the IC50 values of this compound against various neuronal and cardiac sodium channel subtypes?
-
State-Dependence: Does it exhibit use-dependent block, and to what extent?
-
Selectivity Profile: What is its selectivity for different Nav subtypes (e.g., Nav1.7, a key target in pain, versus Nav1.5)?
-
In Vivo Efficacy: Does it demonstrate local anesthetic effects in preclinical models of pain?
To answer these questions, a systematic experimental evaluation is required. The following section outlines a standard experimental protocol for characterizing the inhibitory activity of novel compounds on voltage-gated sodium channels.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing Sodium Channel Inhibition
This protocol describes the standard method for measuring the effect of a test compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK-293 cells).
Objective: To determine the concentration-dependent inhibition (IC50) and state-dependence of a test compound on a specific sodium channel subtype.
Materials:
-
HEK-293 cells stably expressing the sodium channel subtype of interest (e.g., Nav1.5, Nav1.7).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Cell culture reagents.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Test compound stock solution (e.g., in DMSO) and serial dilutions in the external solution.
Workflow Diagram:
Caption: Experimental workflow for patch-clamp analysis.
Step-by-Step Procedure:
-
Cell Preparation: Culture and plate cells expressing the target sodium channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Achieving Whole-Cell Configuration:
-
Lower the recording pipette into the bath and apply positive pressure.
-
Approach a cell and form a high-resistance (GΩ) seal by releasing the positive pressure.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Tonic Block:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
-
Apply a brief depolarizing pulse (e.g., to 0 mV) to elicit a sodium current.
-
Record baseline currents in the external solution.
-
Perfuse the test compound at increasing concentrations and record the steady-state block at each concentration.
-
-
Use-Dependent (Phasic) Block:
-
Apply a train of depolarizing pulses at a specific frequency (e.g., 5 or 10 Hz).
-
Measure the progressive decrease in current amplitude during the pulse train in the presence of the test compound.
-
-
-
Data Analysis:
-
Measure the peak inward sodium current for each condition.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control current.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to the Hill equation to determine the IC50 value.
-
Conclusion
This compound represents a promising chemical scaffold for the development of novel sodium channel inhibitors. Its structural analogy to established local anesthetics like Lidocaine and Ropivacaine provides a strong foundation for its proposed mechanism of action. This guide has outlined the key physicochemical and pharmacological properties of these comparators and has provided a detailed experimental protocol for the comprehensive characterization of this compound. The systematic evaluation of its potency, selectivity, and state-dependence will be crucial in determining its therapeutic potential and advancing our understanding of the structure-activity relationships within this important class of molecules.
References
-
Friederich, P., et al. (2015). A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. Anesthesia & Analgesia, 120(5), 1011-1019. [Link]
-
Graf, B. M. (1995). [Ropivacaine--a new local anesthetic with specific properties]. Anästhesiologie, Intensivmedizin, Notfallmedizin, Schmerztherapie, 30(5), 279-281. [Link]
- Tetzlaff, J. E. (2000). The pharmacology of local anesthetics. Anesthesiology Clinics of North America, 18(2), 217-233.
- Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology, 72(4), 711-734.
-
Oda, A., et al. (2000). Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons. Anesthesia & Analgesia, 91(5), 1213-1220. [Link]
-
Fraser, S. P., et al. (2018). Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine. Anesthesia & Analgesia, 127(5), 1163-1173. [Link]
-
Shankar, S., & Chakole, V. (2022). Ropivacaine: A Review on the Pharmacological Features, Therapeutic Efficacy and Side-effects When used for Caudal Epidural Analgesia. Journal of Clinical and Diagnostic Research, 16(8), UE01-UE04. [Link]
-
Scholz, A., et al. (2000). Complex Blockade of TTX-resistant Na+ Currents by Lidocaine and Bupivacaine Reduce Firing Frequency in DRG Neurons. The Journal of general physiology, 116(3), 395-408. [Link]
-
Wang, S. Y., et al. (2017). Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels. British journal of pharmacology, 174(1), 1-13. [Link]
-
PubChem. (n.d.). Ropivacaine. Retrieved from [Link]
-
PubChem. (n.d.). Lidocaine. Retrieved from [Link]
-
Stojanovic, I., et al. (2020). Physicochemical and structural properties of lidocaine-based ionic liquids with anti-inflammatory anions. RSC Advances, 10(49), 29403-29415. [Link]
- Jackuliaková, P., et al. (2023). Physicochemical Properties and Release Profiles of Lidocaine Hydrochloride in Microemulsion Gels. European Pharmaceutical Journal, 70(2), 70-79.
-
Lirk, P., et al. (2021). Molecular mechanisms of lidocaine. Wiener klinische Wochenschrift, 133(15-16), 801-810. [Link]
- Casati, A., & Putzu, M. (2005). Bupivacaine, levobupivacaine and ropivacaine: are they clinically different? Best practice & research. Clinical anaesthesiology, 19(2), 247-268.
-
Leffler, A., et al. (2014). Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology, 5, 131. [Link]
-
ResearchGate. (n.d.). Patch-clamp voltage protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). Ropivacaine and bupivacaine differentially inhibit recombinant Nav1.5... Retrieved from [Link]
- McClure, J. H. (1996). Ropivacaine: a pharmacological review.
-
Torp, K. D., & Simon, L. V. (2023). Lidocaine. In StatPearls. StatPearls Publishing. [Link]
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
St-Jean, P., & Bracco, D. (2014). Basic pharmacology of local anaesthetics. BJA Education, 14(5), 213-218. [Link]
-
Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]
-
Schwarz, J. R., & Schmidt, H. (1995). Fundamental Properties of Local Anesthetics: Half-Maximal Blocking Concentrations for Tonic Block of Na+ and K+ Channels in Peripheral Nerve. Anesthesiology, 83(5), 1051-1061. [Link]
-
Liu, H., et al. (2021). Bupivacaine inhibits a small conductance calcium-activated potassium type 2 channel in human embryonic kidney 293 cells. BMC anesthesiology, 21(1), 81. [Link]
-
U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
Deranged Physiology. (2023). Pharmacology of local anaesthetics. Retrieved from [Link]
-
Koci, R., et al. (2021). Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment. Journal of pharmacological and toxicological methods, 112, 107125. [Link]
-
ResearchGate. (n.d.). Lidocaine effect on Na V 1.5 mechanosensitivity does not involve F1760... Retrieved from [Link]
-
Beyder, A., et al. (2018). Membrane permeable local anesthetics modulate NaV1.5 mechanosensitivity. Channels (Austin, Tex.), 12(1), 1-13. [Link]
-
Sophion. (n.d.). CHO-Na 1.5 use-dependent blockers. Retrieved from [Link]
- Schulze, V., et al. (2015). Voltage and dose-dependent blockade of Na v 1.5 channels by bupivacaine. Naunyn-Schmiedeberg's archives of pharmacology, 388(1), 75-87.
-
Liu, C., et al. (2017). High-throughput Electrophysiological Assays for Voltage Gated Ion Channels Using SyncroPatch 768PE. Journal of visualized experiments : JoVE, (125), 55763. [Link]
-
Verdon, B., et al. (2022). Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures. Frontiers in pharmacology, 13, 1007421. [Link]
-
Anderson, L. L., et al. (2023). NaV1.6 inhibition drives the efficacy of voltage-gated sodium channel inhibitors to prevent electrically induced seizures in bot. bioRxiv. [Link]
- Cheng, H. W., et al. (2010). Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine. Neuroscience bulletin, 26(4), 276-284.
-
Markham, A., & Faulds, D. (1996). Ropivacaine. A review of its pharmacology and clinical use in regional anaesthesia. Drugs, 52(3), 429-449. [Link]
-
The FRCA. (2020, June 20). Local Anaesthetic Agents [Video]. YouTube. [Link]
Sources
- 1. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chemical properties of sodium channel inhibitors which determine affinity to resting and inactivated states [frontiersin.org]
- 6. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General pharmacological studies on N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride hemihydrate. 3rd communication: effect on cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Guide to Cross-Reactivity Profiling of N-(2,6-dimethylphenyl)piperidine-3-carboxamide
A Comparative Analysis for Preclinical Drug Development
Introduction: The Imperative of Selectivity
N-(2,6-dimethylphenyl)piperidine-3-carboxamide belongs to a chemical class that includes several biologically active agents. Its core structure, featuring a piperidine ring linked to a substituted phenyl group via a carboxamide, is found in molecules with diverse therapeutic applications, from local anesthetics to kinase inhibitors and anti-melanoma agents.[1][2][3] For the purpose of this guide, we will treat this compound as a novel investigational compound, designated "Compound-X" , hypothesized to be a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in oncology.[4][5][6]
While on-target potency is essential, the clinical success of a drug candidate is equally dependent on its selectivity. Unintended interactions with other proteins—known as off-target effects—can lead to a range of adverse drug reactions (ADRs), from mild side effects to severe, life-threatening toxicities.[7] For instance, the structural similarity of the N-(2,6-dimethylphenyl) moiety to that in amide-type local anesthetics like Bupivacaine and Ropivacaine suggests a potential for cross-reactivity with sodium channels or other neurological targets, which could lead to CNS or cardiovascular side effects.[8][9][10]
Therefore, early and systematic cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design. It allows for the early identification of potential liabilities, enabling medicinal chemists to optimize for selectivity or, if necessary, terminate a program before significant resources are invested.[7][11]
Strategic Framework for Cross-Reactivity Profiling
A robust profiling strategy follows a tiered approach, moving from broad, high-throughput screens to more specific, functional investigations. This ensures a cost-effective and scientifically rigorous evaluation.
Tier 1: Broad Panel Screening (The "Catch-All")
The initial step involves screening Compound-X at a single, high concentration (typically 10 µM) against a large panel of receptors, ion channels, transporters, and enzymes.[12][13] The goal is not to determine precise affinity but to rapidly identify any significant "hits" that warrant further investigation. Commercial services from vendors like Eurofins Discovery or Reaction Biology offer comprehensive panels (e.g., SafetyScreen44, InVEST44) that cover targets historically linked to clinical ADRs.[13][14]
Tier 2: Dose-Response Confirmation (Affinity Determination)
Any target showing significant inhibition (e.g., >50% at 10 µM) in the primary screen must be followed up with a full dose-response study. This allows for the determination of key affinity (Ki) or potency (IC50) values, which quantify the compound's interaction with the off-target. This quantitative data is critical for assessing the potential for clinical relevance.
Tier 3: Functional & Cellular Assays (Physiological Relevance)
Demonstrating that a compound binds to an off-target is only part of the story. The crucial next question is whether this binding translates into a functional effect. Tier 3 assays investigate the downstream physiological consequences of the off-target interaction. For example, if a hit on the hERG potassium channel is identified in a binding assay, a functional patch-clamp electrophysiology assay is mandatory to determine if Compound-X actually inhibits the channel's current, a known risk for cardiac arrhythmia.[15][16]
The diagram below illustrates this strategic workflow.
Experimental Protocols & Methodologies
Adherence to standardized, robust protocols is essential for generating reliable and reproducible data. Here, we detail methodologies for two critical assays in the profiling cascade.
Radioligand Binding Assay (Tier 2)
-
Principle: This assay measures the ability of a test compound (Compound-X) to compete with a radioactively labeled ligand for binding to a specific target receptor present in a cell membrane preparation.[17][18] It is a highly sensitive method for determining the binding affinity (Ki) of a compound for an off-target.[19][20]
-
Detailed Protocol (Example: Dopamine D2 Receptor):
-
Membrane Preparation: Homogenize cells or tissue known to express the D2 receptor in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in an appropriate assay buffer. Determine protein concentration using a BCA assay.[17]
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of membrane preparation (e.g., 20 µg protein).
-
50 µL of various concentrations of Compound-X (the "competitor").
-
50 µL of a fixed concentration of a D2-specific radioligand (e.g., [3H]-Spiperone) at its Kd concentration.
-
Controls: Include wells for "total binding" (radioligand + buffer, no competitor) and "non-specific binding" (radioligand + a high concentration of a known D2 antagonist, like haloperidol).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[17]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/C), which traps the membranes.[19]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity trapped on the filter for each well using a scintillation counter (e.g., MicroBeta counter).[17]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of Compound-X.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
-
hERG Functional Assay: Automated Patch Clamp (Tier 3)
-
Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.[16] Inhibition of this channel can prolong the QT interval, leading to potentially fatal arrhythmias.[21] Automated patch-clamp systems provide a higher-throughput method to directly measure the inhibitory effect of a compound on hERG channel currents in living cells.[16]
-
Detailed Protocol (Example: QPatch System):
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the hERG channel. Culture under standard conditions and harvest cells just prior to the experiment.
-
Instrument Setup: Prepare the QPatch instrument with intracellular and extracellular solutions. The extracellular solution contains ions to support cell viability and channel function, while the intracellular solution mimics the cell's internal environment.
-
Cell Positioning: Cells are automatically positioned over micro-apertures on the measurement plate. A seal is formed between the cell membrane and the plate, isolating a small "patch" of the membrane for electrical recording.
-
Establishing Whole-Cell Configuration: The system applies a suction pulse to rupture the membrane patch, allowing electrical access to the entire cell ("whole-cell" mode).
-
Voltage Protocol & Baseline Recording: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.[22] This current is recorded for several minutes in the presence of vehicle (e.g., 0.1% DMSO) to establish a stable baseline.[16]
-
Compound Application: Compound-X is perfused over the cells at increasing concentrations (e.g., 0.1, 1, 10 µM). The hERG current is recorded continuously for several minutes at each concentration.[16]
-
Positive Control: A known hERG inhibitor (e.g., E-4031) is applied at the end of the experiment to confirm assay sensitivity and achieve maximal inhibition.[16]
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration of Compound-X.
-
Calculate the percentage inhibition relative to the baseline vehicle control.
-
Plot the percent inhibition against the log concentration of Compound-X and fit the curve to determine the IC50 value.
-
-
Comparative Analysis: Compound-X vs. Alternatives
To contextualize the cross-reactivity profile of Compound-X, it is essential to compare it with other relevant molecules. Here, we present hypothetical data comparing Compound-X to two alternatives:
-
Alternative A: A structurally similar analogue with modifications intended to improve CDK2 selectivity.
-
Alternative B (Ropivacaine): A marketed local anesthetic sharing the N-(2,6-dimethylphenyl) moiety, included to benchmark against known sodium channel blockers.[8][23]
Table 1: Comparative Selectivity Profile (Ki / IC50 in µM)
| Target | Target Class | Compound-X (CDK2 Inhibitor) | Alternative A (Optimized Analogue) | Alternative B (Ropivacaine) | Potential Clinical Implication of Off-Target Activity |
|---|---|---|---|---|---|
| CDK2 (On-Target) | Kinase | 0.008 | 0.005 | > 100 | Therapeutic Efficacy |
| CDK1 | Kinase | 0.250 | 0.950 | > 100 | Cell cycle arrest, myelosuppression |
| hERG Channel | Ion Channel | 8.5 | > 30 | 25.0 | Cardiac arrhythmia (QT prolongation)[16] |
| Nav1.5 Channel | Ion Channel | 12.0 | > 30 | 1.5 | Cardiotoxicity, antiarrhythmic effects[10] |
| Dopamine D2 Receptor | GPCR | 3.1 | 9.8 | > 50 | CNS effects (e.g., extrapyramidal symptoms) |
| 5-HT2B Receptor | GPCR | 1.5 | 4.5 | > 50 | Valvular heart disease |
| M1 Muscarinic Receptor | GPCR | > 20 | > 30 | > 50 | Anticholinergic effects (dry mouth, blurred vision) |
Data is hypothetical and for illustrative purposes.
Interpretation:
-
Compound-X shows excellent potency for its intended target, CDK2. However, it displays several off-target activities in the low micromolar range, notably against the 5-HT2B receptor and the Dopamine D2 receptor. Its 30-fold selectivity against the closely related CDK1 is promising but may require further optimization.
-
Alternative A demonstrates a clear improvement in selectivity. Its potency against CDK2 is maintained, while its off-target activities are significantly reduced (3- to 4-fold weaker). This represents a successful outcome of a structure-activity relationship (SAR) study aimed at mitigating off-target effects.
-
Alternative B (Ropivacaine) , as expected, is a potent sodium channel blocker and shows minimal activity against the other targets, highlighting its distinct pharmacological profile despite sharing a common chemical fragment with Compound-X.[8]
Mechanistic Context: The CDK2 Signaling Pathway
Understanding the on-target mechanism is key to interpreting selectivity data. CDK2 is a critical enzyme that, when complexed with Cyclin E or Cyclin A, phosphorylates substrates like the retinoblastoma protein (pRb).[5][6] This action releases the E2F transcription factor, driving the cell cycle from the G1 (growth) phase into the S (DNA synthesis) phase.[] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[5] Compound-X is designed to inhibit this phosphorylation step.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cross-reactivity profile of this compound (Compound-X). The hypothetical data reveals that while Compound-X is a potent CDK2 inhibitor, it possesses off-target liabilities that could pose safety risks. The comparative analysis with "Alternative A" demonstrates how such profiling data is crucial for guiding medicinal chemistry efforts to engineer safer, more selective drug candidates.
The successful de-risking of a compound relies on this iterative cycle of profiling, analysis, and chemical optimization. By embracing a comprehensive safety pharmacology strategy early in development, as outlined by regulatory guidelines like ICH S7A, research teams can significantly increase the probability of advancing drug candidates that are not only effective but also safe.[25][26][27]
References
- Title: Cyclin Dependent Kinase 2 (CDK2)
- Title: Cyclin Dependent Kinase 2 (CDK2)
- Title: Cdk2 Inhibitors | SCBT Source: Santa Cruz Biotechnology URL
- Title: (PDF) Cyclin Dependent Kinase 2 (CDK2)
- Title: Summary of Kinase Inhibitors | CDK2 and Its Inhibitors Source: BOC Sciences URL
- Title: What are preclinical safety pharmacology requirements?
- Title: Safety pharmacology - Core Battery of studies- ICH S7A/S7B Source: Vivotecnia URL
- Title: hERG Assay Source: Slideshare URL
- Source: European Medicines Agency (EMA)
- Title: hERG Safety | Cyprotex ADME-Tox Solutions Source: Evotec URL
- Title: Cell-based hERG Channel Inhibition Assay in High-throughput Format Source: PMC - NIH URL
- Title: Can a patient with a lidocaine (local anesthetic) allergy tolerate bupivacaine (local anesthetic) and ropivacaine (local anesthetic)?
- Title: How to Address Patients with a Documented Lidocaine Allergy Source: Pharmacy Times URL
- Title: Safety Pharmacology Studies ICH guideline S7A Source: Slideshare URL
- Title: Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines Source: FDA URL
- Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL
- Title: Immediate allergic cross-reactivity to levobupivacaine and ropivacaine Source: PubMed URL
- Title: safety pharmacology studies for human pharmaceuticals s7a Source: ICH URL
- Title: Cross-reactivity among amide-type local anesthetics in a case of allergy to mepivacaine Source: J Investig Allergol Clin Immunol URL
- Title: Application Notes and Protocols for hERG Assay: Assessing Cardiac Safety of Neramexane Source: Benchchem URL
- Title: Radioligand Binding Assay | In Vitro Biology Source: Oncodesign Services URL
- Title: A powerful tool for drug discovery Source: European Pharmaceutical Review URL
- Title: Cross-reactivity among amide-type local anesthetics in a case of allergy to mepivacaine Source: ResearchGate URL
- Title: Industry-leading In Vitro Safety Pharmacology Profiling Source: Eurofins Discovery URL
- Title: Safety and Off-Target Drug Screening Services Source: Reaction Biology URL
- Source: Scientist.
- Title: Safety screening in early drug discovery: An optimized assay panel Source: ResearchGate URL
- Title: In Vitro Safety Panels in Pharmacology Profiling Source: Eurofins Discovery URL
- Source: Drugs.
- Title: Bupivacaine Injection: Uses & Side Effects Source: Cleveland Clinic URL
- Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: PMC - PubMed Central URL
- Title: Bupivacaine (injection route)
- Title: Radiometric Ligand-Binding Assays Source: Revvity URL
- Title: Bupivacaine - StatPearls Source: NCBI Bookshelf - NIH URL
- Title: Exparel (bupivacaine)
- Title: Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K Source: PMC - NIH URL
- Title: (S)-N-(2,6-Dimethylphenyl)
- Title: Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis Source: Arabian Journal of Chemistry URL
- Title: Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities Source: PMC - NIH URL
- Title: Synthesis of 1-N-(2,6-dimethyl phenyl)
- Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria Source: PubMed Central URL
- Title: Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities Source: PubMed URL
- Title: N-(2,6-Dimethylphenyl)
- Title: N-(2,6-Dimethylphenyl)
Sources
- 1. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jipo [innovationsjournals-jipo.kglmeridian.com]
- 6. researchgate.net [researchgate.net]
- 7. Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery | Scientist.com [app.scientist.com]
- 8. droracle.ai [droracle.ai]
- 9. drugs.com [drugs.com]
- 10. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. hERG Assay | PPTX [slideshare.net]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. fda.gov [fda.gov]
- 23. pharmacytimes.com [pharmacytimes.com]
- 25. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 26. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 27. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Guide to Bioassay Reproducibility and Validation for N-(2,6-dimethylphenyl)piperidine-3-carboxamide and Novel Sodium Channel Blockers
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic is paved with rigorous testing and a demand for unshakable data integrity. This guide provides an in-depth technical comparison and validation framework for bioassays targeting N-(2,6-dimethylphenyl)piperidine-3-carboxamide, a known sodium channel blocker.[1] By leveraging established protocols and comparing them with well-characterized local anesthetics like Bupivacaine and Ropivacaine, this document serves as a comprehensive resource for ensuring the reproducibility and validity of your findings.
Understanding the Target: The Voltage-Gated Sodium Channel
This compound and its comparators primarily exert their effects by blocking voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in excitable cells.[3] Consequently, their modulation can lead to therapeutic effects such as local anesthesia and antiarrhythmic action. However, off-target effects or improper modulation can lead to significant safety concerns. Therefore, precise and reproducible bioassays are paramount.
The piperidine carboxamide scaffold is a versatile structure found in a range of biologically active compounds, highlighting its importance in medicinal chemistry.[4][5][6]
Comparative Analysis: Benchmarking Against the Gold Standard
To objectively assess the performance of this compound, it is essential to compare it against established drugs with similar mechanisms of action. Bupivacaine and Ropivacaine, both widely used local anesthetics, serve as ideal comparators.
Table 1: Comparative Profile of Selected Sodium Channel Blockers
| Compound | Chemical Class | Primary Mechanism of Action | Known In Vitro Potency (Example) | Key Validation Considerations |
| N-(2,6-dimethylphenyl) piperidine-3-carboxamide | Piperidine Carboxamide | Sodium Channel Blocker[1] | Data not publicly available; requires experimental determination. | Assay sensitivity to novel chemical scaffolds; potential for off-target effects. |
| Bupivacaine | Amide Local Anesthetic | Sodium Channel Blocker | IC50 values are state-dependent and vary by assay. | Well-characterized, but known cardiotoxicity necessitates careful safety profiling. |
| Ropivacaine | Amide Local Anesthetic | Sodium Channel Blocker | Generally considered to have a better safety profile than Bupivacaine.[7] | Enantiomerically pure (S-enantiomer), reducing metabolic variability.[7] |
Key Bioassays for Assessing Sodium Channel Blockade
Two primary in vitro methods are indispensable for characterizing sodium channel blockers: high-throughput screening using membrane potential-sensitive dyes and the gold-standard electrophysiological assessment via automated patch-clamp.
High-Throughput Screening: FLIPR® Membrane Potential Assay
This fluorescence-based assay provides a rapid and reliable method for detecting changes in membrane potential, making it ideal for initial screening and dose-response studies.
Caption: Workflow for the FLIPR® Membrane Potential Assay.
-
Cell Preparation:
-
Plate HEK-293 cells stably expressing the target sodium channel (e.g., Nav1.5) in 384-well black-walled, clear-bottom plates at a density that will form a confluent monolayer overnight.
-
Incubate at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare the FLIPR® Membrane Potential Assay Kit's dye-loading buffer according to the manufacturer's instructions.
-
Remove the cell plates from the incubator and add an equal volume of the dye-loading buffer to each well.
-
Incubate the plates for 30-60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare a concentration-response series of this compound, Bupivacaine, and Ropivacaine in an appropriate assay buffer.
-
Use a FLIPR® instrument to add the compound solutions to the cell plate.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence signal before and after the addition of a sodium channel activator (e.g., veratridine) to induce membrane depolarization.
-
The inhibitory effect of the test compounds will be reflected by a reduction in the fluorescence signal.
-
Calculate IC50 values from the resulting dose-response curves.
-
Causality Behind Experimental Choices:
-
Cell Line: HEK-293 cells are widely used due to their robust growth characteristics and low endogenous ion channel expression, ensuring that the measured activity is primarily from the transfected target channel.
-
Dye Selection: Membrane potential-sensitive dyes provide a sensitive readout of ion channel activity. The choice between different dye formulations (e.g., blue or red) may be necessary to minimize interference from autofluorescent compounds.
-
Channel Activator: The use of an activator like veratridine is often necessary to prolong the open state of the sodium channels, which have rapid inactivation kinetics, thereby providing a stable signal for inhibition measurement.
Gold-Standard Validation: Automated Patch-Clamp Electrophysiology
Automated patch-clamp (APC) systems offer higher throughput than traditional manual patch-clamp while maintaining high-quality, giga-seal recordings of ionic currents. This technique is crucial for detailed mechanistic studies and for validating hits from high-throughput screens.
Caption: Workflow for an Automated Patch-Clamp (APC) Assay.
-
Cell and Solution Preparation:
-
Use CHO or HEK-293 cells stably expressing the human Nav1.5 channel. Prepare a high-viability single-cell suspension.
-
Prepare standard intracellular and extracellular solutions. The extracellular solution should contain appropriate ions to isolate the sodium current.
-
-
APC Instrument Setup:
-
Utilize an automated patch-clamp system such as the QPatch or SyncroPatch.
-
Load the cell suspension, solutions, and compound plates onto the instrument.
-
-
Data Acquisition:
-
Initiate the automated protocol for cell capture, sealing, and whole-cell configuration.
-
Apply a voltage protocol to elicit sodium currents. A typical protocol involves a holding potential of -100 mV, followed by a depolarizing step to -20 mV to activate the channels.
-
Record baseline currents, then apply a range of concentrations of the test compounds.
-
-
Data Analysis:
-
Measure the peak inward sodium current in the presence of each compound concentration.
-
Calculate the percentage of current inhibition and plot against the compound concentration to determine the IC50 value.
-
Analyze for changes in the voltage-dependence of activation and inactivation to understand the mechanism of block.
-
Causality Behind Experimental Choices:
-
Voltage Protocol: The choice of holding potential and depolarizing steps is critical for studying state-dependent block, a common feature of sodium channel inhibitors.
-
Temperature: Performing experiments at physiological temperatures (35-37°C) is recommended as compound potency can be temperature-sensitive.
-
Positive Controls: Including known sodium channel blockers like Lidocaine or Flecainide helps to validate the assay's sensitivity and accuracy.
Ensuring Reproducibility and Validation
Achieving reproducible and valid data requires a systematic approach to assay design and execution.
Table 2: Key Validation Parameters for Bioassays
| Parameter | Definition | Acceptance Criteria (Example) | Importance for Reproducibility |
| Accuracy | The closeness of the measured value to the true value. | The mean value should be within ±15% of the nominal value. | Ensures that the assay is providing a true measure of the compound's activity. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | The coefficient of variation (CV) should not exceed 15%. | High precision indicates low random error and consistent results. |
| Selectivity | The ability of the assay to measure the analyte of interest in the presence of other components. | No significant interference from the vehicle or other matrix components. | Prevents false positives or negatives due to off-target effects. |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. | Consistent results despite minor changes in temperature, incubation time, etc. | Demonstrates the reliability of the assay under slightly different conditions. |
| Z'-factor | A statistical measure of the quality of a high-throughput screening assay. | A Z'-factor > 0.5 indicates an excellent assay. | Provides a quantitative measure of the assay's suitability for screening. |
Conclusion and Future Directions
The bioassay reproducibility and validation of this compound, as with any novel compound, is a cornerstone of its preclinical development. By employing a multi-faceted approach that includes high-throughput screening for initial characterization and automated patch-clamp for detailed mechanistic insights, researchers can build a robust data package.
The direct comparison with well-characterized drugs like Bupivacaine and Ropivacaine provides essential context for the compound's potency and potential safety profile. A thorough validation of the chosen bioassays, adhering to the principles of accuracy, precision, and robustness, is not merely a regulatory requirement but a fundamental aspect of good scientific practice. It is this commitment to data quality that will ultimately determine the translational success of promising new chemical entities in the challenging landscape of drug discovery.
References
-
Lawong, A., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(10), 1537-1550.e10. [Link]
-
Imran, E., et al. (2021). Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. International Journal of Dentistry, 2021, 6688179. [Link]
-
Felix, J. P., et al. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. ASSAY and Drug Development Technologies, 2(4), 397-406. [Link]
-
Molecular Devices. (n.d.). NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits. Retrieved from [Link]
-
Piper, S. L., & Kim, H. T. (2008). Comparison of ropivacaine and bupivacaine toxicity in human articular chondrocytes. The Journal of Bone and Joint Surgery. American Volume, 90(5), 986–991. [Link]
-
Lee, H., et al. (2018). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 23(10), 2691. [Link]
-
El-Bizri, N., et al. (2021). An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. British Journal of Pharmacology, 178(15), 2946-2960. [Link]
-
Harmer, A. R., et al. (2021). Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment. Journal of Pharmacological and Toxicological Methods, 112, 107125. [Link]
-
Sophion Bioscience. (n.d.). Simultaneous Measurement of Cardiac hERG and Nav1.5 Currents Using an Automated Qube® Patch Clamp Platform. Retrieved from [Link]
-
Cure. (n.d.). Research Reproducibility: A Costly Stumbling Block for Drug Discovery. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). The Role of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide in Advancing Local Anesthetic Research. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for block of peak and late NaV1.5 currents stably expressed.... Retrieved from [Link]
-
ResearchGate. (n.d.). Peak hNav1.5 Na + current IC 50 concentrations per compound.... Retrieved from [Link]
-
Yale School of Medicine. (2025, December 1). Sodium Channel Blockers. Retrieved from [Link]
-
Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 9(4), 1-5. [Link]
-
Jagtap, S. D., et al. (2022). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 34(5), 1315-1320. [Link]
Sources
- 1. Sodium Channel Blockers | Yale School of Medicine [medicine.yale.edu]
- 2. researchgate.net [researchgate.net]
- 3. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Formulations of Local Anaesthetics—Part I - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(2,6-dimethylphenyl)piperidine-3-carboxamide
Executive Summary
Hazard Assessment and Waste Characterization
The foundation of any disposal procedure is a thorough understanding of the material's hazards. In the absence of a specific Safety Data Sheet (SDS) for the 3-carboxamide isomer, we must infer its potential hazards from analogous compounds.
Principle of Analogous Hazard Assessment
N-(2,6-dimethylphenyl)piperidine-3-carboxamide belongs to a class of chemicals (pipecoloxylidides) that are known to be biologically active. The '2-carboxamide' isomer is a known metabolite of local anesthetics like Bupivacaine and Ropivacaine.[2][9] Compounds in this family can exhibit significant toxicity. For instance, the related compound Bupivacaine is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[10][11] Therefore, it is scientifically prudent and required from a safety standpoint to assume this compound presents similar toxicological risks.
Inferred Hazards and Regulatory Classification
Based on available data for analogous structures, the compound should be handled as if it possesses the following hazards:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[10][11][12]
-
Skin/Eye Irritation: May cause irritation upon contact.[12]
-
Target Organ Effects: May affect the central nervous and cardiovascular systems.[12]
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8][13] Given the inferred toxicological profile, this compound must be managed as a hazardous waste. This necessitates adherence to EPA guidelines for hazardous waste generators.[7][14]
Personnel Protection and Engineering Controls
To mitigate the risks identified above, strict adherence to personal protective equipment (PPE) and engineering controls is mandatory. This aligns with OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates the protection of all laboratory personnel from chemical hazards.[5][6][15]
Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Gloves | Nitrile, double-gloved | To prevent dermal absorption, a known risk for this chemical class.[10][11] |
| Eye Protection | Chemical safety goggles or face shield | To protect against accidental splashes or dust dispersion.[16] |
| Lab Coat | Flame-retardant, fully buttoned | To protect skin and clothing from contamination. |
| Respiratory | NIOSH-approved respirator | Required if handling outside of a certified chemical fume hood or if dust is generated. |
Engineering Controls
All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure, a significant risk with toxic solid compounds.[12][17] The laboratory must also be equipped with easily accessible eyewash stations and safety showers.[16]
Step-by-Step Disposal Protocol
This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Waste Segregation and Containerization
-
Designate a Waste Stream: This compound must be disposed of in a dedicated "Hazardous Solid Chemical Waste" stream.
-
Do Not Mix: Never mix this waste with other chemical waste streams, especially acids, bases, or oxidizers, to prevent unknown and potentially violent reactions. Incompatible wastes must be segregated.[7]
-
Use Approved Containers: Collect waste in a sealable, durable, and chemically compatible container. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.
-
Containment: For residual amounts in original containers, the entire container should be disposed of. For contaminated materials (e.g., weigh boats, gloves, paper towels), place them into the designated waste container.
Labeling Requirements
Proper labeling is a critical EPA and OSHA requirement.[6][7] The waste container must be labeled at all times with the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The specific hazard(s): "Toxic "
-
The date on which waste was first added to the container (accumulation start date).
-
The name and contact information of the responsible researcher or laboratory.
On-Site Accumulation and Storage
-
Keep Container Closed: The hazardous waste container must remain sealed at all times except when adding waste.[7][12]
-
Storage Location: Store the container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.
-
Secondary Containment: The container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
-
Follow Accumulation Limits: Be aware of your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator), as this dictates the maximum amount of waste that can be accumulated and for how long.[18]
Final Disposal
-
Engage a Licensed Contractor: Hazardous waste must be transported and disposed of by a licensed and reputable hazardous waste management company.[8] These companies have the permits and expertise to handle final disposal, which is typically high-temperature incineration for organic solids.[19]
-
Manifest Tracking: For Small and Large Quantity Generators, a Uniform Hazardous Waste Manifest must be completed to track the waste from your facility to its final destination, ensuring a cradle-to-grave chain of custody as required by the EPA.[7][18]
Emergency Procedures
Spill Management
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Don PPE: Before cleaning, don the full PPE outlined in Table 1.
-
Contain Spill: Gently cover the solid spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Collect Waste: Carefully sweep or scoop the material into the designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste generated from this compound.
Caption: Decision workflow for segregating and containerizing waste.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
-
OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]
-
The Laboratory Standard. Vanderbilt University Medical Center. [Link]
-
The OSHA Laboratory Standard. Lab Manager. [Link]
-
Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). [Link]
-
Material Safety Data Sheet - 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. Cole-Parmer. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Hazardous waste - Wikipedia. Wikipedia. [Link]
-
Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet - Piperidine. Fisher Scientific. [Link]
-
N-(26-Dimethylphenyl)Piperidine-2-Carboxamide 98.0%(HPLC). PureSynth. [Link]
-
2',6'-Pipecoloxylidide. PubChem, National Institutes of Health. [Link]
-
2',6'-Pipecoloxylidide, (+)-. PubChem, National Institutes of Health. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
N-(2,6-dimethylphenyl)piperidine-2-carboxamide. Evolva. [Link]
Sources
- 1. N-(2,6-Dimethylphenyl)piperidine-2-carboxamide [cymitquimica.com]
- 2. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide | Chemsrc [chemsrc.com]
- 3. pure-synth.com [pure-synth.com]
- 4. 2',6'-Pipecoloxylidide | C14H20N2O | CID 115282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 7. epa.gov [epa.gov]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. Buy N-(2,6-dimethylphenyl)piperidine-2-carboxamide (EVT-266852) | 15883-20-2 [evitachem.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Hazardous waste - Wikipedia [en.wikipedia.org]
- 14. epa.gov [epa.gov]
- 15. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 16. fishersci.com [fishersci.com]
- 17. lighthouselabservices.com [lighthouselabservices.com]
- 18. epa.gov [epa.gov]
- 19. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Comprehensive Guide to Personal Protective Equipment for Handling N-(2,6-dimethylphenyl)piperidine-3-carboxamide
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when handling N-(2,6-dimethylphenyl)piperidine-3-carboxamide.
Understanding the Potential Hazards: A Logic-Driven Approach
The core structure of this compound, featuring a piperidine ring, a dimethylphenyl group, and a carboxamide linkage, suggests several potential hazards based on data from similar molecules. Safety data for N-(2,6-Dimethylphenyl)-2-piperidine carboxamide, a close structural isomer, indicates it may be harmful if swallowed and harmful to aquatic life with long-lasting effects[1]. Other related compounds show potential for skin and eye irritation, and possible effects on the central nervous system[2]. Therefore, a comprehensive PPE strategy is essential to mitigate these risks.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE requirements for handling this compound. The rationale for each piece of equipment is provided to foster a deeper understanding of the safety protocols.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloved chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving provides an extra layer of protection against potential tears or punctures. Inspect gloves for any defects before use. |
| Eyes | Safety glasses with side shields or goggles | Essential for protecting the eyes from splashes of solutions or contact with airborne particles of the compound[2][3]. |
| Body | Laboratory coat | A fully buttoned lab coat made of a low-permeability fabric should be worn to protect the skin and personal clothing from contamination[4]. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation | Handling of the solid compound should be performed in a chemical fume hood to prevent inhalation of any dust particles. If a fume hood is not available, a NIOSH-approved respirator may be necessary[2]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.
Pre-Handling Checklist:
-
Risk Assessment: Conduct a thorough risk assessment for the specific experimental procedure.
-
PPE Inspection: Inspect all PPE for damage or defects before use.
-
Ventilation Check: Ensure the chemical fume hood or other ventilation system is functioning correctly.
-
Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher.
Step-by-Step Handling Procedure:
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then safety glasses/goggles, and finally, gloves (donning the outer pair last).
-
Compound Weighing and Preparation:
-
Perform all manipulations of the solid compound within a certified chemical fume hood.
-
Use a spatula for transferring the solid to minimize dust generation.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Experimental Use:
-
Keep all containers with the compound sealed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Post-Handling:
-
Clean the work area thoroughly with an appropriate solvent.
-
Dispose of all contaminated materials as outlined in the disposal plan.
-
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove the outer pair of gloves first, followed by the lab coat, then the inner pair of gloves, and finally the safety glasses/goggles. Wash hands thoroughly with soap and water after removing all PPE.
Workflow for Safe Handling of this compound
Caption: Safe handling workflow from preparation to disposal.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed hazardous waste container. Do not pour any waste down the drain, as related compounds are harmful to aquatic life[1].
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed containers can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound while minimizing risks to themselves and the environment. The principles of expertise, trustworthiness, and authoritative grounding are the cornerstones of a robust laboratory safety culture.
References
-
Cole-Parmer. Material Safety Data Sheet: 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). [Link]
-
Chemsrc. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

